N6-[(6-Aminohexyl)carbamoylmethyl]-ADP
Description
Properties
Molecular Formula |
C18H31N7O11P2 |
|---|---|
Molecular Weight |
583.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H31N7O11P2/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(35-18)8-34-38(32,33)36-37(29,30)31/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,21,22,23)(H2,29,30,31)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
MMSIXCSIWMOXLY-XKLVTHTNSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP?
This technical guide provides a comprehensive overview of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, an alkylated derivative of Adenosine (B11128) 5'-diphosphate (ADP).[1] It is a valuable tool in biochemical and pharmacological research, particularly in studies involving ATPases and kinases. This document details its structure, biochemical activity, and key experimental applications, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also known as ACM-ADP, is a modified ADP molecule.[1] The core structure consists of an adenosine monophosphate (AMP) moiety linked to a second phosphate (B84403) group. The defining feature is the substitution at the N6 position of the adenine (B156593) ring. A carbamoylmethyl linker attaches a six-carbon hexylamine (B90201) chain to the adenine. This terminal primary amine on the hexyl group is a key functional feature, allowing for conjugation to solid supports, fluorescent dyes, or other labeling molecules.[2][3]
Key Properties of this compound [1]
| Property | Value |
| Synonyms | ACM-Adenosine 5'-diphosphate, ACM-ADP |
| Molecular Formula | C18H31N7O11P2 |
| Formula Weight | 583.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/ml |
| SMILES | O--INVALID-LINK----INVALID-LINK--O[C@@H]1COP(O)(OP(O)(O)=O)=O |
Biochemical Activity
This compound and its close analogs retain biological activity, serving as substrates or inhibitors for various enzymes that recognize ADP or ATP. The hexylamino-carbamoylmethyl modification at the N6 position allows it to interact with the active sites of many kinases.
A closely related analog, N6-[N-(6-aminohexyl)carbamoyl]-ADP, has been evaluated for its coenzymic activity with acetate (B1210297) kinase and pyruvate (B1213749) kinase. The results are summarized in the table below.
Coenzymic Activity of N6-[N-(6-aminohexyl)carbamoyl]-ADP Relative to ADP [2]
| Enzyme | Relative Activity (%) |
| Acetate Kinase | 82 |
| Pyruvate Kinase | 20 |
This data indicates that while the modification is well-tolerated by some enzymes like acetate kinase, it can significantly reduce activity in others, such as pyruvate kinase.[2] This differential activity can be exploited for selective enzyme studies. Furthermore, this compound can be phosphorylated to its corresponding ATP analog by enzymes like acetate kinase.[1]
Experimental Protocols & Methodologies
The terminal amino group on the hexyl chain makes this molecule highly versatile for various biochemical applications.
Synthesis of an N6-Substituted ADP Analog
A representative synthesis for a structurally similar compound, N6-[N-(6-aminohexyl)carbamoyl]-ADP, provides a framework for producing N6-substituted ADP analogs.[2] The protocol involves the reaction of ADP with a diisocyanate linker.
Protocol:
-
Dissolve ADP in hexamethylphosphoramide.
-
Add hexamethylene diisocyanate to the solution and allow the reaction to proceed.
-
Following the reaction, treat the mixture with an acidic medium to hydrolyze one of the isocyanate groups.
-
Purify the resulting N6-[N-(6-aminohexyl)carbamoyl]-ADP from byproducts (AMP and ATP analogs) using chromatographic techniques. The reported yield for the ADP analog is 13%.[2]
Affinity Chromatography
The terminal amine of this compound allows for its covalent immobilization onto a solid support, such as CNBr-activated Sepharose, creating an affinity resin.[2] This resin can be used to purify proteins that bind to ADP or ATP.
Protocol for Immobilization and Affinity Chromatography:
-
Resin Activation: Activate Sepharose beads with cyanogen (B1215507) bromide (CNBr).
-
Ligand Coupling: Couple this compound to the activated Sepharose via its terminal amino group.
-
Column Packing: Pack a chromatography column with the ADP-analog-coupled Sepharose.
-
Sample Loading: Load a protein mixture (e.g., a cell lysate containing various kinases and dehydrogenases) onto the column.[2]
-
Washing: Wash the column with a low-salt buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a high-salt buffer or a buffer containing free ADP or ATP to compete for binding to the immobilized ligand.
-
Analysis: Analyze the eluted fractions for the presence of the target proteins using methods like SDS-PAGE or enzyme activity assays.
Photoaffinity Labeling
This compound can be modified to create a photoaffinity probe for identifying and studying ATP/ADP binding proteins.[1] This involves conjugating a photoreactive group (e.g., an azidonitrobenzoyl group) and often a reporter tag (e.g., biotin) to the terminal amino group.[1] Upon UV irradiation, the photoreactive group forms a covalent bond with nearby amino acid residues in the protein's binding site.
Generalized Protocol for Photoaffinity Labeling:
-
Probe Synthesis:
-
Biotinylate the terminal amino group of this compound.
-
Conjugate an azidonitrobenzoyl group to the biotinylated ADP analog to create the final photoaffinity probe.[1]
-
-
Incubation: Incubate the photoaffinity probe with the biological sample (e.g., purified protein, cell lysate, or intact cells).
-
UV Crosslinking: Expose the sample to UV light at a specific wavelength to activate the photoreactive group, leading to covalent crosslinking with the target protein.
-
Enrichment: If the probe is biotinylated, enrich the labeled proteins using streptavidin-coated beads.
-
Detection and Identification:
-
Visualize the labeled proteins using SDS-PAGE followed by western blotting with a streptavidin-HRP conjugate.
-
Identify the labeled protein and the site of crosslinking using mass spectrometry.
-
Applications in Research and Drug Development
-
Enzyme Characterization: The analog is used to study the structure and function of ATP/ADP binding sites in enzymes like kinases and ATPases.[2]
-
Affinity-Based Proteomics: Immobilized this compound is a tool for isolating and identifying nucleotide-binding proteins from complex biological mixtures.[2]
-
Drug Discovery: As a research tool, it aids in the validation of drug targets by confirming their nucleotide-binding properties through photoaffinity labeling.[1] For example, a biotinylated and photoreactive version of this molecule has been used to visualize the ATPase site of rabbit myosin.[1]
References
- 1. General ligand affinity chromatography: N6-(6-aminohexyl) 3',5'-ADP Sepharose as an affinity adsorbent for the CoA-dependent enzyme, succinate thiokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N6-(6-Aminohexyl)-ADP-Cy5, N6-(6-Amino)hexyl-ADP - Jena Bioscience [jenabioscience.com]
An In-depth Technical Guide to the Synthesis and Purification of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP
This technical guide provides a comprehensive overview of the chemical synthesis and purification of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, a crucial molecule for researchers, scientists, and drug development professionals. The methodologies detailed herein are compiled from established protocols for analogous nucleotide modifications, offering a robust framework for the successful production of this adenosine (B11128) diphosphate (B83284) derivative.
Introduction
This compound is a modified adenine (B156593) nucleotide that features a six-carbon spacer arm with a terminal primary amine group, attached to the N6 position of the adenine ring via a carboxymethyl linker. This functionalization makes it an invaluable tool in various biochemical and pharmaceutical applications. The terminal amine allows for conjugation to solid supports for affinity chromatography, immobilization onto sensor surfaces, or coupling with fluorescent dyes and other reporter molecules. These properties are particularly useful in the study of ADP-binding proteins and in the development of novel therapeutic agents.
This guide will detail a two-step synthetic pathway, followed by a comprehensive purification strategy. The synthesis involves the initial N6-carboxymethylation of adenosine-5'-diphosphate (ADP), followed by the coupling of the resulting intermediate with a protected diamine.
Synthesis Pathway
The synthesis of this compound is proposed to proceed through a two-step reaction. The overall pathway is depicted below.
Step 1: Synthesis of N6-Carboxymethyl-ADP
The initial step involves the alkylation of the N6-amino group of ADP with iodoacetic acid. This reaction is typically performed in an aqueous solution at a slightly alkaline pH to facilitate the nucleophilic attack of the exocyclic amino group on the iodoacetic acid.
Experimental Protocol:
-
Dissolution of ADP: Dissolve adenosine-5'-diphosphate (ADP) sodium salt in nuclease-free water to a final concentration of 50 mM.
-
pH Adjustment: Adjust the pH of the ADP solution to 8.5-9.0 by the dropwise addition of 1 M NaOH. This deprotonates the N6-amino group, increasing its nucleophilicity.
-
Addition of Iodoacetic Acid: In a separate container, prepare a 1 M solution of iodoacetic acid and adjust the pH to 8.5-9.0 with 1 M NaOH. Add the iodoacetic acid solution to the ADP solution in a 10-fold molar excess.
-
Reaction Incubation: Incubate the reaction mixture in the dark at 37°C for 24-48 hours. The reaction should be shielded from light to prevent the formation of iodine.
-
Monitoring the Reaction: The progress of the reaction can be monitored by reverse-phase HPLC. An aliquot of the reaction mixture can be injected onto a C18 column, and the formation of the more polar N6-Carboxymethyl-ADP can be observed as a new peak with a shorter retention time compared to ADP.
-
Quenching the Reaction: Once the reaction is deemed complete, the pH of the solution is adjusted to 7.0 with 1 M HCl.
Step 2: Synthesis of this compound
The second step involves the coupling of the carboxyl group of N6-Carboxymethyl-ADP with the primary amine of hexamethylenediamine. A water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxyl group, often in the presence of N-hydroxysuccinimide (NHS) to improve coupling efficiency.
Experimental Protocol:
-
Preparation of Reactants: The crude N6-Carboxymethyl-ADP solution from Step 1 is used directly. A 1 M solution of hexamethylenediamine is prepared in water.
-
Activation of Carboxyl Group: To the N6-Carboxymethyl-ADP solution, add NHS in a 1.5-fold molar excess, followed by EDC in a 2-fold molar excess relative to the starting amount of ADP. The pH of the reaction mixture should be maintained between 6.0 and 7.0.
-
Coupling Reaction: Immediately after the addition of the coupling agents, add the hexamethylenediamine solution in a 10-fold molar excess.
-
Reaction Incubation: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Monitoring the Reaction: The formation of the final product can be monitored by reverse-phase HPLC. The product will have a longer retention time than N6-Carboxymethyl-ADP due to the addition of the hydrophobic hexyl chain.
Purification
A multi-step purification strategy is employed to isolate the final product from unreacted starting materials, reagents, and byproducts. This typically involves ion-exchange chromatography followed by reverse-phase HPLC.
Ion-Exchange Chromatography
Anion-exchange chromatography is an effective first step to separate the negatively charged ADP derivatives from positively charged or neutral impurities, such as excess hexamethylenediamine.
Experimental Protocol:
-
Column Equilibration: An anion-exchange column (e.g., DEAE-Sephadex or a strong anion exchanger like Q-Sepharose) is equilibrated with a low-salt buffer, such as 20 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5.
-
Sample Loading: The crude reaction mixture is diluted with the equilibration buffer and loaded onto the column.
-
Washing: The column is washed with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: The bound nucleotides are eluted using a linear gradient of increasing salt concentration, for example, from 20 mM to 1 M TEAB.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by UV-Vis spectrophotometry (at 259 nm) and reverse-phase HPLC to identify those containing the desired product.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used as a final polishing step to achieve high purity. This method separates molecules based on their hydrophobicity.
Experimental Protocol:
-
Column and Mobile Phases: A C18 reverse-phase column is used. The mobile phases typically consist of an aqueous buffer (e.g., 0.1 M TEAB, pH 7.5) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.
-
Sample Preparation: The pooled and desalted fractions from the ion-exchange chromatography are concentrated and dissolved in a small volume of mobile phase A.
-
Gradient Elution: The sample is injected onto the column, and the product is eluted using a linear gradient of increasing acetonitrile (B52724) concentration. A typical gradient might be from 0% to 50% acetonitrile over 30 minutes.
-
Fraction Collection and Purity Assessment: Fractions corresponding to the major product peak are collected. The purity of the collected fractions should be assessed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a stable powder.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Expected Yields
| Parameter | Step 1: N6-Carboxymethylation | Step 2: Amide Coupling |
| Starting Material | ADP | N6-Carboxymethyl-ADP |
| Key Reagents | Iodoacetic Acid | Hexamethylenediamine, EDC, NHS |
| Solvent | Water | Water |
| pH | 8.5 - 9.0 | 6.0 - 7.0 |
| Temperature | 37°C | Room Temperature |
| Reaction Time | 24 - 48 hours | 12 - 24 hours |
| Expected Yield | 60 - 80% | 50 - 70% |
Table 2: Purification Parameters
| Parameter | Ion-Exchange Chromatography | Reverse-Phase HPLC |
| Stationary Phase | DEAE-Sephadex / Q-Sepharose | C18 Silica |
| Mobile Phase A | 20 mM TEAB, pH 7.5 | 0.1 M TEAB, pH 7.5 |
| Mobile Phase B | 1 M TEAB, pH 7.5 | Acetonitrile |
| Elution | Linear Salt Gradient | Linear Acetonitrile Gradient |
| Detection | UV at 259 nm | UV at 259 nm |
| Expected Recovery | > 80% | > 90% |
| Final Purity | - | > 95% |
Characterization
The identity and purity of the final product should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The expected mass will correspond to the addition of a carboxymethyl-aminohexyl group to ADP.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the adenine, ribose, and the newly introduced hexyl chain protons.
-
³¹P NMR: The phosphorus NMR spectrum will show two distinct phosphorus signals corresponding to the alpha and beta phosphates of the ADP moiety, confirming the integrity of the diphosphate chain.
-
Signaling Pathways and Applications
This compound can be utilized to study various signaling pathways involving ADP. For instance, it can be used as a ligand to investigate P2Y receptors, a family of G protein-coupled purinergic receptors that play crucial roles in numerous physiological processes, including platelet aggregation, neurotransmission, and inflammation.
Conclusion
This technical guide provides a detailed, albeit constructed from analogous reactions, protocol for the synthesis and purification of this compound. The described methodologies, data tables, and diagrams offer a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development. The successful synthesis of this molecule will enable a wide range of applications, from the fundamental study of protein-ligand interactions to the development of novel diagnostic and therapeutic tools.
An In-depth Technical Guide to N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: Chemical Properties, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of the adenosine (B11128) diphosphate (B83284) (ADP) analog, N6-[(6-Aminohexyl)carbamoylmethyl]-ADP. This molecule is a valuable tool in various research areas, particularly in studies involving purinergic signaling and enzyme kinetics, owing to its functionalized hexylamino-carbamoylmethyl side chain. This guide includes collated data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in the laboratory.
Core Chemical Properties and Stability
This compound is a modified nucleotide that can be synthesized by alkylating ADP[1]. Its key chemical identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | N6-[(6-Aminohexyl)carbamoylmethyl]-Adenosine 5'-diphosphate | [2] |
| Synonyms | ACM-Adenosine 5'-diphosphate, ACM-ADP | [2] |
| CAS Number | 100826-95-7 | [1][2] |
| Molecular Formula | C18H31N7O11P2 | [1][2] |
| Molecular Weight | 583.43 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥70% | [2] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [2] |
Stability and Storage:
Proper storage is crucial to maintain the integrity of this compound. The following table provides recommended storage conditions based on vendor data and general best practices for ADP analogs.
| Condition | Recommendation | Source(s) |
| Solid Form | Store at -20°C, desiccated and protected from light. | [3][4] |
| In Solution | Prepare stock solutions in an appropriate buffer (e.g., water or PBS) and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
| General Handling | For fluorescently labeled versions, short-term exposure (up to 1 week cumulative) to ambient temperature is possible. Shipped on gel packs. | [5][6][7][8] |
Synthesis and Purification
The synthesis of this compound can be achieved through a reaction of ADP with hexamethylene diisocyanate. The following protocol is based on the method described by Y. Yamazaki et al. (1977) and general laboratory procedures for nucleotide modification[9].
Experimental Protocol: Synthesis of this compound
Materials:
-
Adenosine 5'-diphosphate (ADP)
-
Hexamethylene diisocyanate
-
Hexamethylphosphoramide (HMPA), anhydrous
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anion-exchange chromatography resin (e.g., DEAE-Sephadex)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Reversed-phase C18 column for HPLC
-
UV spectrophotometer
Methodology:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve ADP in anhydrous hexamethylphosphoramide.
-
Addition of Reagent: Slowly add hexamethylene diisocyanate to the ADP solution while stirring continuously at room temperature.
-
Reaction Incubation: Allow the reaction to proceed for several hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Acidic Treatment: After the reaction is complete, cautiously add the reaction mixture to a cold, dilute solution of hydrochloric acid to hydrolyze any remaining isocyanate groups and precipitate the crude product.
-
Purification:
-
Anion-Exchange Chromatography: Dissolve the crude product in a minimal amount of water and apply it to an anion-exchange column (e.g., DEAE-Sephadex) pre-equilibrated with a low concentration of TEAB buffer. Elute the product using a linear gradient of increasing TEAB buffer concentration.
-
Reversed-Phase HPLC: For higher purity, the fractions containing the product can be further purified using a reversed-phase C18 HPLC column. Use a mobile phase gradient of acetonitrile in a volatile buffer like TEAB or ammonium (B1175870) acetate[10].
-
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity using UV spectrophotometry, mass spectrometry, and NMR spectroscopy.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a stable powder.
Applications in Research
The presence of a terminal amino group on the hexyl linker makes this compound a versatile tool for various biochemical applications, including affinity chromatography and the development of photoaffinity probes.
Affinity Chromatography
This compound can be immobilized on a solid support, such as CNBr-activated Sepharose, to create an affinity matrix for the purification of ADP-binding proteins like kinases and dehydrogenases[9].
Materials:
-
This compound
-
CNBr-activated Sepharose 4B
-
Coupling buffer (e.g., 0.1 M NaHCO3, pH 8.3, containing 0.5 M NaCl)
-
Blocking buffer (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)
-
Wash buffer (alternating high and low pH, e.g., acetate (B1210297) buffer pH 4 and coupling buffer pH 8.3)
-
Binding buffer (specific to the target protein)
-
Elution buffer (containing a competitive ligand, e.g., ADP or ATP, or altering pH or ionic strength)
-
Protein sample (cell lysate or partially purified fraction)
Methodology:
-
Ligand Immobilization:
-
Swell and wash the CNBr-activated Sepharose with 1 mM HCl.
-
Dissolve this compound in coupling buffer and mix with the washed Sepharose.
-
Incubate for several hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking: Block any remaining active groups on the Sepharose by incubating with blocking buffer.
-
Washing: Wash the resin with alternating high and low pH buffers to remove non-covalently bound ligand.
-
Column Packing and Equilibration: Pack the affinity resin into a chromatography column and equilibrate with binding buffer.
-
Sample Application: Apply the protein sample to the equilibrated column.
-
Washing: Wash the column with binding buffer to remove unbound proteins.
-
Elution: Elute the bound protein using the elution buffer.
-
Analysis: Analyze the collected fractions for the presence of the target protein using SDS-PAGE, Western blotting, or an enzyme activity assay.
Role in Signaling Pathways
Extracellular ADP is a key signaling molecule that activates purinergic P2Y receptors, which are G protein-coupled receptors involved in a multitude of physiological processes, including platelet aggregation and inflammation[11][12]. As an ADP analog, this compound can be used to study these pathways. Its utility lies in its potential to act as a stable agonist or antagonist at P2Y receptors, or as a tool for receptor purification and characterization when immobilized.
The general mechanism of purinergic signaling involves the release of nucleotides like ATP and ADP into the extracellular space, where they bind to P2 receptors on the same or neighboring cells. This binding initiates intracellular signaling cascades that lead to various cellular responses[11][13]. The degradation of extracellular ATP and ADP by ectonucleotidases, such as CD39, plays a critical role in terminating the signal and producing adenosine, which in turn activates P1 receptors[12][13].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. N6-(6-Aminohexyl)-ADP-Cy5, N6-(6-Amino)hexyl-ADP - Jena Bioscience [jenabioscience.com]
- 6. N6-(6-Aminohexyl)-ADP-ATTO-643, N6-(6-Amino)hexyl-ADP - Jena Bioscience [jenabioscience.com]
- 7. N6-(6-Aminohexyl)-ATP-MANT, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 8. N6-(6-Aminohexyl)-ATP, Adenosines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]
- 9. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Editorial: Emerging Mechanisms in Purinergic Signaling: From Cell Biology to Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Interaction of N6-Substituted ADP Analogs with Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP and related N6-substituted ADP analogs with kinases. While detailed mechanistic studies on this compound itself are limited, this document consolidates the available information and broadens the scope to include the well-characterized interactions of similar N6-modified ADP analogs with nucleotide-binding proteins. This guide covers the principles of interaction, quantitative binding and inhibition data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Mechanism of Action: Competitive Inhibition
This compound is a synthetic analog of Adenosine (B11128) Diphosphate (ADP). Like ADP itself, its primary mechanism of interaction with kinases is through competitive inhibition at the highly conserved ATP-binding site.[1] Kinases, a vast family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, possess a catalytic domain with a specific pocket that accommodates the adenine (B156593), ribose, and phosphate groups of ATP.[2]
ADP analogs, including N6-substituted derivatives, bind to this same pocket, competing directly with the natural substrate, ATP. By occupying the active site, these analogs prevent ATP from binding, thereby inhibiting the phosphotransfer reaction. The modification at the N6-position of the adenine ring, an exocyclic amine, is a common strategy for developing affinity ligands and potential inhibitors.[3] The attached (6-Aminohexyl)carbamoylmethyl group provides a linker that can be used for immobilization on solid supports for applications like affinity chromatography or for the attachment of reporter molecules.[4][5]
The efficiency of these analogs as either substrates (coenzymes) or inhibitors depends on the specific kinase and the nature of the N6-substituent. The bulky group at the N6-position can influence the binding affinity and selectivity by forming additional interactions with residues in the ATP-binding pocket or, conversely, by creating steric hindrance.[3]
Quantitative Data on Kinase and Nucleotide-Binding Protein Interactions
Quantitative data for the direct interaction of this compound with kinases is sparse in the literature. Early research focused on its synthesis and its ability to act as a coenzyme.
Table 1: Coenzymic Activity of this compound [5]
| Enzyme | Relative Coenzymic Activity (%) vs. ADP |
| Acetate (B1210297) Kinase | 82% |
| Pyruvate Kinase | 20% |
To provide a broader context for the inhibitory potential of N6-substituted ADP analogs, the following table summarizes binding and inhibition data from a study on Mortalin, a member of the Hsp70 family of ATPases. While not a kinase, Mortalin possesses a structurally similar nucleotide-binding domain (NBD) and serves as a relevant model for understanding how such modifications affect binding and activity.
Table 2: Binding and Inhibition Data of N6-Substituted ADP Analogs with Mortalin-NBD [4]
| Compound | Dissociation Constant (Kd) µM | Apparent Inhibition Constant (Kiapp) µM | logIC50 |
| ADP | 5.38 ± 0.54 | 358.5 | -3.44 |
| N6-propargyl ADP | 11.2 ± 1.25 | 1146 | -2.94 |
| N6-benzyl ADP (6-Bn ADP) | 3.52 ± 0.22 | 479.9 | -3.31 |
| N6-phenylethyl ADP (6-PhEt ADP) | 4.19 ± 1.06 | 639.4 | -3.19 |
This data indicates that modifications at the N6-position can modulate the binding affinity and inhibitory activity of the ADP molecule.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the interaction of N6-substituted ADP analogs with kinases.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an ADP analog like this compound against a specific kinase using a luminescence-based ADP detection assay (e.g., ADP-Glo™).
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a specific peptide)
-
This compound (or other test inhibitor)
-
ATP (at a concentration near the Km for the kinase)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multichannel pipettes or liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle control (buffer only).
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of the serially diluted ADP analog or vehicle.
-
2.5 µL of a solution containing the kinase and its substrate.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Affinity Purification of Kinases
This protocol outlines the use of immobilized this compound for the purification of kinases from a cell lysate or protein mixture.[5]
Materials:
-
This compound
-
CNBr-activated Sepharose 4B (or similar activated resin)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)
-
Wash buffers (alternating low and high pH, e.g., acetate buffer pH 4.0 and coupling buffer pH 8.3)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, pH 7.5)
-
Elution Buffer (Binding buffer containing a high concentration of ATP or ADP, e.g., 10 mM ATP)
-
Cell lysate or protein mixture containing the target kinase(s)
-
Chromatography column
Procedure:
-
Ligand Immobilization:
-
Swell and wash the CNBr-activated Sepharose resin with 1 mM HCl according to the manufacturer's instructions.
-
Dissolve this compound in coupling buffer.
-
Mix the dissolved ligand with the washed resin and incubate overnight at 4°C with gentle agitation.
-
-
Blocking Unreacted Groups: After coupling, wash the resin and block any remaining active groups by incubating with blocking buffer for 2 hours at room temperature.
-
Resin Preparation: Wash the resin extensively with alternating low and high pH wash buffers, followed by equilibration with the Binding/Wash Buffer. Pack the resin into a chromatography column.
-
Affinity Chromatography:
-
Clarify the cell lysate by centrifugation or filtration.
-
Load the clarified lysate onto the equilibrated column at a slow flow rate to allow for binding of kinases.
-
Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound kinases by applying the Elution Buffer. The high concentration of free ATP/ADP will compete with the immobilized ligand for the kinase's active site, releasing the kinase from the column.
-
Fraction Collection and Analysis: Collect fractions during the elution step and analyze them for the presence of the target kinase using methods such as SDS-PAGE, Western blotting, or kinase activity assays.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts and procedures.
Caption: Competitive inhibition of a kinase by an N6-substituted ADP analog.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: Workflow for kinase purification using affinity chromatography.
Application in Signaling Pathways
N6-substituted adenosine analogs can serve as valuable research tools to probe the function of specific kinases within complex signaling networks. For instance, N6-substituted adenosine analogues have been identified as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in cancer.
Caption: The JAK-STAT signaling pathway, a target for N6-substituted analogs.
References
- 1. Inhibition and Activation of Kinases by Reaction Products: A Reporter-Free Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2- and N6-Functionalized Adenosine-5’-diphosphate Analogues for the Inhibition of Mortalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Coenzymic Activity of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP with Pyruvate Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) kinase (PK) is a pivotal enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the dephosphorylation of phosphoenolpyruvate (B93156) (PEP) to pyruvate, coupled with the phosphorylation of adenosine (B11128) diphosphate (B83284) (ADP) to adenosine triphosphate (ATP). This reaction is crucial for cellular energy metabolism and is subject to complex allosteric regulation. The development of modified nucleotide analogs, such as N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, offers valuable tools for probing the enzyme's active site, developing enzyme inhibitors or activators, and for applications in affinity chromatography and immobilized enzyme systems. This technical guide provides an in-depth overview of the coenzymic activity of this compound with pyruvate kinase, including available data, detailed experimental protocols for kinetic analysis, and visualizations of relevant pathways and workflows.
Data Presentation
| Coenzyme | Relative Activity (%) | Km (mM) | Vmax (µmol/min/mg) |
| ADP (Reference) | 100 | [To be determined] | [To be determined] |
| This compound | 20[1] | [To be determined] | [To be determined] |
Experimental Protocols
To determine the kinetic parameters (Km and Vmax) of pyruvate kinase with this compound, a continuous spectrophotometric coupled-enzyme assay is recommended. This assay links the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Principle of the Assay:
-
Pyruvate Kinase Reaction: Phosphoenolpyruvate + this compound → Pyruvate + N6-[(6-Aminohexyl)carbamoylmethyl]-ATP
-
Coupling Reaction (LDH): Pyruvate + NADH + H+ → Lactate + NAD+
The rate of NADH oxidation is directly proportional to the rate of the pyruvate kinase reaction, assuming the coupling enzyme (LDH) is not rate-limiting.
Materials and Reagents:
-
Pyruvate Kinase (e.g., from rabbit muscle)
-
This compound
-
Adenosine 5'-diphosphate (ADP) sodium salt (for comparison)
-
Phosphoenolpyruvate (PEP) monopotassium salt
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
L-Lactic dehydrogenase (LDH) (e.g., from bovine heart)
-
HEPES buffer (50 mM, pH 7.5)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl2)
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes
Assay Buffer Preparation:
Prepare a stock solution of 50 mM HEPES buffer containing 100 mM KCl and 10 mM MgCl2, adjusted to pH 7.5 at 25°C.
Stock Solution Preparation:
-
PEP: 100 mM in deionized water.
-
NADH: 10 mM in deionized water.
-
This compound: Prepare a series of concentrations (e.g., 0.1 mM to 10 mM) in deionized water.
-
ADP: Prepare a series of concentrations (e.g., 0.1 mM to 10 mM) in deionized water for a control experiment.
-
LDH: 1000 units/mL in a suitable buffer.
-
Pyruvate Kinase: Prepare a stock solution of 1 mg/mL and dilute to the working concentration (e.g., 0.1-0.5 µg/mL) in assay buffer immediately before use.
Assay Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C.
-
In a quartz cuvette, prepare the reaction mixture by adding the following components to a final volume of 1 mL:
-
Assay Buffer
-
PEP (to a final concentration of 2 mM, ensuring saturation)
-
NADH (to a final concentration of 0.2 mM)
-
LDH (to a final concentration of 10-20 units/mL)
-
Varying concentrations of this compound (e.g., from 0.1 mM to 5 mM).
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted pyruvate kinase solution.
-
Immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay for each concentration of the ADP analog.
-
Perform a control experiment using ADP instead of the analog to determine the reference kinetic parameters.
Data Analysis:
Plot the initial reaction velocities (V₀) against the corresponding concentrations of this compound. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Mandatory Visualization
Caption: The Glycolytic Pathway Highlighting Pyruvate Kinase.
Caption: Experimental Workflow for Kinetic Analysis.
References
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: A Versatile Analog for Probing Enzyme Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP) that has proven to be a valuable tool in the field of enzymology and drug discovery. Its unique structure, featuring a hexylamino linker attached to the N6 position of the adenine (B156593) ring, allows for its immobilization on solid supports and conjugation with reporter molecules, making it suitable for a variety of biochemical applications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile ADP analog, with a focus on its use in enzyme studies.
Physicochemical Properties and Synthesis
This compound is characterized by the presence of a carbamoylmethyl linker arm terminating in a primary amine. This functional group is key to its utility, providing a reactive handle for covalent attachment to matrices or labels without significantly compromising its ability to interact with many ADP-binding enzymes.
Synthesis
The synthesis of this compound was first reported by Yamazaki et al. in 1977.[1] The process involves the reaction of ADP with hexamethylene diisocyanate in a polar aprotic solvent such as hexamethylphosphoramide (B148902), followed by acidic workup. This procedure yields this compound, along with the corresponding AMP and ATP analogs.[1]
Applications in Enzyme Studies
The primary applications of this compound in enzyme research are as a ligand for affinity chromatography and as a substrate or inhibitor in kinetic and binding assays.
Affinity Chromatography
The terminal amino group of the hexyl linker allows for the straightforward coupling of this compound to activated solid supports, such as CNBr-activated Sepharose, creating an affinity matrix for the purification of ADP-dependent enzymes.[1] This technique has been successfully employed to purify a range of enzymes, including succinate (B1194679) thiokinase, hexokinase, pyruvate (B1213749) kinase, phosphoglycerate kinase, lactate (B86563) dehydrogenase, and alcohol dehydrogenase.[1]
Enzyme Kinetics and Inhibition Studies
This compound can act as a substrate or inhibitor for various kinases and other ADP-utilizing enzymes. Its ability to mimic the natural ligand, ADP, allows researchers to probe the active site of enzymes and to characterize their kinetic properties. The coenzymic activity of this analog has been quantified for several enzymes, demonstrating its utility in such studies.
Quantitative Data
The following table summarizes the known quantitative data for the coenzymic activity of this compound with select enzymes.
| Enzyme | Relative Coenzymic Activity (% of ADP) | Reference |
| Acetate Kinase | 82% | [1] |
| Pyruvate Kinase | 20% | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the original synthesis described by Yamazaki et al. (1977) and should be performed by personnel trained in synthetic chemistry.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dissolve ADP in anhydrous hexamethylphosphoramide.
-
Addition of Reagent: Slowly add a solution of hexamethylene diisocyanate in hexamethylphosphoramide to the ADP solution under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the mixture at room temperature for the specified reaction time. The progress of the reaction can be monitored by thin-layer chromatography.
-
Quenching and Workup: Upon completion, quench the reaction by the addition of an acidic solution.
-
Purification: The crude product is then purified using column chromatography, typically on a diethylaminoethyl (DEAE) cellulose (B213188) or similar ion-exchange resin, to separate the desired this compound from unreacted starting materials and byproducts.
-
Characterization: The final product should be characterized by spectroscopic methods, such as UV-Vis spectroscopy, and NMR, to confirm its identity and purity.
Affinity Chromatography for Enzyme Purification
-
Preparation of the Affinity Matrix:
-
Swell CNBr-activated Sepharose 4B in 1 mM HCl.
-
Wash the swollen resin with coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Dissolve this compound in the coupling buffer and mix with the resin.
-
Allow the coupling reaction to proceed for several hours at 4°C with gentle agitation.
-
Block any remaining active groups on the resin by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).
-
Wash the resin extensively with alternating high and low pH buffers to remove non-covalently bound ligand.
-
-
Column Packing and Equilibration:
-
Pack the prepared affinity matrix into a chromatography column.
-
Equilibrate the column with binding buffer (the composition of which will depend on the specific enzyme being purified).
-
-
Sample Application:
-
Apply the crude protein extract containing the target enzyme to the column.
-
-
Washing:
-
Wash the column with several column volumes of binding buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound enzyme using a competitive ligand (e.g., a solution of ADP or ATP in the binding buffer) or by changing the buffer conditions (e.g., increasing the ionic strength or altering the pH).
-
-
Analysis:
-
Collect fractions and assay for enzyme activity to identify the purified protein.
-
Visualizations
Signaling Pathway
Caption: P2Y12 receptor signaling pathway.
Experimental Workflow
Caption: Enzyme purification workflow.
Conclusion
This compound is a valuable and versatile tool for the study of ADP-dependent enzymes. Its utility in affinity chromatography allows for the efficient purification of these enzymes, while its ability to act as an ADP analog facilitates kinetic and binding studies. The availability of this compound and its derivatives provides researchers with a powerful means to investigate the structure, function, and regulation of a wide range of important enzymatic targets. As research in enzymology and drug discovery continues to advance, the applications of this and similar nucleotide analogs are likely to expand, offering new insights into biological processes and potential therapeutic interventions.
References
The Hexyl Spacer Arm in N6-Modified ADP Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of the hexyl spacer arm in N6-modified Adenosine (B11128) Diphosphate (B83284) (ADP) analogs. These molecules are of considerable interest in drug discovery, primarily as modulators of P2Y purinergic receptors and as inhibitors of heat shock proteins like mortalin. This document provides a comprehensive overview of their synthesis, biological activity, and the experimental protocols used for their characterization, with a specific focus on the role of the N6-hexyl modification.
Introduction: The Versatility of N6-Modification
Adenosine diphosphate (ADP) is a critical endogenous signaling molecule that activates P2Y receptors, a family of G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, including platelet aggregation, inflammation, and neurotransmission.[1][2] Modification of the ADP molecule at the N6-position of the adenine (B156593) ring has proven to be a fruitful strategy for developing potent and selective receptor agonists and antagonists, as well as inhibitors of other nucleotide-binding proteins.[3][4]
The introduction of an alkyl spacer, such as a hexyl chain, at the N6-position can significantly influence the analog's binding affinity, selectivity, and functional activity. This guide will delve into the structural and functional implications of this modification.
The Role of the Hexyl Spacer Arm
The hexyl spacer arm in N6-modified ADP analogs serves as a flexible linker that can extend into and interact with specific pockets within the target protein's binding site. The length and chemical nature of this spacer are critical determinants of the analog's pharmacological properties.
Structure-Activity Relationships:
While direct structure-activity relationship (SAR) studies for N6-hexyl-ADP at P2Y receptors are not extensively published, research on related N6-alkyl-adenosine analogs at A1 adenosine receptors provides valuable insights. These studies demonstrate that the length of the n-alkyl chain significantly impacts binding affinity, with optimal activity often observed with chain lengths of five to nine carbons. For instance, in a series of N6-n-alkyladenosines, N6-n-pentyladenosine exhibited a high affinity for the A1-receptor, with a Ki of 0.50 nM. As the chain length increases, the affinity can either increase or decrease depending on the specific receptor subtype and the presence of other functional groups.[5] This suggests that the hexyl group in N6-hexyl-ADP is likely to play a crucial role in optimizing the positioning of the adenosine core within the binding pocket of its target proteins.
Quantitative Data on N6-Modified ADP Analogs
Direct quantitative data for N6-hexyl-ADP is sparse in publicly available literature. However, data from studies on a variety of N6-substituted ADP analogs acting on mortalin, a member of the Hsp70 family, offer a valuable point of reference for understanding their potential inhibitory activity.
Table 1: Inhibitory Activity of N6-Modified ADP Analogs on Mortalin-NBD ATPase Activity
| Analog | Kiapp (μM) | logIC50 |
| 6-Bn ADP | Not Reported | -3.88 ± 0.09 |
| 6-PheEt ADP | Not Reported | -3.95 ± 0.07 |
| 6-Fu ADP | Not Reported | -3.61 ± 0.08 |
| 6-(3-MeBn) ADP | Not Reported | -3.70 ± 0.06 |
| 6-cHe ADP | Not Reported | -3.54 ± 0.09 |
Data extracted from a study on N6-functionalized adenosine-5'-diphosphate analogues for the inhibition of mortalin.[6][7] It is important to note that these values are for analogs with different N6-substituents and not specifically for an N6-hexyl modification.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of N6-modified ADP analogs.
Synthesis of N6-(6-Aminohexyl)-ADP
General Two-Step Synthetic Approach:
-
Alkylation of Adenosine: N6-acetyl-2',3',5'-tri-O-acetyladenosine can be regioselectively alkylated with a suitable hexyl halide (e.g., 1-bromohexane) under basic conditions.
-
Phosphorylation and Deprotection: The resulting N6-hexyladenosine is then subjected to phosphorylation at the 5'-position, followed by deprotection of the acetyl groups to yield N6-hexyl-ADP.
Further purification is typically achieved using chromatographic techniques such as ion-exchange chromatography.
Isothermal Titration Calorimetry (ITC) for Mortalin Binding
ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamics of ligand-protein interactions.[10][11][12][13]
Protocol Outline:
-
Protein and Ligand Preparation:
-
Express and purify the nucleotide-binding domain (NBD) of human mortalin.
-
Prepare a stock solution of N6-hexyl-ADP in the same buffer as the protein. A suitable buffer is 20 mM HEPES/NaOH (pH 7.8), 50 mM NaCl, 5 mM KCl, and 5 mM MgCl2.
-
-
ITC Experiment:
-
Load the mortalin-NBD solution (e.g., 50 µM) into the sample cell of the ITC instrument.
-
Load the N6-hexyl-ADP solution (e.g., 500 µM) into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
The heat changes upon each injection are measured and integrated.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
ATPase Inhibition Assay for Mortalin
This assay measures the ability of N6-hexyl-ADP to inhibit the ATP hydrolysis activity of mortalin.[3][6]
Protocol Outline:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES/NaOH pH 7.8, 50 mM NaCl, 5 mM KCl, 5 mM MgCl2).
-
In a microplate, add mortalin-NBD to the buffer.
-
Add varying concentrations of N6-hexyl-ADP (inhibitor).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of ATP (e.g., 50 µM).
-
The rate of ATP hydrolysis is monitored by measuring the production of inorganic phosphate (B84403) (Pi) over time. This can be done using a colorimetric method, such as the malachite green assay, or a coupled enzyme assay that links Pi production to a change in absorbance or fluorescence.
-
-
Data Analysis:
-
The initial reaction rates at different inhibitor concentrations are determined.
-
The data is then used to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and the apparent inhibition constant (Kiapp).[6]
-
Calcium Mobilization Assay for P2Y Receptors
Activation of Gq-coupled P2Y receptors (like P2Y1) by ADP analogs leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.[9][14][15][16][17]
Protocol Outline:
-
Cell Preparation and Dye Loading:
-
Use a cell line endogenously or recombinantly expressing the P2Y receptor of interest (e.g., human platelets or HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Fluorometric Measurement:
-
Wash the cells to remove extracellular dye and resuspend them in a suitable buffer.
-
Place the cell suspension in a fluorometer or a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add N6-hexyl-ADP at various concentrations and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
From this curve, the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled GPCR. Its activation by ADP or its analogs initiates a signaling cascade leading to an increase in intracellular calcium.
P2Y12/P2Y13 Receptor Signaling Pathway
The P2Y12 and P2Y13 receptors are Gi-coupled GPCRs. Their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for ATPase Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory effect of N6-hexyl-ADP on mortalin's ATPase activity.
Conclusion and Future Directions
N6-modified ADP analogs, particularly those incorporating a hexyl spacer, represent a promising class of molecules for targeting P2Y receptors and mortalin. The hexyl arm provides a versatile scaffold for optimizing ligand-protein interactions, although a more systematic exploration of the structure-activity relationships is warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field. Future studies should focus on obtaining specific quantitative data for N6-hexyl-ADP and exploring its therapeutic potential in relevant disease models. The continued development of such targeted molecular probes will undoubtedly advance our understanding of purinergic signaling and chaperone biology, paving the way for novel therapeutic interventions.
References
- 1. Molecular Recognition at Adenine Nucleotide (P2) Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. 2- and N6-Functionalized Adenosine-5’-diphosphate Analogues for the Inhibition of Mortalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2- and N6-functionalized adenosine-5'-diphosphate analogs for the inhibition of mortalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the molecular structure of N6-(omega-aminoalkyl)adenosines on adenosine receptor affinity and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic and Natural Inhibitors of Mortalin for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Biochemical and structural studies on the high affinity of Hsp70 for ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploiting Protein Conformational Change to Optimize Adenosine-Derived Inhibitors of HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP Induced Conformational Changes in Hsp70: Molecular Dynamics and Experimental Validation of an In Silico Predicted Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: A Comprehensive Technical Guide to its Discovery and Initial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, a crucial synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP). We will delve into its discovery, detail the methodologies for its synthesis, and explore its initial yet significant applications in bio-organic chemistry and enzyme kinetics. This document serves as a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of key processes to facilitate its use in research and development.
Introduction
The modification of nucleotides at the N6 position of the adenine (B156593) ring has been a pivotal strategy in the development of molecular probes, affinity ligands, and enzyme inhibitors. This compound, with its terminal amino group on a hexyl spacer arm, represents a versatile tool for the immobilization of ADP to solid supports and for the study of ADP-dependent enzymes. This guide will cover the foundational knowledge required to synthesize and utilize this important molecule.
Discovery and Synthesis
This compound was first synthesized to create coenzymically active immobilized ADP derivatives.[1] The synthesis involves the reaction of ADP with hexamethylene diisocyanate, followed by acidic treatment. This process yields not only the desired ADP analog but also corresponding AMP and ATP analogs.
Synthesis Workflow
The synthesis of this compound is a multi-step chemical process. The following diagram outlines the key stages of the synthesis.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the method described by Yamazaki et al. (1977).[1]
Materials:
-
Adenosine 5'-diphosphate (ADP)
-
Hexamethylene diisocyanate
-
Hexamethylphosphoramide (HMPA)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
-
Chromatography resin (e.g., DEAE-cellulose)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve ADP in HMPA.
-
Addition of Reagent: Add hexamethylene diisocyanate to the ADP solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 24 hours).
-
Quenching: Quench the reaction by adding water.
-
Acidification: Adjust the pH of the solution to acidic (e.g., pH 2-3) with HCl.
-
Incubation: Maintain the acidic conditions for a period to facilitate the desired reaction (e.g., 24 hours at room temperature).
-
Precipitation: Precipitate the nucleotide analogues by adding an excess of diethyl ether.
-
Collection: Collect the precipitate by centrifugation.
-
Purification: Dissolve the precipitate in water and apply it to a DEAE-cellulose chromatography column. Elute with a linear gradient of a suitable buffer (e.g., triethylammonium (B8662869) bicarbonate).
-
Product Identification: Monitor the elution profile by UV absorbance at 260 nm and pool the fractions corresponding to this compound.
-
Lyophilization: Lyophilize the pooled fractions to obtain the final product as a solid.
Quantitative Data
The initial studies on this compound provided key quantitative data regarding its coenzymic activity compared to native ADP.
| Enzyme | Relative Coenzymic Activity (%) | Reference |
| Acetate Kinase | 82 | [1] |
| Pyruvate Kinase | 20 | [1] |
Table 1. Coenzymic activity of this compound relative to ADP.
The yields of the synthesized adenine nucleotide analogues were also reported.
| Nucleotide Analogue | Yield (%) | Reference |
| N6-[(6-Aminohexyl)carbamoylmethyl]-AMP | 17 | [1] |
| This compound | 13 | [1] |
| N6-[(6-Aminohexyl)carbamoylmethyl]-ATP | 12 | [1] |
Table 2. Yields of N6-substituted adenine nucleotide analogues.[1]
Initial Applications
The primary initial application of this compound was in the development of affinity adsorbents for the purification of enzymes. The terminal amino group allows for its covalent attachment to a solid support, creating a stationary phase with immobilized ADP.
Application Workflow: Affinity Chromatography
The following diagram illustrates the workflow for using this compound in affinity chromatography to purify ADP-dependent enzymes.
Caption: Workflow for enzyme purification using an affinity matrix with immobilized this compound.
Experimental Protocol: Affinity Chromatography
This is a generalized protocol for the purification of an ADP-dependent enzyme using an this compound-coupled affinity matrix.
Materials:
-
This compound-coupled Sepharose (or similar activated support)
-
Chromatography column
-
Binding buffer (e.g., Tris-HCl buffer at a physiological pH)
-
Wash buffer (Binding buffer with potentially increased salt concentration)
-
Elution buffer (Binding buffer containing a competitive ligand, e.g., ADP or ATP, or a high salt concentration)
-
Crude protein extract containing the target enzyme
Procedure:
-
Column Packing: Pack a chromatography column with the this compound-coupled Sepharose.
-
Equilibration: Equilibrate the column with 5-10 column volumes of binding buffer.
-
Sample Loading: Apply the crude protein extract to the column at a slow flow rate to allow for binding of the target enzyme.
-
Washing: Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins. Monitor the UV absorbance of the flow-through until it returns to baseline.
-
Elution: Elute the bound enzyme from the column by applying the elution buffer.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and enzyme activity to identify the fractions containing the purified enzyme.
Signaling Pathways: A General Context
While specific signaling pathways directly involving the synthetic this compound are not extensively documented, its structural similarity to ADP places it within the broader context of purinergic signaling. Extracellular nucleotides like ADP and ATP are key signaling molecules that act through P2 receptors.
The following diagram provides a simplified overview of the general purinergic signaling pathway, which is the relevant biological context for ADP and its analogs.
Caption: A simplified diagram of the general purinergic signaling pathway.
Conclusion
This compound is a valuable tool in the study of ADP-dependent systems. Its synthesis, while requiring careful execution, provides a versatile molecule for the immobilization of ADP. The initial applications in affinity chromatography have demonstrated its utility in enzyme purification. While its direct role in cellular signaling is not a primary area of its application, its structural relationship to ADP firmly places it within the important field of purinergic signaling research. This guide provides the foundational knowledge for researchers to synthesize and utilize this important ADP analog in their own investigations.
References
Methodological & Application
Application Notes and Protocols for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a chemically modified analog of adenosine (B11128) diphosphate (B83284) (ADP) designed for use in affinity chromatography. The key feature of this analog is the six-carbon spacer arm with a terminal amino group, which allows for its covalent immobilization onto a solid support matrix. This immobilized ligand can then be used to selectively capture and purify proteins that bind to ADP, such as kinases, dehydrogenases, and other nucleotide-binding proteins. This technique offers a highly specific and efficient method for protein purification, often achieving high levels of purity in a single step.
These application notes provide a comprehensive guide to utilizing this compound for the affinity purification of ADP-binding proteins. Detailed protocols for ligand immobilization, column packing, protein binding, elution, and column regeneration are provided, along with illustrative diagrams and data tables to guide the experimental process.
Principle of Affinity Chromatography
Affinity chromatography separates proteins based on a reversible and specific interaction between the protein of interest and an immobilized ligand. In this case, this compound serves as the ligand, mimicking the natural cofactor to bind to the active or allosteric sites of target proteins. The general workflow involves loading a crude protein extract onto the affinity column, where the target proteins bind to the immobilized ADP analog. Non-binding proteins are washed away, and the purified target protein is subsequently eluted by altering the buffer conditions to disrupt the protein-ligand interaction.
Experimental Protocols
Protocol 1: Immobilization of this compound to CNBr-Activated Sepharose
This protocol describes the covalent coupling of the ADP analog to a pre-activated agarose (B213101) matrix.
Materials:
-
This compound
-
CNBr-activated Sepharose 4B
-
1 mM HCl
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Sintered glass funnel
Procedure:
-
Matrix Preparation: Weigh out the desired amount of CNBr-activated Sepharose 4B powder (e.g., 1 gram) and suspend it in 1 mM HCl (200 mL per gram of dry powder). Allow the gel to swell for 15-30 minutes.
-
Washing: Transfer the swollen gel to a sintered glass funnel and wash with 10-15 bed volumes of 1 mM HCl. This step removes additives and prepares the matrix for coupling.
-
Ligand Solubilization: Dissolve this compound in the Coupling Buffer. A typical concentration is 5-10 mg of the ligand per mL of settled gel.
-
Coupling Reaction: Quickly wash the gel with 3-5 bed volumes of Coupling Buffer. Immediately transfer the moist gel cake to a reaction vessel containing the dissolved ligand. Mix the suspension gently by end-over-end rotation for 2 hours at room temperature or overnight at 4°C.
-
Blocking Unreacted Groups: After the coupling reaction, collect the gel by filtration and wash away excess, uncoupled ligand with Coupling Buffer. Transfer the gel to the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups on the Sepharose.
-
Final Washing: Wash the gel with several alternating cycles of Wash Buffer A and Wash Buffer B to remove any non-covalently bound molecules. Each wash should consist of 3-5 bed volumes.
-
Storage: After the final wash, equilibrate the gel with a suitable storage buffer (e.g., 20 mM Tris-HCl, 0.02% sodium azide, pH 7.5) and store at 4°C.
Protocol 2: Affinity Chromatography of ADP-Binding Proteins
This protocol outlines the general procedure for purifying a target protein from a crude lysate.
Materials:
-
Prepared this compound-Sepharose
-
Chromatography column
-
Binding/Equilibration Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5 (optimal conditions may vary depending on the target protein)
-
Wash Buffer: Same as Binding/Equilibration Buffer
-
Elution Buffers:
-
Salt Gradient Elution: Binding Buffer containing a linear gradient of NaCl (e.g., 0.1 M to 1.5 M).
-
Competitive Elution: Binding Buffer supplemented with a competing ligand (e.g., 5-20 mM NADH, NAD+, or ADP).
-
-
Crude protein lysate, clarified by centrifugation or filtration.
Procedure:
-
Column Packing: Gently resuspend the affinity resin and pour it into a chromatography column. Allow the gel to settle and pack under gravity or with a pump at a low flow rate.
-
Equilibration: Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding/Equilibration Buffer until the pH and conductivity of the effluent match that of the buffer.
-
Sample Application: Apply the clarified protein lysate to the column at a low flow rate (e.g., 0.2-0.5 mL/min for a 5 mL column) to allow for sufficient interaction between the target protein and the immobilized ligand.
-
Washing: After loading the sample, wash the column with 5-10 CV of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution:
-
Salt Gradient Elution: Apply a linear gradient of increasing salt concentration (e.g., NaCl from 0.1 M to 1.5 M in the Binding Buffer) over 10-20 CV. Collect fractions and monitor the A280 to identify the eluted protein peak(s).
-
Competitive Elution: Apply the Binding Buffer containing the competing ligand (e.g., 10 mM NADH). The target protein will be displaced from the resin and elute from the column. Collect fractions and monitor the A280.
-
-
Analysis of Fractions: Analyze the collected fractions for protein concentration (e.g., Bradford assay) and for the presence and purity of the target protein (e.g., SDS-PAGE, Western blot, enzyme activity assays).
-
Column Regeneration and Storage: After elution, wash the column with 3-5 CV of high salt buffer (e.g., Binding Buffer with 1.5 M NaCl) followed by 3-5 CV of low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) and then high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) to remove any tightly bound proteins. Re-equilibrate the column with storage buffer (e.g., 20 mM Tris-HCl, 0.02% sodium azide, pH 7.5) and store at 4°C.
Data Presentation
The following tables provide examples of purification data that can be obtained using this compound affinity chromatography.
Table 1: Purification of Lactate Dehydrogenase (LDH) from Bovine Heart Extract
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2.0 | 100 | 1 |
| Ammonium Sulfate Fractionation | 450 | 2700 | 6.0 | 90 | 3 |
| N6-AHCM-ADP Affinity Chromatography | 15 | 2100 | 140.0 | 70 | 70 |
Table 2: Purification of Hexokinase from Yeast Extract
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 2500 | 5000 | 2.0 | 100 | 1 |
| Ion Exchange Chromatography | 300 | 4000 | 13.3 | 80 | 6.7 |
| N6-AHCM-ADP Affinity Chromatography | 10 | 3000 | 300.0 | 60 | 150 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for affinity chromatography using this compound.
Caption: Workflow for affinity purification using N6-AHCM-ADP-Sepharose.
Logical Relationships in Elution Strategies
This diagram illustrates the decision-making process for choosing an elution strategy.
Caption: Decision tree for elution strategies in ADP affinity chromatography.
Conclusion
This compound is a versatile tool for the affinity purification of a wide range of ADP-binding proteins. The protocols and guidelines presented in these application notes provide a solid foundation for developing robust and efficient purification strategies. Researchers are encouraged to optimize the buffer conditions, particularly pH and ionic strength, as well as the elution method, to achieve the best results for their specific protein of interest. The high selectivity of this affinity matrix can significantly streamline purification workflows, leading to high-purity protein preparations suitable for downstream applications in research and drug development.
Application Notes and Protocols for Coupling N6-[(6-Aminohexyl)carbamoylmethyl]-ADP to Agarose Beads
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent coupling of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, an analog of adenosine (B11128) diphosphate (B83284) (ADP), to pre-activated agarose (B213101) beads. The resulting ADP-agarose affinity resin is a valuable tool for the purification and study of ADP-binding proteins, including kinases, dehydrogenases, and ATPases, which are critical targets in drug development. The protocol outlines two common and effective methods for immobilization: coupling to N-hydroxysuccinimide (NHS)-activated agarose and to epoxy-activated agarose.
Introduction
This compound possesses a terminal primary amine group provided by the hexyl spacer arm, making it suitable for covalent attachment to various activated chromatography matrices. The choice between NHS-activated and epoxy-activated agarose depends on factors such as the desired linkage chemistry and the pH stability of the ligand. NHS-activated agarose reacts with primary amines to form stable amide bonds, while epoxy-activated agarose forms an amine bond under slightly more alkaline conditions. Both methods yield a stable and reusable affinity matrix for the selective enrichment of ADP-binding proteins from complex biological samples.
Quantitative Data Summary
The efficiency of the coupling reaction and the final ligand density on the agarose beads are critical parameters for the performance of the affinity resin. The following table summarizes typical quantitative data for commercially available activated agarose beads.
| Parameter | NHS-Activated Agarose | Epoxy-Activated Agarose |
| Ligand to be Coupled | Molecules with primary amines | Molecules with amine, thiol, or hydroxyl groups[1][2] |
| Typical Coupling Efficiency | > 80-85%[3][4] | High, dependent on ligand and conditions |
| Binding Capacity | > 25 mg protein/mL resin[3] | Ligand dependent |
| Activation Level | High degree of substitution | > 30 µmol epoxy/mL (4% agarose)[5] |
| Spacer Arm | Typically a 6-carbon or longer spacer is part of the activated resin[4] | 12-atom hydrophilic spacer arm[2] |
| Recommended pH for Coupling | 7.0 - 9.0[3][6] | 9.0 - 10.0 for amine ligands[2] |
| Reaction Time | > 80% coupling within 30 minutes[3][4] | Typically 16 hours[2] |
Experimental Protocols
Protocol 1: Coupling to NHS-Activated Agarose
This protocol is adapted for the coupling of this compound to NHS-activated agarose beads. The NHS ester reacts with the primary amine of the ADP analog to form a stable amide linkage.
Materials:
-
NHS-Activated Agarose (e.g., from Thermo Scientific Pierce or Cytiva)[3][7]
-
This compound
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (Amine-free)
-
Wash Solution: 1 M NaCl
-
Blocking/Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Final Wash Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Spin columns or chromatography column
-
End-over-end rotator
Procedure:
-
Resin Preparation:
-
Weigh out the desired amount of dry NHS-activated agarose resin or measure the required volume of slurry. For dry resin, 1 gram typically swells to 6-7.5 mL.[6]
-
If using a slurry, equilibrate the resin to room temperature.
-
Wash the resin with 10-15 bed volumes of ice-cold 1 mM HCl to remove preservatives and hydrolyze any unreacted NHS esters.
-
Immediately wash with 10-15 bed volumes of Coupling Buffer to neutralize the resin. Do not allow the resin to dry out.
-
-
Ligand Preparation:
-
Dissolve this compound in the Coupling Buffer at a concentration of 1-10 mg/mL. The optimal concentration may need to be determined empirically.
-
-
Coupling Reaction:
-
Immediately add the dissolved ADP analog solution to the washed agarose beads.
-
Gently mix the slurry on an end-over-end rotator for 1-2 hours at room temperature or overnight at 4°C. A rapid coupling of over 80% can be achieved in the first 30 minutes.[4]
-
-
Washing:
-
After incubation, centrifuge the slurry at a low speed (e.g., 500 x g) to pellet the beads.
-
Carefully remove the supernatant. The amount of uncoupled ligand in the supernatant can be determined spectrophotometrically at 259 nm to estimate coupling efficiency.
-
Wash the beads with 5-10 bed volumes of Coupling Buffer to remove non-covalently bound ligand.
-
Follow with a wash of 5-10 bed volumes of 1 M NaCl to remove any ionically bound ligand.
-
-
Blocking Unreacted Sites:
-
To block any remaining active NHS esters, resuspend the beads in the Blocking/Quenching Buffer.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Final Washing and Storage:
-
Wash the beads extensively with 10-15 bed volumes of Final Wash Buffer (e.g., PBS).
-
Resuspend the ADP-agarose beads in PBS containing a bacteriostatic agent (e.g., 0.02% sodium azide (B81097) or 20% ethanol).
-
Store the affinity resin at 4°C. Do not freeze.
-
Protocol 2: Coupling to Epoxy-Activated Agarose
This protocol describes the coupling of this compound to epoxy-activated agarose beads. The epoxy groups react with the primary amine of the ADP analog to form a stable secondary amine linkage.
Materials:
-
Epoxy-Activated Agarose (e.g., from G-Biosciences or Cube Biotech)[2][8]
-
This compound
-
Coupling Buffer: 0.1 M Sodium Carbonate, pH 9.0-10.0 (or another suitable high pH buffer)
-
Wash Solution: High salt buffer (e.g., 1 M NaCl)
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0-9.0
-
Final Wash Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Chromatography column or reaction vessel
-
Shaker or rotator
Procedure:
-
Resin Preparation:
-
Ligand Preparation:
-
Dissolve the this compound in the Coupling Buffer to the desired concentration (e.g., 2-10 mg/mL).
-
-
Coupling Reaction:
-
Mix the equilibrated agarose beads with the ADP analog solution.
-
Incubate the mixture for 16-24 hours at a temperature compatible with the ligand's stability (e.g., room temperature or 37°C) with gentle agitation.[2]
-
-
Washing:
-
After the coupling reaction, collect the beads by centrifugation or filtration.
-
Measure the absorbance of the supernatant at 259 nm to determine the concentration of uncoupled ligand and calculate the coupling efficiency.
-
Wash the beads with 10 bed volumes of Coupling Buffer.
-
Wash with 10 bed volumes of a high salt buffer to remove non-specifically bound ligand.
-
-
Blocking Unreacted Epoxy Groups:
-
Resuspend the beads in the Blocking Buffer to quench any remaining active epoxy groups.
-
Incubate for at least 4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Washing and Storage:
-
Wash the beads extensively with 15-20 bed volumes of a neutral buffer like PBS.
-
Resuspend the prepared ADP-agarose in PBS containing 0.02% sodium azide for storage at 4°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for coupling N6-ADP to agarose beads.
Application in Affinity Chromatography
Caption: Using ADP-agarose for affinity purification.
Signaling Pathway Context
While this compound itself is a synthetic analog used for affinity purification, it mimics the natural ligand ADP, which is central to numerous signaling pathways. For instance, ADP is a key signaling molecule that activates P2Y purinergic receptors, leading to downstream effects like platelet aggregation. The ADP-agarose resin can be used to isolate and study proteins that bind ADP and participate in such pathways.
Caption: Simplified ADP-P2Y12 signaling pathway.
References
- 1. mclab.com [mclab.com]
- 2. Epoxy-Activated Agarose for ligand coupling through amine, hydroxyl or sulfhydryl groups for affinity Chromatography | G-Biosciences [gbiosciences.com]
- 3. Thermo Scientific™ Pierce™ NHS-Activated Agarose, Dry | Fisher Scientific [fishersci.ca]
- 4. NHS-Activated Agarose binds primary amine containing ligands for affinity chromatography [gbiosciences.com]
- 5. Calibre Scientific | Protein Ark [proteinark.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols for the Purification of Dehydrogenases using N6-[(6-Aminohexyl)carbamoylmethyl]-ADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP) that serves as a highly effective affinity ligand for the purification of a wide range of dehydrogenases. This molecule mimics the structure of the natural coenzyme NAD(P)+, allowing for the specific capture of dehydrogenases from complex biological mixtures such as crude cell lysates or tissue homogenates. The N6 position of the adenine (B156593) ring is modified with a hexyl spacer arm terminating in a primary amine, which allows for its covalent immobilization to a solid support, typically agarose (B213101) beads. This application note provides detailed protocols for the use of this compound-agarose in the affinity chromatography-based purification of dehydrogenases, along with representative data and workflow visualizations.
Principle of Affinity Chromatography
Affinity chromatography is a powerful purification technique that relies on the specific, reversible binding interaction between a target molecule (in this case, a dehydrogenase) and a ligand (this compound) that is immobilized on a solid matrix. Dehydrogenases in a crude sample passed through the affinity column will bind to the immobilized ADP analog, while other proteins with no affinity will pass through. The bound dehydrogenases can then be eluted by changing the buffer conditions to disrupt the binding interaction, such as by introducing a competing ligand (e.g., free NAD+ or NADH) or by altering the pH or ionic strength.
Data Presentation: Purification of Dehydrogenases
The following table summarizes representative purification data for two common dehydrogenases, Lactate Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PD), using affinity chromatography. While the specific ligand used in these examples may be a related ADP analog, the principles and expected outcomes are comparable when using this compound-agarose.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Lactate Dehydrogenase (from human serum) | |||||
| Crude Serum | 150 | 12.5 | 0.083 | 100 | 1 |
| Affinity Eluate | 0.012 | 11.8 | 983 | 94.4 | 11,843 |
| Glucose-6-Phosphate Dehydrogenase (from camel liver) [1] | |||||
| Crude Extract | 1250 | 35.75 | 0.0286 | 100 | 1 |
| Affinity Eluate | 9.8 | 17.7 | 1.804 | 49.61 | 63.09 |
Note: Data is compiled from representative literature and may not be from experiments using the exact this compound ligand. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.
Experimental Protocols
Synthesis and Immobilization of this compound (Conceptual Overview)
The synthesis of the affinity resin involves two key steps: the chemical synthesis of this compound and its subsequent covalent coupling to a solid support, such as cyanogen (B1215507) bromide (CNBr)-activated agarose.
Synthesis of the Ligand: The synthesis of N6-substituted ADP analogs has been described in the literature.[2] A common approach involves the reaction of ADP with an appropriate bifunctional reagent containing a hexyl spacer arm and a reactive group for subsequent coupling.
Immobilization: The primary amine of the hexyl spacer arm of this compound is reacted with an activated agarose matrix, such as CNBr-activated Sepharose 4B, to form a stable covalent bond.[2]
Protocol for Dehydrogenase Purification using this compound-Agarose
This protocol provides a general procedure for the purification of a dehydrogenase from a crude protein extract. Optimization of buffer conditions, flow rates, and elution methods may be required for specific enzymes.
Materials:
-
This compound-Agarose affinity resin
-
Chromatography column
-
Peristaltic pump and tubing
-
UV spectrophotometer or protein assay reagents (e.g., Bradford assay)
-
Enzyme assay reagents specific for the target dehydrogenase
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.5 mM EDTA.
-
Wash Buffer: Binding Buffer with 0.5 M NaCl.
-
Elution Buffer:
-
Option A (Competitive Elution): Binding Buffer containing 10 mM NAD+ or NADH.
-
Option B (pH Elution): 0.1 M Glycine-HCl, pH 2.5 (requires immediate neutralization of fractions).
-
Option C (Ionic Strength Elution): Binding Buffer with 1 M NaCl.
-
-
Neutralization Buffer (for pH elution): 1 M Tris-HCl, pH 8.0.
-
Crude protein extract (e.g., clarified cell lysate or tissue homogenate) in Binding Buffer.
Procedure:
-
Column Packing:
-
Prepare a slurry of the this compound-Agarose resin in Binding Buffer (typically a 50% slurry).
-
Carefully pack the slurry into a chromatography column to the desired bed volume. Avoid introducing air bubbles.
-
Wash the packed column with 5-10 column volumes of Binding Buffer to equilibrate the resin.
-
-
Sample Application:
-
Apply the crude protein extract to the top of the equilibrated column. A flow rate of 0.5-1 mL/min is recommended for a 5-10 mL column.
-
Collect the flow-through fraction. This fraction contains proteins that did not bind to the affinity resin.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the eluate at 280 nm. Continue washing until the absorbance returns to baseline.
-
-
Elution:
-
Competitive Elution (Recommended): Apply the Elution Buffer containing NAD+ or NADH to the column. The free coenzyme will compete with the immobilized ligand for binding to the dehydrogenase, causing the enzyme to be released from the resin. Collect fractions and monitor the A280.
-
pH Elution: Elute the bound protein with the low pH Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.
-
Ionic Strength Elution: Apply a linear gradient or a step gradient of increasing NaCl concentration (e.g., from 0.5 M to 1.5 M in Binding Buffer) to elute the bound protein.
-
-
Analysis of Fractions:
-
Measure the protein concentration of the collected fractions (e.g., using Bradford assay or A280).
-
Perform an enzyme activity assay on the fractions to identify those containing the purified dehydrogenase.
-
Pool the active fractions.
-
-
Regeneration and Storage of the Affinity Resin:
-
Wash the column extensively with a high salt buffer (e.g., 1.5 M NaCl in Binding Buffer) followed by the Binding Buffer.
-
For long-term storage, equilibrate the resin in Binding Buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C.
-
Visualizations
Experimental Workflow for Dehydrogenase Purification
Caption: Experimental workflow for dehydrogenase purification.
Logical Relationship of Affinity Chromatography Components
Caption: Logical relationship of key components.
References
- 1. Purification and Characterization of Glucose-6-Phosphate Dehydrogenase from Camel Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Purification using Immobilized N6-[(6-Aminohexyl)carbamoylmethyl]-ADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and metabolic diseases, making them prime targets for drug discovery and development. The purification of active kinases is a fundamental step for their biochemical and structural characterization, as well as for the screening of potential inhibitors.
This document provides detailed application notes and protocols for the purification of kinases using N6-[(6-Aminohexyl)carbamoylmethyl]-ADP immobilized on an agarose (B213101) matrix. This affinity chromatography resin serves as a powerful tool for the selective enrichment of kinases from complex biological samples such as cell lysates and tissue extracts. The immobilized ADP analog mimics the natural nucleotide substrate, allowing for the specific capture of ATP-binding proteins, including a wide range of protein kinases.
Principle of the Method
Affinity chromatography is a technique that separates proteins based on a reversible and specific interaction between the protein of interest and a ligand immobilized on a solid support. In this application, this compound is covalently coupled to an agarose resin. The N6-position of the adenine (B156593) ring is modified with a linker arm to allow for immobilization without significantly compromising the binding of kinases to the adenosine (B11128) diphosphate (B83284) moiety.
When a crude protein sample containing kinases is passed over the affinity column, the kinases recognize and bind to the immobilized ADP analog within their ATP-binding pocket. Unbound proteins are washed away, and the purified kinases are subsequently eluted by changing the buffer conditions to disrupt the binding interaction. Elution can be achieved by using a competitive ligand, such as free ATP or ADP, or by altering the pH or ionic strength of the buffer.[1]
Product Specifications
| Feature | Specification |
| Ligand | N6-[(6-Aminohexyl)carbamoylmethyl]-Adenosine-5'-diphosphate |
| Matrix | 4% Cross-linked Agarose |
| Spacer Arm | 6-aminohexyl |
| Storage | Store at 4°C in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol). Do not freeze. |
Data Presentation
Coenzymic Activity of Soluble ADP Analog
The soluble form of the N6-[(6-aminohexyl)carbamoyl]-ADP analog has been shown to retain coenzymic activity with certain kinases, indicating its suitability as a ligand for affinity purification.[2]
| Enzyme | Relative Coenzymic Activity (%) vs. ADP |
| Acetate Kinase | 82 |
| Pyruvate Kinase | 20 |
| Data sourced from a 1977 study by Yamazaki et al.[2] |
User-Determined Quantitative Parameters
The binding capacity of the resin and the purification fold are dependent on the specific kinase, the source of the protein sample, and the experimental conditions. It is recommended that users determine these parameters for their specific application.
| Parameter | User-Determined Value |
| Binding Capacity (mg kinase/mL resin) | |
| Purification Fold | |
| Recovery (%) |
Experimental Protocols
Preparation of the Affinity Resin
-
Resin Swelling: If the resin is supplied as a lyophilized powder, swell the required amount in a neutral pH buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) for at least 15 minutes.
-
Washing: Wash the swollen resin on a sintered glass filter with copious amounts of the same buffer to remove any preservatives or unbound ligand.
-
Column Packing: Gently resuspend the washed resin in the binding buffer and pour it into a suitable chromatography column. Allow the resin to settle and pack under gravity flow. Ensure the column does not run dry.
-
Equilibration: Equilibrate the packed column by washing with 5-10 column volumes of binding buffer until the pH and conductivity of the effluent are the same as the starting buffer.
Sample Preparation and Application
-
Cell Lysis: Prepare a cell lysate from the desired source (e.g., cultured cells, tissue) in a suitable lysis buffer. The lysis buffer should be compatible with kinase stability and binding to the resin (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease and phosphatase inhibitors).
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cellular debris.
-
Filtration (Optional): For optimal column performance, filter the clarified supernatant through a 0.45 µm filter.
-
Sample Loading: Apply the clarified lysate to the equilibrated affinity column at a slow flow rate (e.g., 0.5-1 mL/min) to allow for efficient binding of the kinases to the immobilized ligand. The column can be loaded by gravity flow or using a peristaltic pump or chromatography system.[3]
Washing
-
After loading the entire sample, wash the column with 10-20 column volumes of binding buffer to remove unbound and non-specifically bound proteins.
-
Monitor the absorbance of the effluent at 280 nm until it returns to baseline, indicating that all unbound proteins have been washed from the column.
Elution
Elution of the bound kinases can be achieved using either specific or non-specific methods. The optimal elution conditions should be determined empirically for each kinase of interest.
a) Specific Elution with a Competitive Ligand:
-
Prepare an elution buffer containing the binding buffer supplemented with a competitive ligand. A gradient or step elution can be performed.
-
ATP Elution: 10-100 mM ATP in binding buffer.
-
ADP Elution: 10-100 mM ADP in binding buffer.
-
-
Apply the elution buffer to the column and collect fractions.
-
Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm or by using a protein assay (e.g., Bradford or BCA).
-
Assay the collected fractions for kinase activity to identify the fractions containing the purified kinase.
b) Non-Specific Elution with High Salt or pH Change:
-
Prepare an elution buffer with a high salt concentration (e.g., binding buffer + 1-2 M NaCl or KCl) or a change in pH (e.g., 0.1 M Tris-HCl, pH 8.5 or 0.1 M sodium acetate, pH 4.5).
-
Apply the elution buffer to the column and collect fractions.
-
Immediately neutralize the pH of the fractions if a pH shift was used for elution to preserve kinase activity.
-
Identify fractions containing the purified kinase as described above.
Regeneration of the Affinity Resin
For multiple uses, the affinity resin can be regenerated to remove any tightly bound proteins and prepare it for the next purification cycle.
-
High Salt Wash: Wash the column with 3-5 column volumes of a high salt buffer (e.g., 2 M NaCl in binding buffer).
-
Alternating pH Wash: Wash the column with 3 column volumes of a high pH buffer (e.g., 0.5 M NaCl, 0.1 M Tris-HCl, pH 8.5) followed by 3 column volumes of a low pH buffer (e.g., 0.5 M NaCl, 0.1 M sodium acetate, pH 4.5).
-
Re-equilibration: Immediately re-equilibrate the column with 5-10 column volumes of binding buffer.
-
Storage: For long-term storage, wash the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.
Mandatory Visualizations
Caption: Workflow for kinase purification using immobilized ADP affinity chromatography.
Caption: Representative MAPK/ERK kinase signaling pathway.
References
- 1. Affinity purification of proteins binding to kinase inhibitors immobilized on self-assembling monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.unc.edu [med.unc.edu]
Application Notes and Protocols: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP in Immobilized Enzyme Reactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, an analog of Adenosine 5'-diphosphate (ADP), in the development of immobilized enzyme reactors. This technology is particularly relevant for creating stable and reusable biocatalytic systems, with significant applications in ATP regeneration, enzymatic synthesis, and high-throughput screening.
Introduction
This compound is a chemically modified ADP molecule that incorporates a six-carbon spacer arm with a terminal amino group. This functionalization allows for the covalent attachment of the ADP molecule to a solid support or a soluble polymer, effectively immobilizing the coenzyme. The primary advantage of using this immobilized ADP analog is to create reusable enzymatic systems where the expensive coenzyme is retained within the reactor, leading to more cost-effective and continuous bioprocessing. A key application of immobilized this compound is in ATP regeneration systems, where an ATP-consuming synthetic reaction is coupled with an ATP-regenerating enzyme.
Principle of Application
The core principle involves the covalent linkage of this compound to a suitable matrix. The terminal amino group of the hexyl linker serves as a reactive handle for coupling to various activated solid supports, such as CNBr-activated Sepharose or soluble polymers like dextran. Once immobilized, this ADP analog can be enzymatically converted to its corresponding ATP analog by an ATP-regenerating enzyme (e.g., acetate (B1210297) kinase or pyruvate (B1213749) kinase). This immobilized ATP can then be utilized by a second, ATP-dependent enzyme to drive a desired synthetic reaction. The entire system can be contained within a reactor, such as a continuous-flow membrane reactor, allowing for continuous production and easy separation of the product from the enzymes and the immobilized coenzyme.
Key Applications
-
Continuous ATP Regeneration: Enables the development of robust systems for the continuous supply of ATP, which is essential for many enzymatic syntheses.
-
Enzymatic Synthesis: Facilitates the cost-effective production of high-value chemicals and pharmaceuticals that require ATP-dependent enzymes.
-
High-Throughput Screening: Immobilized enzyme systems can be miniaturized for screening enzyme inhibitors or identifying novel enzyme activities.
-
Affinity Chromatography: The immobilized ADP analog can be used as an affinity ligand to purify ADP/ATP-binding proteins and enzymes.[1]
Data Presentation
Table 1: Coenzymatic Activity of N6-Substituted Adenine Nucleotide Analogues
| Enzyme | ADP Analogue Coenzymic Activity (Relative to ADP) | ATP Analogue Coenzymic Activity (Relative to ATP) |
| Acetate Kinase | 82%[1] | - |
| Pyruvate Kinase | 20%[1] | - |
| Hexokinase | - | 63%[1] |
| Glycerokinase | - | 87%[1] |
Table 2: Performance of an Immobilized Enzyme Membrane Reactor for Glucose-6-Phosphate Production
| Parameter | Value |
| Product | Glucose-6-Phosphate |
| ATP Regenerating Enzyme | Acetate Kinase |
| ATP Consuming Enzyme | Hexokinase |
| Immobilized Coenzyme | Dextran-bound N6-AHCM-ADP/ATP |
| Reactor Type | Membrane Reactor |
| Mean Conversion | 80% |
| Space-Time Yield | 348 g / (L * d) |
| ATP Cycle Number | 20,000 mol/mol |
| Continuous Operation | > 1 month |
Experimental Protocols
Protocol 1: Immobilization of this compound to CNBr-Activated Sepharose 4B
This protocol describes the covalent coupling of the ADP analog to a solid support for applications such as affinity chromatography or packed-bed enzyme reactors.
Materials:
-
This compound
-
CNBr-activated Sepharose 4B
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Glass sintered funnel
-
Reaction vessel
Procedure:
-
Prepare the Sepharose: Weigh the required amount of CNBr-activated Sepharose 4B powder and swell it in 1 mM HCl for 15-20 minutes.
-
Wash the Sepharose: Wash the swollen Sepharose with 1 mM HCl on a sintered glass funnel. Follow with a wash with the Coupling Buffer.
-
Prepare the ADP Analog Solution: Dissolve this compound in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Coupling Reaction: Immediately transfer the washed Sepharose to the ADP analog solution in a reaction vessel. Mix the suspension gently on a rotary mixer or end-over-end shaker for 2-4 hours at room temperature or overnight at 4°C.
-
Block Unreacted Groups: After the coupling reaction, transfer the Sepharose to the sintered glass funnel and wash away the excess ligand with Coupling Buffer. Transfer the Sepharose to the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups.
-
Final Wash: Wash the Sepharose alternately with Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-4 times.
-
Storage: Resuspend the prepared ADP-Sepharose in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Construction and Operation of a Continuous Enzyme Membrane Reactor for ATP Regeneration and Enzymatic Synthesis
This protocol outlines the setup of a laboratory-scale membrane reactor for the continuous synthesis of a product using an immobilized coenzyme and two enzymes.
Materials:
-
Dextran-bound this compound (prepared by coupling the ADP analog to CNBr-activated dextran)
-
ATP regenerating enzyme (e.g., Acetate Kinase)
-
ATP consuming enzyme (e.g., Hexokinase for glucose-6-phosphate synthesis)
-
Ultrafiltration membrane reactor system with a molecular weight cut-off (MWCO) that retains the dextran-coenzyme conjugate and the enzymes (e.g., 10 kDa).
-
Substrate solution: Contains the substrates for both enzymes (e.g., glucose, acetyl phosphate), MgCl₂, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Peristaltic pump
-
Product collection vessel
Procedure:
-
Prepare the Enzyme and Coenzyme Solution: In a suitable volume of reaction buffer, dissolve the dextran-bound this compound, acetate kinase, and hexokinase to the desired concentrations.
-
Assemble the Reactor: Set up the membrane reactor according to the manufacturer's instructions. Ensure the membrane is properly installed and the system is leak-proof.
-
Load the Reactor: Load the enzyme and coenzyme solution into the reactor chamber.
-
Start the Reaction: Begin pumping the substrate solution into the reactor at a defined flow rate. The flow rate will determine the residence time in the reactor.
-
Continuous Operation: The reaction mixture is continuously stirred within the reactor. The product, being a small molecule, passes through the ultrafiltration membrane along with the buffer and is collected in the product vessel. The enzymes and the dextran-bound coenzyme are retained in the reactor.
-
Monitoring the Reaction: Periodically take samples from the product outlet to measure the product concentration and calculate the conversion rate.
-
Shutdown and Storage: After the desired operation time, stop the substrate feed. The reactor contents can be washed with buffer and stored at 4°C for future use.
Visualizations
Caption: Experimental workflow for immobilized enzyme reactor.
Caption: ATP regeneration signaling pathway.
Caption: Logical relationships in the immobilized reactor system.
References
Application Notes and Protocols for Biotinylated N6-[(6-Aminohexyl)carbamoylmethyl]-ADP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylated N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is a chemically modified analog of Adenosine Diphosphate (ADP). In this molecule, a biotin (B1667282) moiety is attached to the N6 position of the adenine (B156593) base via a 6-aminohexylcarbamoylmethyl spacer arm. This modification retains the fundamental structure of ADP, allowing it to interact with ADP-binding proteins, while incorporating the versatile biotin tag.
The high-affinity interaction between biotin and streptavidin (or avidin), with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, is one of the strongest known non-covalent biological interactions.[1] This property makes Biotin-N6-AHC-ADP an invaluable tool for the detection, purification, and study of ADP-binding proteins such as kinases, ATPases, and ADP-ribosyltransferases. The biotin label provides a reliable handle for affinity capture and sensitive detection using streptavidin conjugates.
Key Applications
-
Affinity Labeling and Pulldown Assays: Identification and isolation of proteins that bind ADP.
-
Enzyme Activity Studies: Serves as a substrate or inhibitor analog for enzymes that utilize ADP, enabling activity measurement and mechanistic studies.[2]
-
Affinity Chromatography: Purification of ADP-binding proteins from complex biological mixtures like cell lysates.[2][3]
-
Protein-Protein Interaction Studies: Investigating the formation of protein complexes that are dependent on ADP binding.
Physicochemical and Coenzymatic Data
The following tables summarize key properties and performance data for Biotin-N6-AHC-ADP and related analogs.
Table 1: General Properties of Biotinylated N6-AHC-ADP Analog
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₄₄N₉O₁₅P₂S (Free Acid) | Derived from similar compounds |
| Purity | ≥ 95% (HPLC) | [4][5] |
| Form | Solution in water | [4][5] |
| Concentration | 5.0 mM - 5.5 mM | [4][5] |
| pH | 7.5 ± 0.5 | [4][5] |
| Spectroscopic Properties | λmax: 266 nm, ε: 16.2 L mmol⁻¹ cm⁻¹ | [4][5] |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |[4][5] |
Table 2: Relative Coenzymatic Activity of this compound
| Enzyme | Relative Activity vs. ADP (%) |
|---|---|
| Acetate Kinase | 82% |
| Pyruvate Kinase | 20% |
Data adapted from studies on N6-[N-(6-aminohexyl)carbamoyl]-ADP, demonstrating its ability to function as a coenzyme for specific kinases.[2]
Visualized Workflows and Pathways
Caption: Conceptual structure of the biotinylated ADP analog.
Caption: Workflow for isolating ADP-binding proteins.
Caption: ADP-ribosylation using a biotinylated NAD+ analog.
Experimental Protocols
Protocol 1: Affinity Pulldown of ADP-Binding Proteins from Cell Lysate
This protocol describes the enrichment of ADP-binding proteins from a complex mixture.
A. Materials and Reagents
-
Biotinylated this compound (1 mM stock in water)
-
Cell Lysate in non-denaturing lysis buffer (e.g., RIPA without SDS, or buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer: Lysis buffer as described above.
-
Elution Buffer:
-
For SDS-PAGE: 2x Laemmli sample buffer.
-
For native protein: Binding buffer containing 2-10 mM free Biotin or a high salt concentration (e.g., 1 M NaCl), followed by buffer exchange.
-
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or microcentrifuge
B. Protocol Steps
-
Lysate Preparation: Prepare cell lysate according to standard protocols. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay).
-
Binding Reaction:
-
Dilute 500 µg to 1 mg of total protein lysate to a final volume of 500 µL with Binding/Wash Buffer.
-
Add Biotin-N6-AHC-ADP to a final concentration of 10-50 µM.
-
As a negative control, prepare an identical sample without the biotinylated ADP or with an excess of free ADP (e.g., 1-5 mM) to compete for binding sites.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Bead Preparation: While the binding reaction incubates, wash 30 µL of streptavidin bead slurry three times with 500 µL of Binding/Wash Buffer.
-
Capture of Biotinylated Complexes:
-
Add the pre-washed streptavidin beads to the incubated lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specific binders.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.
-
Protocol 2: Detection of Labeled Proteins by Western Blot
This protocol outlines the detection of biotinylated proteins captured in the pulldown assay.
A. Materials and Reagents
-
Eluted protein sample from Protocol 1
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TBST (Tris-Buffered Saline, 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
B. Protocol Steps
-
SDS-PAGE: Separate the eluted protein samples on a polyacrylamide gel suitable for the expected molecular weight of the target protein(s).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific binding of the detection reagent.
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendation (a common starting dilution is 1:5,000 to 1:20,000).
-
Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
Detection:
-
Incubate the membrane with ECL substrate as per the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. The resulting bands correspond to the proteins that were successfully labeled with Biotin-N6-AHC-ADP.
-
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. N6-(6-Aminohexyl)-ATP-Biotin, Biotin-labeled Adenosines - Jena Bioscience [jenabioscience.com]
- 5. N6-(6-Aminohexyl)-3'-dATP-Biotin, Biotin-labeled Adenosines - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for Photoaffinity Labeling of ATPase Sites with N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique to identify and characterize ligand-binding sites within proteins. This method utilizes a photoreactive ligand analog that, upon UV irradiation, forms a covalent bond with amino acid residues in close proximity to the binding pocket. Subsequent analysis, typically by mass spectrometry, allows for the precise identification of the labeled protein and the specific amino acid residues involved in binding. These insights are invaluable for understanding protein function, elucidating enzyme mechanisms, and for structure-based drug design.
This document provides detailed protocols and application notes for the use of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP derivatives as photoaffinity probes for ATPase enzymes. While the this compound moiety provides the specific binding affinity for the ATPase active site, it must first be modified to incorporate a photoreactive group. The protocols outlined below are based on established methodologies for the synthesis and application of similar nucleotide-based photoaffinity probes.
Principle of Photoaffinity Labeling
The fundamental principle of photoaffinity labeling involves a three-step process. First, a photoreactive analog of a ligand (in this case, an ADP derivative) is allowed to bind reversibly to its target protein (an ATPase). Second, the sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group, converting it into a highly reactive intermediate (e.g., a nitrene or carbene). This intermediate then rapidly and indiscriminately forms a covalent bond with nearby amino acid residues. Finally, the covalently modified protein is isolated and analyzed to identify the site of labeling.
Application Notes and Protocols for Purifying Nucleotide-Binding Proteins Using N6-[(6-Aminohexyl)carbamoylmethyl]-ADP as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP immobilized on a solid support (e.g., Sepharose) as a versatile affinity chromatography ligand for the purification of a range of nucleotide-binding proteins. This synthetic ADP analog, with a hexylamino spacer arm attached to the N6 position of the adenine (B156593) ring, serves as an effective tool for isolating enzymes that utilize ADP or related nucleotides as substrates or cofactors.
Introduction
This compound is a functionalized derivative of adenosine (B11128) diphosphate (B83284) designed for immobilization onto chromatography matrices. The N6 position of the purine (B94841) ring is a common point of interaction for many nucleotide-binding proteins. By modifying this position with a spacer arm, the ADP moiety is presented in a way that allows for specific binding to the active or allosteric sites of target proteins, while minimizing steric hindrance from the matrix backbone. This affinity resin has been demonstrated to be effective in the separation of various kinases and dehydrogenases[1].
Ligand Characteristics and Coenzymic Activity
The this compound analog retains significant biological activity, making it a suitable mimic of native ADP in binding interactions. The coenzymic activity of this analog has been quantified relative to ADP for several enzymes, highlighting its utility as a competitive ligand.
| Enzyme | Relative Coenzymic Activity (%) |
| Acetate Kinase | 82 |
| Pyruvate (B1213749) Kinase | 20 |
Table 1: Coenzymic activity of this compound relative to ADP. Data sourced from Yamazaki et al. (1977)[1].
Applications
This affinity ligand is particularly useful for the purification of enzymes involved in key metabolic pathways, such as glycolysis and alcohol metabolism. The original research demonstrated the successful separation of a mixture of the following enzymes[1]:
-
Hexokinase
-
Pyruvate Kinase
-
Phosphoglycerate Kinase
-
Lactate (B86563) Dehydrogenase
-
Alcohol Dehydrogenase
Experimental Protocols
The following are generalized protocols for the purification of nucleotide-binding proteins using this compound-Sepharose. Optimization of buffer pH, ionic strength, and elution conditions is recommended for each specific protein to achieve the best purity and yield.
Protocol 1: Preparation of this compound-Sepharose
This protocol is based on the method described by Yamazaki et al. (1977) for coupling the ligand to a CNBr-activated Sepharose matrix[1].
Materials:
-
CNBr-activated Sepharose 4B
-
This compound
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
1 M Ethanolamine, pH 8.0
-
1 M NaCl
-
Distilled water
Procedure:
-
Swell the required amount of CNBr-activated Sepharose 4B in 1 mM HCl according to the manufacturer's instructions.
-
Wash the swollen gel with distilled water and then with 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Immediately add a solution of this compound in 0.1 M sodium bicarbonate buffer, pH 8.3, to the gel.
-
Gently mix the suspension on a rotary shaker at 4°C for 2 hours or overnight.
-
To block any remaining active groups on the Sepharose, add 1 M ethanolamine, pH 8.0, and continue to mix for an additional 2 hours at room temperature.
-
Wash the gel extensively with 0.1 M sodium bicarbonate buffer, pH 8.3, followed by 1 M NaCl, and finally with distilled water to remove any uncoupled ligand and blocking agent.
-
The prepared affinity matrix is now ready for use and can be stored in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
Protocol 2: General Affinity Chromatography Purification of a Nucleotide-Binding Protein
Materials:
-
This compound-Sepharose
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM 2-mercaptoethanol)
-
Wash Buffer (Binding Buffer with increased salt concentration, e.g., 0.1-0.5 M NaCl)
-
Elution Buffer (Binding Buffer containing a competitive eluent, e.g., 1-10 mM ADP or NAD+, or a high salt concentration, e.g., 1 M NaCl)
-
Crude protein extract (e.g., cell lysate, tissue homogenate)
Procedure:
-
Column Preparation: Pack a chromatography column with the this compound-Sepharose slurry and equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Application: Apply the clarified crude protein extract to the column at a low flow rate to allow for efficient binding of the target protein to the immobilized ligand.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein from the column using the Elution Buffer. Elution can be performed using a step or linear gradient of the competitive ligand or salt concentration.
-
Fraction Collection: Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions for protein purity using SDS-PAGE and for enzyme activity using a relevant assay.
-
Desalting/Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange or desalting as required for downstream applications.
Target Proteins and Their Signaling/Metabolic Pathways
The following sections provide brief overviews of the metabolic roles of the enzymes that can be purified using this affinity ligand.
Hexokinase
Hexokinase is the first enzyme in the glycolytic pathway, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is a key regulatory step in glucose metabolism.
Pyruvate Kinase
Pyruvate kinase catalyzes the final step of glycolysis, the transfer of a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP. This is a critical step for ATP production in glycolysis.
Phosphoglycerate Kinase
Phosphoglycerate kinase is another key enzyme in glycolysis that catalyzes the first ATP-generating step, the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP.
Lactate Dehydrogenase
Lactate dehydrogenase is an important enzyme in anaerobic metabolism, catalyzing the interconversion of pyruvate and lactate with the concomitant interconversion of NADH and NAD+.
Alcohol Dehydrogenase
Alcohol dehydrogenase is a key enzyme in alcohol metabolism, catalyzing the oxidation of alcohols to aldehydes, using NAD+ as a cofactor.
Concluding Remarks
This compound-Sepharose is a valuable tool for the affinity purification of a variety of nucleotide-binding proteins. The protocols provided herein offer a general framework for the successful isolation of these enzymes. It is important to note that while the feasibility of separating several key enzymes has been demonstrated, detailed quantitative data on the binding capacity of the resin and the purification fold and yield for each specific protein are not extensively documented in the literature. Therefore, empirical optimization is crucial for achieving high-purity and high-yield preparations tailored to the specific research needs.
References
Application Notes and Protocols for Protein Elution from N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Agarose is an affinity chromatography resin designed for the purification of a wide range of ADP-binding proteins. The immobilized ligand, a stable analog of adenosine (B11128) diphosphate (B83284) (ADP), provides high selectivity for enzymes that utilize ADP as a substrate or cofactor, such as kinases and dehydrogenases. This document provides detailed protocols and elution conditions to enable efficient purification and recovery of target proteins. The selection of the appropriate elution strategy is critical to achieve high purity and yield while maintaining the biological activity of the protein of interest.
Principle of Affinity Chromatography
Affinity chromatography separates proteins based on a reversible interaction between a protein and a specific ligand immobilized on a chromatographic matrix. In this case, the this compound ligand specifically binds to the ADP-binding site of the target protein. After non-binding proteins are washed away, the bound protein is recovered by altering the buffer conditions to disrupt the ligand-protein interaction.
Data Presentation: Elution Strategies and Conditions
Two primary strategies are employed for eluting proteins from this compound resin: competitive elution and non-specific elution . The choice of method depends on the specific protein's affinity for the ligand and its stability under different buffer conditions.
| Elution Method | Eluent | Typical Concentration Range | Target Proteins | Notes |
| Competitive Elution | ADP | 1 - 20 mM | Kinases, ATPases | Elution is highly specific. The optimal concentration depends on the protein's affinity for ADP. A concentration gradient may improve resolution. |
| ATP | 1 - 20 mM | Kinases, ATPases | Can be more effective than ADP for some enzymes. | |
| NAD+/NADH | 0.1 - 10 mM | Dehydrogenases | NADH is often more effective for elution due to its higher affinity for many dehydrogenases. A shallow gradient can separate isoenzymes. | |
| NADP+/NADPH | 0.1 - 10 mM | NADP+-dependent Dehydrogenases | Similar to NAD+/NADH, the reduced form (NADPH) often provides more efficient elution. A linear gradient of 0-0.5 mM NADPH has been used effectively for glutathione (B108866) reductase.[1] | |
| Non-Specific Elution | Sodium Chloride (NaCl) | 0.1 - 1.5 M | General ADP-binding proteins | A linear or step gradient of increasing salt concentration is used to disrupt ionic interactions. This method is less specific and may co-elute non-specifically bound proteins. |
| Potassium Chloride (KCl) | 0.1 - 1.0 M | General ADP-binding proteins | An alternative to NaCl, used in a similar manner to disrupt ionic interactions. 0.5 M KCl has been used to elute glutathione reductase.[1] | |
| pH Shift (Acidic) | pH 4.0 - 6.0 | Proteins stable at low pH | Lowering the pH alters the ionization state of amino acid residues in the binding site, reducing affinity. The resin is generally stable down to pH 4.0.[1] | |
| pH Shift (Alkaline) | pH 8.0 - 9.5 | Proteins stable at high pH | Increasing the pH can also disrupt binding. The resin's ligand stability is compromised above pH 9.5.[1] |
Experimental Protocols
General Considerations
-
Buffer Preparation: All buffers should be prepared with high-purity water and filtered through a 0.22 µm or 0.45 µm filter before use. It is also recommended to degas the buffers.
-
Flow Rate: A linear flow rate of 10-20 cm/h is recommended for binding and elution steps.
-
Temperature: Perform all steps at 4°C to minimize protein degradation, unless the target protein is known to be stable at room temperature.
Protocol 1: Purification of a Kinase using Competitive Elution with ADP
This protocol is a general guideline for the purification of an ADP-binding kinase. Optimization may be required for specific proteins.
Materials:
-
This compound Agarose resin
-
Chromatography column
-
Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂
-
Elution Buffer A: Binding/Wash Buffer
-
Elution Buffer B: Binding/Wash Buffer containing 20 mM ADP
-
Regeneration Buffer 1: 50 mM Tris-HCl, pH 8.5, 1.5 M NaCl
-
Regeneration Buffer 2: 50 mM Sodium Acetate, pH 4.5, 1.5 M NaCl
-
Storage Buffer: 20% Ethanol in Binding/Wash Buffer
Procedure:
-
Column Packing:
-
Equilibrate the resin to the desired temperature.
-
Gently resuspend the resin slurry.
-
Pour the slurry into the column in one continuous motion to avoid air bubbles.
-
Allow the resin to settle and wash with 3-5 column volumes (CV) of Binding/Wash Buffer.
-
-
Sample Preparation and Loading:
-
Clarify the protein sample by centrifugation (10,000 x g for 15 minutes) or filtration (0.45 µm) to remove any particulate matter.
-
Ensure the sample is in a buffer compatible with binding (e.g., dialyze against Binding/Wash Buffer).
-
Load the prepared sample onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding/Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline. This removes unbound proteins.
-
-
Elution:
-
Elute the bound protein using a linear gradient of 0-100% Elution Buffer B over 10-20 CV.
-
Alternatively, a step gradient can be used (e.g., steps of 2 mM, 5 mM, 10 mM, and 20 mM ADP).
-
Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
-
Analysis and Regeneration:
-
Analyze the collected fractions for the presence of the target protein using SDS-PAGE and activity assays.
-
To regenerate the column, wash with 3-5 CV of Regeneration Buffer 1, followed by 3-5 CV of Regeneration Buffer 2, and finally re-equilibrate with 5-10 CV of Binding/Wash Buffer.
-
For long-term storage, wash the column with Storage Buffer.
-
Protocol 2: Purification of a Dehydrogenase using Non-Specific Elution with a Salt Gradient
This protocol provides a general method for purifying dehydrogenases using a salt gradient.
Materials:
-
This compound Agarose resin
-
Chromatography column
-
Binding/Wash Buffer: 20 mM Tris-HCl, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, pH 7.5, 1.5 M NaCl
-
Regeneration and Storage Buffers: As described in Protocol 1.
Procedure:
-
Column Packing and Equilibration:
-
Follow the steps outlined in Protocol 1 for column packing.
-
Equilibrate the column with 5-10 CV of Binding/Wash Buffer.
-
-
Sample Preparation and Loading:
-
Prepare and load the sample as described in Protocol 1, ensuring the sample has low ionic strength to facilitate binding.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding/Wash Buffer until the A280 returns to baseline.
-
-
Elution:
-
Elute the bound protein with a linear gradient of 0-100% Elution Buffer over 10-20 CV.
-
Collect fractions and monitor the protein elution at 280 nm.
-
-
Analysis and Regeneration:
-
Analyze the fractions for the target dehydrogenase using SDS-PAGE and a specific activity assay.
-
Regenerate and store the column as described in Protocol 1.
-
Mandatory Visualizations
References
Application Notes and Protocols for the In Situ Phosphorylation of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP to ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified adenosine (B11128) triphosphate (ATP) analogs are invaluable tools in biochemical and pharmacological research. They serve as probes for studying ATP-dependent enzymes and receptors, as potential therapeutic agents, and as building blocks for the synthesis of modified nucleic acids. N6-[(6-Aminohexyl)carbamoylmethyl]-ATP is a particularly useful analog due to the presence of a terminal amino group on its hexyl linker, which allows for its conjugation to various molecules such as fluorescent dyes, biotin, or solid supports for affinity chromatography.
These application notes provide a detailed protocol for the efficient in situ enzymatic synthesis of N6-[(6-Aminohexyl)carbamoylmethyl]-ATP from its corresponding diphosphate (B83284) precursor, N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP). The method leverages the broad substrate specificity of Polyphosphate Kinase 2 (PPK2), an enzyme that catalyzes the transfer of a phosphate (B84403) group from polyphosphate to a nucleoside diphosphate. This chemo-enzymatic approach is highly efficient, proceeds under mild conditions, and avoids the use of harsh chemicals and complex protection/deprotection steps often associated with purely chemical synthesis routes.[1][2][3]
Data Presentation
The coenzymic activity of N6-modified ADP and ATP analogs is crucial for their application as substitutes for their natural counterparts in biological systems. The following table summarizes the relative coenzymic activities of N6-[N-(6-aminohexyl)carbamoyl]-ADP and ATP with various kinases, as reported in the literature.
| Analog | Enzyme | Relative Coenzymic Activity (%) | Reference |
| N6-[N-(6-aminohexyl)carbamoyl]-ADP | Acetate Kinase | 82 | [4] |
| N6-[N-(6-aminohexyl)carbamoyl]-ADP | Pyruvate Kinase | 20 | [4] |
| N6-[N-(6-aminohexyl)carbamoyl]-ATP | Hexokinase | 63 | [4] |
| N6-[N-(6-aminohexyl)carbamoyl]-ATP | Glycerokinase | 87 | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N6-[(6-Aminohexyl)carbamoylmethyl]-ATP using Polyphosphate Kinase 2 (PPK2)
This protocol describes the phosphorylation of N6-AHCM-ADP to N6-AHCM-ATP using a recombinant Polyphosphate Kinase 2 (PPK2) enzyme. PPK2 utilizes the inexpensive and stable phosphate donor, sodium polyphosphate.[1][3]
Materials:
-
This compound (N6-AHCM-ADP)
-
Recombinant Polyphosphate Kinase 2 (PPK2), Class III (e.g., from Erysipelotrichaceae bacterium)
-
Sodium Polyphosphate (Graham's salt)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium Chloride (MgCl2, 1 M)
-
Nuclease-free water
Reaction Setup:
-
Prepare a 100 mM stock solution of N6-AHCM-ADP in nuclease-free water.
-
Prepare a 10x reaction buffer: 200 mM Tris-HCl pH 8.0, 200 mM MgCl2.
-
In a sterile microcentrifuge tube, set up the reaction on ice as follows:
| Component | Volume (for 100 µL reaction) | Final Concentration |
| 10x Reaction Buffer | 10 µL | 1x |
| N6-AHCM-ADP (100 mM) | 1 µL | 1 mM |
| Sodium Polyphosphate (61 g/L) | 10 µL | 6.1 g/L |
| PPK2 Enzyme (e.g., 40 µM stock) | 1 µL | 0.4 µM |
| Nuclease-free water | 78 µL | - |
| Total Volume | 100 µL |
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 30°C for 2 to 60 minutes. The reaction progress can be monitored over time by taking small aliquots. For many N6-modified analogs, significant conversion to the triphosphate form is observed within minutes.[1]
-
To stop the reaction, heat-inactivate the enzyme at 95°C for 5 minutes or add an equal volume of methanol (B129727).
Protocol 2: Purification of N6-[(6-Aminohexyl)carbamoylmethyl]-ATP by HPLC
This protocol describes the purification of the synthesized N6-AHCM-ATP from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Ammonium dihydrogen phosphate (NH4H2PO4), pH 6.0
-
Mobile Phase B: Methanol
-
Reaction mixture from Protocol 1
-
Centrifugal evaporator or freeze-dryer
Procedure:
-
Sample Preparation: Centrifuge the stopped reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitate and the heat-inactivated enzyme. Collect the supernatant for injection.
-
HPLC Separation:
-
Equilibrate the C18 column with the mobile phase. A common mobile phase for nucleotide separation is 0.1 M NH4H2PO4 (pH 6.0) with a small percentage of methanol (e.g., 1%).[5]
-
Set the UV detector to monitor absorbance at 259 nm (the absorbance maximum for adenosine).
-
Inject the supernatant onto the column.
-
Elute the components using an isocratic flow or a shallow gradient of methanol. The elution order is typically AMP, ADP, and then ATP, with ATP having the longest retention time due to its increased polarity.[6][7]
-
-
Fraction Collection and Recovery:
-
Collect the fractions corresponding to the N6-AHCM-ATP peak.
-
Pool the relevant fractions.
-
To remove the volatile buffer, freeze-dry (lyophilize) the pooled fractions. The resulting product will be the salt form of N6-AHCM-ATP.
-
The yield of the synthesized nucleoside triphosphate is typically around 70% or higher with enzymatic methods.[8]
-
Visualizations
Caption: Workflow for the enzymatic synthesis and purification of N6-AHCM-ATP.
Caption: Enzymatic phosphorylation of N6-AHCM-ADP to N6-AHCM-ATP by PPK2.
References
- 1. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03769C [pubs.rsc.org]
- 2. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided engineering of a polyphosphate kinase 2 class III from an Erysipelotrichaceae bacterium to produce base-modified purine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHC-ADP) is a synthetic analog of Adenosine Diphosphate (ADP) that has proven to be a valuable tool in drug discovery and biochemical research. Its key feature is the six-carbon spacer arm with a terminal amino group attached to the N6 position of the adenine (B156593) ring. This modification allows for the covalent immobilization of the ADP analog to a solid support, such as Sepharose, creating an affinity chromatography matrix. This powerful technique enables the selective purification of ADP-dependent enzymes, which are critical targets in various disease areas. Furthermore, as an ADP analog, N6-AHC-ADP holds potential for investigating ADP-mediated signaling pathways, particularly those involving purinergic P2Y receptors.
This document provides detailed application notes and protocols for the use of N6-AHC-ADP in drug discovery, focusing on its primary application in affinity chromatography for enzyme purification and exploring its potential in studying signal transduction pathways.
I. Affinity Chromatography for Purification of ADP-Dependent Enzymes
The most prominent application of N6-AHC-ADP is in the preparation of affinity adsorbents for the purification of enzymes that utilize ADP as a substrate or cofactor. The immobilized N6-AHC-ADP acts as a specific ligand that binds to the ADP-binding site of these enzymes, allowing for their separation from a complex protein mixture.
Data Presentation: Coenzymic Activity of N6-AHC-ADP
Prior to immobilization, it is crucial to ascertain that the modification at the N6 position does not completely abolish the biological activity of ADP. The coenzymic activity of N6-AHC-ADP has been evaluated for several kinases, demonstrating that it retains significant activity, making it a suitable ligand for affinity chromatography.
| Enzyme | Coenzymic Activity of N6-AHC-ADP (relative to ADP) | Reference |
| Acetate (B1210297) Kinase | 82% | [1] |
| Pyruvate Kinase | 20% | [1] |
Experimental Protocols
This protocol is based on the method described by Yamazaki et al. (1977).[1]
Materials:
-
This compound
-
CNBr-activated Sepharose 4B
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
1 M Ethanolamine (B43304) (pH 8.0)
-
Coupling buffer: 0.1 M Sodium bicarbonate (pH 8.5) containing 0.5 M NaCl
-
Washing buffers:
-
0.1 M Acetate buffer (pH 4.0) containing 0.5 M NaCl
-
0.1 M Borate (B1201080) buffer (pH 8.0) containing 0.5 M NaCl
-
-
Distilled water
Procedure:
-
Preparation of the Ligand Solution: Dissolve this compound in the coupling buffer at a suitable concentration (e.g., 10-20 mg/mL).
-
Washing and Swelling of CNBr-activated Sepharose: Weigh the required amount of CNBr-activated Sepharose and wash with 1 mM HCl. Allow the resin to swell in the same solution for 15-30 minutes.
-
Washing the Resin: Wash the swollen Sepharose with distilled water and then with the coupling buffer on a sintered glass funnel.
-
Coupling Reaction: Immediately transfer the washed Sepharose to the ligand solution. Perform the coupling reaction overnight at 4°C with gentle agitation (e.g., on a rotary mixer).
-
Blocking of Unreacted Groups: After the coupling reaction, collect the resin by filtration and wash with the coupling buffer. To block any remaining active groups on the Sepharose, incubate the resin with 1 M ethanolamine (pH 8.0) for 2-4 hours at room temperature.
-
Washing the Affinity Matrix: Wash the resin extensively with the coupling buffer, followed by alternating washes with the acetate buffer (pH 4.0) and the borate buffer (pH 8.0). This cycle should be repeated 3-4 times to remove non-covalently bound ligand.
-
Final Wash and Storage: Finally, wash the N6-AHC-ADP-Sepharose with the desired equilibration buffer for the chromatography experiment and store at 4°C.
This is a general protocol that can be adapted for the purification of various ADP-dependent enzymes.
Materials:
-
N6-AHC-ADP-Sepharose affinity matrix
-
Chromatography column
-
Crude protein extract (e.g., cell lysate, tissue homogenate)
-
Equilibration/Binding Buffer: A buffer at a near-neutral pH (e.g., 50 mM Tris-HCl, pH 7.5) with appropriate ionic strength (e.g., 50-100 mM NaCl). The composition should be optimized for the target enzyme.
-
Wash Buffer: The same as the equilibration buffer, potentially with a slightly higher salt concentration to reduce non-specific binding.
-
Elution Buffer:
-
Specific Elution: Equilibration buffer containing a competing ligand, such as ADP or ATP (e.g., 1-20 mM). A gradient of the competing ligand can be used for resolving multiple enzymes.
-
Non-specific Elution: A buffer with high salt concentration (e.g., 1 M NaCl) or a change in pH.
-
-
Fractions collector and spectrophotometer for monitoring protein elution.
Procedure:
-
Column Packing: Pack the chromatography column with the N6-AHC-ADP-Sepharose slurry.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of the equilibration/binding buffer until the baseline of the UV detector is stable.
-
Sample Application: Apply the clarified crude protein extract to the column at a controlled flow rate.
-
Washing: Wash the column with 10-20 column volumes of the wash buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound proteins using the chosen elution buffer.
-
For specific elution, apply the elution buffer containing the competing ligand. Collect fractions and monitor the protein concentration.
-
For gradient elution, use a gradient maker to create a linear gradient of the competing ligand.
-
-
Analysis of Fractions: Analyze the collected fractions for the presence of the target enzyme using an appropriate activity assay and for purity using SDS-PAGE.
-
Regeneration and Storage: Regenerate the column by washing with high and low pH buffers as described in Protocol 1, step 6. Re-equilibrate with the equilibration buffer and store at 4°C.
Mandatory Visualization
Caption: Workflow for enzyme purification using N6-AHC-ADP affinity chromatography.
II. Potential Application in Studying P2Y Receptor Signaling
ADP is a crucial signaling molecule that activates several subtypes of P2Y G-protein coupled receptors (GPCRs), including P2Y1, P2Y12, and P2Y13.[2][3] These receptors are involved in a multitude of physiological processes and are attractive drug targets. While N6-AHC-ADP is primarily used for affinity chromatography, its nature as an ADP analog suggests its potential utility in the study of these receptors, for instance, in the development of tools for receptor characterization and antagonist screening.
Hypothetical Application: Immobilized P2Y Receptor Ligand for Screening
Immobilized N6-AHC-ADP could theoretically be used as a tool in screening assays. For example, a cell-free system could be developed where the immobilized ligand is used to capture P2Y receptors from a solubilized membrane preparation. This could be a preliminary step in identifying novel receptor-interacting proteins or in a competitive binding assay format for screening potential antagonists.
Mandatory Visualization
Caption: Simplified signaling pathway of the ADP-activated P2Y1 receptor.
Disclaimer: The application of N6-AHC-ADP in direct P2Y receptor signaling studies is a potential area of research and is not as established as its use in affinity chromatography. Researchers should validate its activity and specificity for the P2Y receptor subtype of interest before embarking on such studies.
Conclusion
This compound is a versatile tool for drug discovery, primarily enabling the efficient purification of ADP-dependent enzymes through affinity chromatography. The detailed protocols provided herein offer a robust starting point for researchers aiming to isolate and study these important drug targets. While its application in directly probing P2Y receptor signaling is less explored, its structural similarity to ADP suggests intriguing possibilities for the development of novel assays and research tools in this area. As with any scientific tool, careful optimization and validation are key to successful implementation.
References
- 1. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in N6-[(6-Aminohexyl)carbamoylmethyl]-ADP affinity chromatography
Technical Support Center: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Affinity Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound (N6-AHCM-ADP) affinity chromatography to purify ADP-binding proteins.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low or no yield of my target protein. What are the common causes?
Low yield is a frequent issue that can stem from several stages of the purification process. The primary areas to investigate are protein binding, elution efficiency, and protein stability.[1] Start by determining if the protein is binding to the resin. Analyze the flow-through and wash fractions on an SDS-PAGE gel. If the protein is in the flow-through, it failed to bind. If it's not in the flow-through or the eluate, it may have failed to elute or precipitated on the column.[2]
Q2: My target protein is not binding to the column and is found in the flow-through. What should I check?
Failure to bind is often related to the composition of your sample and binding buffer.
-
Incorrect Buffer Conditions: The pH and ionic strength of your sample buffer are critical for binding.[3] Ensure the buffer pH is optimal for your target protein's binding to ADP, typically near physiological pH (7.0-8.5).[4] The sample should be adjusted to the same buffer conditions as the equilibrated column to ensure efficient binding.[5]
-
Presence of Competing Molecules: Endogenous nucleotides (ADP, ATP, NAD+, NADH) in your cell lysate can compete with the immobilized ADP ligand, preventing your protein from binding. Consider dialyzing your sample or performing a buffer exchange using a desalting column to remove small molecules.[3]
-
Inaccessible ADP-Binding Site: The protein's conformation may be hiding the ADP-binding site.[4] If the protein is a fusion construct, the affinity tag could be sterically hindering the binding site.
-
Incorrect Flow Rate: Applying the sample too quickly can reduce the residence time, not allowing sufficient time for the binding interaction to occur.[6] Try reducing the flow rate during sample application.[6]
Q3: SDS-PAGE analysis shows my protein is bound to the resin, but I cannot elute it. What are the possible solutions?
Inefficient elution can be caused by elution conditions that are too mild or by non-specific interactions.
-
Suboptimal Elution Buffer: Your elution conditions may be too gentle to disrupt the interaction between your protein and the immobilized ADP.[7] You can increase the concentration of the competing ligand (e.g., NAD+, NADH, ADP, or ATP) or change the pH of the elution buffer.[7][8] A gradient elution can help determine the optimal concentration needed.[1][9]
-
Non-Specific Interactions: The protein may be interacting with the resin's matrix through ionic or hydrophobic forces. Try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to your wash and elution buffers to disrupt these interactions.
-
Protein Precipitation: The protein may have precipitated on the column, which can happen if the elution conditions are harsh or lead to aggregation.[3] Try eluting with a linear gradient instead of a single high-concentration step and ensure the elution buffer is optimized for your protein's solubility.
Q4: The purified protein sample contains many contaminants. How can I improve purity?
Contaminants arise from non-specific binding of other proteins to the resin.
-
Optimize Wash Steps: Increase the volume and/or duration of the wash steps to more thoroughly remove non-specifically bound proteins.
-
Adjust Buffer Composition: Add low concentrations of a competing agent to the wash buffer to elute weakly bound, non-specific proteins. For example, a low concentration of NaCl can disrupt ionic interactions.
-
Reduce Sample Viscosity: Viscous samples from high nucleic acid content can interfere with binding and washing. Consider treating your lysate with DNase/RNase to reduce viscosity.
Data & Parameters
Table 1: General Buffer & Chromatography Parameters
| Parameter | Recommended Range/Condition | Purpose & Notes |
| Binding/Wash Buffer pH | 7.0 - 8.5 | Optimal for most ADP-protein interactions. Must be optimized for the specific target protein.[4] |
| Ionic Strength (Binding) | 150 - 500 mM NaCl | Reduces non-specific ionic interactions. Start with a lower concentration and increase if purity is an issue. |
| Sample Loading Flow Rate | 0.2 - 1.0 mL/min (for standard lab columns) | Slower flow rates increase residence time, promoting efficient binding.[6] |
| Elution Method | Competitive Ligand or pH shift | Competitive elution is generally gentler and preserves protein activity. |
| Competitive Eluent | 5-20 mM NAD+, NADH, ADP, or ATP | NAD+ or NADH are often effective competitors. A concentration gradient can identify the optimal level.[7] |
| pH Elution | Low pH (e.g., 0.1 M Glycine pH 2.5-3.0) | Effective but can denature the target protein. Immediate neutralization of fractions is critical.[8] |
| Additives (Optional) | 1-10 mM MgCl₂, 0.1-0.5% Non-ionic Detergent | MgCl₂ can be required for some ADP-binding proteins. Detergents can reduce non-specific hydrophobic interactions. |
Visual Guides
Experimental Workflow
The following diagram illustrates the standard workflow for N6-AHCM-ADP affinity chromatography.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
Optimizing binding conditions for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP resins
Welcome to the technical support center for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) resins. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your affinity purification experiments for ADP-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind N6-AHCM-ADP resin affinity chromatography?
A: N6-AHCM-ADP resin is a type of affinity chromatography matrix used for the purification of proteins that bind to adenosine (B11128) diphosphate (B83284) (ADP). The resin consists of agarose (B213101) beads to which an ADP analog, this compound, is covalently attached via a 6-carbon spacer arm.[1] This spacer arm positions the ADP ligand away from the agarose backbone, minimizing steric hindrance and facilitating the binding of target proteins. Proteins with an ADP binding site in your sample will bind specifically to the immobilized ligand, while other proteins will pass through the column. The bound proteins can then be eluted by changing the buffer conditions.
Q2: What types of proteins can be purified using this resin?
A: This resin is suitable for purifying a wide range of ADP-binding proteins, including kinases, dehydrogenases, heat shock proteins, and other ATPases or enzymes that recognize ADP as a substrate, product, or allosteric regulator.[1][2]
Q3: What are the recommended storage conditions for the resin?
A: For long-term storage, lyophilized resin should be kept at –20°C.[3] Once hydrated, the resin can be stored as a slurry at 4°C in a neutral pH buffer containing a bacteriostatic agent, such as 20% ethanol (B145695) or 0.02% sodium azide.[3] It is crucial to avoid freezing or autoclaving the hydrated resin, as this can damage the agarose beads.[3]
Q4: What is the binding capacity I can expect?
A: The binding capacity can vary depending on the target protein, its affinity for ADP, and the experimental conditions. Commercially available ADP-agarose resins typically have a ligand density of 1-5 µmol of ADP per mL of resin.[1] For a related resin (Adenosine 2',5'-diphosphate-Agarose), a binding capacity of approximately 0.4 mg of glucose-6-phosphate dehydrogenase (G6PDH) per mL of gel has been reported.[4] The actual capacity for your protein of interest must be determined empirically.
Q5: How can I regenerate the N6-AHCM-ADP resin for reuse?
A: To regenerate the column, first wash it extensively with a high-salt buffer (e.g., 2 M NaCl) to remove any non-specifically bound proteins.[3] For more rigorous cleaning, sequential washes with a low pH buffer (e.g., 0.1 M sodium acetate, pH 4.5) followed by a high pH buffer (e.g., 0.05 M Tris, pH 9.0) can be effective, with water rinses in between.[4] After cleaning, the column should be re-equilibrated with the starting buffer until the pH and conductivity are stable. For storage, wash the resin with 20% ethanol.[3]
Troubleshooting Guide
This section addresses common problems encountered during affinity purification with N6-AHCM-ADP resins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Binding of Target Protein | Incorrect Binding Buffer Conditions: pH or ionic strength is not optimal for the protein-ligand interaction. | Verify that the binding buffer pH is compatible with your protein's stability and binding activity (typically pH 7.0-8.5).[3] Adjust the salt concentration; start with 100-150 mM NaCl or KCl and optimize as needed.[3] |
| Presence of Competing Nucleotides: The sample may contain endogenous ADP or ATP that competes with the resin for binding. | If possible, dialyze or perform a buffer exchange on your sample to remove competing small molecules before loading it onto the column. | |
| Steric Hindrance: The ADP binding site on the target protein may be inaccessible. | Consider adding non-ionic detergents (e.g., 0.1% Triton X-100) or glycerol (B35011) (10-20%) to the lysis and binding buffers to reduce protein aggregation and non-specific interactions.[3][5] | |
| Overloaded Column: The amount of target protein in the sample exceeds the binding capacity of the column. | Reduce the amount of sample loaded or increase the column volume. Determine the column's binding capacity for your specific protein.[5] | |
| High Non-Specific Binding | Ionic Interactions: Proteins are binding non-specifically to the agarose matrix. | Increase the salt concentration (e.g., up to 500 mM NaCl or KCl) in the binding and wash buffers to disrupt weak ionic interactions.[3] |
| Hydrophobic Interactions: Non-specific hydrophobic interactions are occurring between proteins and the resin's spacer arm or matrix. | Include non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or Tween-20) or glycerol (up to 20%) in the buffers to minimize hydrophobic interactions.[5] | |
| Insufficient Washing: The wash steps are not stringent enough to remove all non-specifically bound proteins. | Increase the volume of the wash buffer (e.g., 10-20 column volumes). You can also include a step-wash with a slightly higher salt concentration or a low concentration of a competitive eluent. | |
| Low Yield of Eluted Protein | Elution Conditions are Too Mild: The elution buffer is not strong enough to disrupt the specific interaction between the target protein and the immobilized ADP. | Increase the concentration of the competitive eluent (ADP or ATP) in the elution buffer (e.g., from 10 mM up to 100 mM).[3] Alternatively, try a salt gradient (e.g., 0.15 M to 1.0 M NaCl) or a pH shift for elution.[6] |
| Protein Precipitation on the Column: The eluted protein is precipitating in the column due to high concentration or inappropriate buffer conditions. | Elute with a linear gradient instead of a step elution to reduce the concentration of the eluted protein.[5] Consider adding stabilizing agents like glycerol or arginine to the elution buffer. | |
| Target Protein Denatured: Elution conditions (e.g., low pH) have denatured the protein. | If using pH elution, immediately neutralize the collected fractions with a buffer like 1 M Tris-HCl, pH 8.5.[6] Screen for alternative, gentler elution methods, such as competitive elution.[6] | |
| Slow Column Flow Rate | Clogged Column Frit or Resin: The sample was not clarified properly, and cellular debris or precipitates are clogging the column. | Centrifuge your sample at high speed (e.g., >15,000 x g) and filter it through a 0.45 µm or 0.22 µm filter before loading.[5][7] |
| Viscous Sample: High concentration of nucleic acids in the cell lysate increases viscosity. | Treat the lysate with DNase I (e.g., 5 µg/mL with 1 mM MgCl2) and incubate on ice for 15-20 minutes to digest DNA and reduce viscosity.[5] | |
| Compressed Resin Bed: The column was packed or run at an excessively high pressure. | Repack the column according to the manufacturer's instructions. Ensure the flow rate does not exceed the recommended limits.[7] |
Experimental Protocols & Methodologies
General Protocol for Affinity Purification
This protocol provides a general workflow for purifying ADP-binding proteins. Optimization of buffer composition, flow rates, and elution methods is highly recommended for each specific application.
Caption: General workflow for affinity purification using N6-AHCM-ADP resin.
1. Buffer Preparation:
| Buffer Type | Example Composition | Purpose & Notes |
| Binding/Wash Buffer | 50 mM Tris-HCl or HEPES, pH 7.5150 mM NaCl or KCl10 mM MgCl₂1 mM DTT (add fresh) | The base buffer for equilibrating the column and washing away non-specifically bound proteins. MgCl₂ is often included as many ADP-binding proteins recognize an ADP-magnesium complex. DTT is added to protect against oxidation. |
| Elution Buffer (Competitive) | Binding/Wash Buffer +10-100 mM ADP or ATP | Competes with the immobilized ligand for the protein's binding site. A gradient of the competitor can improve resolution. |
| Elution Buffer (High Salt) | Binding/Wash Buffer with 1-2 M NaCl or KCl | Disrupts ionic interactions. Can be used for elution or for stringent washing/regeneration.[3] |
| Elution Buffer (pH Shift) | 100 mM Glycine-HCl, pH 2.5-3.0 | Low pH disrupts the binding interaction. Fractions should be immediately neutralized.[6] Note: Avoid pH below 4.0 to maintain resin stability.[4] |
| Regeneration Buffer | 50 mM Tris-HCl, pH 8.5, 2 M NaCl | Used for stripping tightly bound proteins and cleaning the column. |
| Storage Buffer | 10 mM Tris-HCl, pH 7.5, 20% Ethanol | Prevents microbial growth during long-term storage at 4°C.[3] |
2. Column Packing and Equilibration:
-
Gently resuspend the resin slurry. If starting from a lyophilized powder, hydrate (B1144303) with excess water for at least 30 minutes.[3]
-
Pour the slurry into the column and allow it to pack under gravity.
-
Wash the column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.
3. Sample Application:
-
Prepare the protein sample by centrifugation (e.g., 15,000 x g for 20 min at 4°C) followed by filtration (0.45 µm) to remove any precipitates or cellular debris.[5]
-
Ensure the sample is in a buffer composition compatible with binding (e.g., by dialysis or buffer exchange).
-
Load the sample onto the equilibrated column at a slow, controlled flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column) to maximize binding interaction time.[5]
4. Washing:
-
Wash the column with 10-20 CV of Wash Buffer.
-
Monitor the protein concentration of the flow-through using a UV monitor (A280 nm) or by performing a Bradford assay on collected fractions.
-
Continue washing until the A280 reading returns to the baseline, indicating that all non-specifically bound proteins have been removed.
5. Elution:
-
Apply the chosen Elution Buffer to the column.
-
Begin collecting fractions immediately.
-
Monitor the A280 of the eluate to identify the protein peak.
-
For competitive elution, stopping the flow for 10-15 minutes after the elution buffer has entered the column can sometimes improve the yield by allowing more time for the dissociation to occur.[8]
6. Analysis and Regeneration:
-
Analyze the collected fractions for the presence and purity of your target protein using SDS-PAGE, followed by Coomassie staining or Western blotting.
-
Pool the fractions containing the pure protein.
-
Regenerate the column by washing with 3-5 CV of Regeneration Buffer, followed by 5-10 CV of Storage Buffer or re-equilibration with Binding Buffer for immediate reuse.[3]
Troubleshooting Logic Diagram
This diagram provides a logical decision-making flow to troubleshoot common issues.
Caption: A decision tree for troubleshooting common affinity chromatography issues.
References
- 1. Adenosine 5’-Diphosphate agarose [gbiosciences.com]
- 2. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
N6-[(6-Aminohexyl)carbamoylmethyl]-ADP stability issues and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C as a solution in water.[1] The shelf life under these conditions is typically 12 months from the date of delivery.[1]
Q2: Can I store this compound at 4°C or room temperature for short periods?
A2: Short-term exposure to ambient temperatures, for up to one cumulative week, is generally acceptable. However, for optimal stability, it is highly recommended to minimize time spent outside of frozen conditions. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation.
Q3: What is the primary cause of degradation for ADP and its analogs in solution?
A3: The primary degradation pathway for ADP and its derivatives in aqueous solutions is the hydrolysis of the phosphate (B84403) bonds. This process is significantly influenced by pH and the presence of divalent cations.
Q4: How does pH affect the stability of this compound solutions?
A4: ADP and its analogs are most stable in neutral to slightly alkaline solutions (pH 6.8-7.4). Acidic conditions can accelerate the hydrolysis of the phosphate bonds, leading to degradation of the molecule. It is advisable to prepare and store solutions in a buffered system, such as Tris or PBS, at a pH of approximately 7.5.[1]
Q5: Are there any substances I should avoid in my experimental buffer when using this compound?
A5: Yes, it is recommended to avoid the presence of divalent cations, such as Mg²⁺ or Ca²⁺, in storage buffers if possible. These ions can catalyze the hydrolysis of the phosphoanhydride bonds in ADP and its analogs, thereby reducing the stability of the compound.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.
Issue 1: Inconsistent or Lower-Than-Expected Activity in Enzymatic Assays
-
Possible Cause 1: Degradation of the ADP analog.
-
Solution: Ensure the compound has been stored correctly at -20°C in a buffered solution at neutral pH. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If degradation is suspected, it is recommended to use a fresh vial of the compound.
-
-
Possible Cause 2: Presence of contaminating enzymes.
-
Solution: Ensure that all buffers and reagents are free from phosphatases or other enzymes that could degrade the ADP analog. Use high-purity water and sterile techniques when preparing solutions.
-
Issue 2: Poor Performance in Affinity Chromatography
-
Possible Cause 1: Low binding of the target protein to the affinity matrix.
-
Solution:
-
Optimize Binding Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between your target protein and the immobilized ADP analog.
-
Check Ligand Integrity: If the affinity matrix has been stored for an extended period or used multiple times, the immobilized ligand may have degraded. Consider using a fresh batch of the affinity resin.
-
-
-
Possible Cause 2: Non-specific binding of other proteins.
-
Solution:
-
Increase Wash Stringency: Increase the salt concentration or include a low concentration of a non-ionic detergent in the wash buffer to disrupt non-specific interactions.
-
Competitive Elution: If specific elution is not sharp, consider using a gradient of a competing ligand in the elution buffer.
-
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Minimizes hydrolytic degradation of phosphate bonds. |
| Solvent | Water or aqueous buffer | The compound is water-soluble. |
| pH of Solution | 7.5 ± 0.5 | Optimal stability is achieved at neutral to slightly alkaline pH.[1] |
| Additives to Avoid | Divalent cations (e.g., Mg²⁺, Ca²⁺) | Can catalyze the hydrolysis of phosphate bonds. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Affinity Chromatography using this compound-Agarose
This protocol provides a general workflow for the purification of ADP-binding proteins. Optimization will be required for specific applications.
1. Materials:
- This compound-Agarose resin
- Chromatography column
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
- Wash Buffer (e.g., Binding Buffer with 500 mM NaCl)
- Elution Buffer (e.g., Binding Buffer with 10 mM ADP or ATP, or a pH gradient)
- Clarified protein lysate
2. Column Packing:
- Gently resuspend the agarose (B213101) resin in Binding Buffer.
- Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed bed.
- Wash the column with 5-10 column volumes of Binding Buffer.
3. Protein Binding:
- Load the clarified protein lysate onto the column at a flow rate that allows for sufficient interaction time between the protein and the immobilized ligand.
- Collect the flow-through to monitor protein binding.
4. Washing:
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Monitor the absorbance at 280 nm until it returns to baseline.
5. Elution:
- Elute the bound protein using the Elution Buffer. The specific elution method will depend on the target protein and can include a competitive ligand, a change in pH, or an increase in salt concentration.
- Collect fractions and analyze for the presence of the target protein using methods such as SDS-PAGE or Western blotting.
6. Regeneration:
- Regenerate the column by washing with high and low salt buffers, followed by storage in a buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
Protocol 2: Kinase Activity Assay using a Luminescence-Based ADP Detection Method
This protocol is based on the principle of detecting the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.
1. Materials:
- Purified kinase
- Kinase substrate
- ATP
- This compound (as a standard or for comparative studies)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP detection reagent kit (e.g., ADP-Glo™)
- White, opaque 384-well plates
- Luminometer
2. Kinase Reaction:
- Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.
- Add the test compounds (inhibitors) or vehicle control to the wells of the 384-well plate.
- To initiate the kinase reaction, add the ATP solution to each well.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
3. ADP Detection:
- Add the ADP detection reagent (which stops the kinase reaction and depletes the remaining ATP) to each well.
- Incubate at room temperature for the time specified by the kit manufacturer (e.g., 40 minutes).
- Add the kinase detection reagent (which converts ADP to ATP and generates a luminescent signal) to each well.
- Incubate at room temperature for the time specified by the kit manufacturer (e.g., 30-60 minutes).
4. Data Acquisition:
- Measure the luminescence of each well using a plate-reading luminometer.
- The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
Mandatory Visualization
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Caption: Simplified signaling pathways for ADP-sensitive P2Y receptors.
References
Preventing degradation of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP during experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHC-ADP). This guide provides essential information, troubleshooting advice, and detailed protocols to ensure the stability and successful application of this valuable research compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemically modified analog of Adenosine-5'-diphosphate (ADP). The modification at the N6 position of the adenine (B156593) ring provides a linker arm, making it suitable for various biochemical applications. Its primary uses include:
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Affinity Chromatography: The terminal amino group on the hexyl linker allows for immobilization onto a solid support (e.g., CNBr-activated Sepharose) to create an affinity matrix for purifying ADP-binding proteins such as kinases and dehydrogenases.[1]
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Enzyme Kinetics: It can serve as a substrate or inhibitor in enzymatic assays to study the kinetics of enzymes that utilize ADP, such as acetate (B1210297) kinase and pyruvate (B1213749) kinase.[1]
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Purinergic Receptor Studies: As an ADP analog, it can be used as a ligand to study P2Y purinergic receptors, which are involved in numerous physiological processes.
Q2: What are the main causes of N6-AHC-ADP degradation during experiments?
A2: The primary causes of degradation are enzymatic activity, adverse pH conditions, and elevated temperatures.
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Enzymatic Degradation: Biological samples may contain ectonucleotidases and other phosphatases that can hydrolyze the pyrophosphate bond of the ADP moiety.
-
pH-mediated Hydrolysis: The pyrophosphate bond is susceptible to hydrolysis under acidic or alkaline conditions. The molecule is most stable in a neutral pH range.
-
Thermal Degradation: High temperatures can accelerate the rate of hydrolysis and degradation of the molecule.
Q3: What are the recommended storage conditions for N6-AHC-ADP?
A3: To ensure long-term stability, N6-AHC-ADP should be stored under the following conditions:
-
Solid Form: Store as a lyophilized powder at -20°C or -80°C in a tightly sealed, desiccated container.
-
In Solution: Prepare stock solutions in a buffer of neutral pH (6.8-7.4) using nuclease-free water. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
This section addresses common problems encountered when using N6-AHC-ADP in experiments.
Issue 1: Inconsistent or No Activity in Enzyme Assays
| Possible Cause | Troubleshooting Step |
| Degradation of N6-AHC-ADP | Verify the storage conditions and age of the compound. Prepare fresh solutions from lyophilized powder. Avoid multiple freeze-thaw cycles. |
| Incorrect Buffer pH | Ensure the experimental buffer pH is within the optimal range for both the enzyme and N6-AHC-ADP stability (typically pH 6.8-7.4). |
| Presence of Nucleotidases | If using crude or semi-purified biological samples, consider adding apyrase or other phosphatase inhibitors to prevent enzymatic degradation of the ADP analog. |
| Inaccurate Concentration | Re-verify the concentration of your N6-AHC-ADP stock solution using UV spectrophotometry (absorbance at 259 nm). |
Issue 2: Low Yield or Purity in Affinity Chromatography
| Possible Cause | Troubleshooting Step |
| Inefficient Ligand Coupling | Ensure the coupling reaction to the chromatography matrix (e.g., CNBr-activated Sepharose) is performed according to the manufacturer's protocol, paying close attention to pH and reaction time. |
| Non-Specific Binding | Increase the salt concentration (e.g., up to 500 mM NaCl) or include a non-ionic detergent (e.g., 0.1% Triton X-100) in the binding and wash buffers to reduce non-specific interactions.[2] |
| Target Protein Denaturation | Optimize elution conditions. If using a pH shift, ensure the target protein is stable at the elution pH. Consider competitive elution with free ADP or ATP. |
| Column Clogging | Clarify your sample by centrifugation or filtration (0.45 µm filter) before loading it onto the column to remove any particulate matter.[2] |
Data Presentation
Table 1: General Stability of ADP Analogs Under Various Conditions
| Condition | Recommendation | Rationale |
| pH | Maintain pH 6.8 - 7.4 | Minimizes acid- or base-catalyzed hydrolysis of the pyrophosphate bond. |
| Temperature | Store at ≤ -20°C; perform experiments on ice. | Reduces the rate of chemical and enzymatic degradation. |
| Enzymes | Use nuclease-free water and reagents; add phosphatase inhibitors if necessary. | Prevents enzymatic cleavage by contaminating nucleotidases. |
| Freeze-Thaw Cycles | Aliquot solutions to avoid more than 1-2 cycles. | Repeated freezing and thawing can lead to molecular degradation. |
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Kinase Activity
This protocol describes a general method for measuring the activity of a kinase that produces ADP, using a coupled enzyme system that links ADP production to a change in NADH absorbance.[3][4]
Materials:
-
This compound (or ATP as the primary substrate)
-
Kinase of interest and its substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
Coupled Enzyme Mix:
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), PK (e.g., 5 units/mL), and LDH (e.g., 10 units/mL).
-
Add the kinase substrate to the reaction mixture.
-
Initiate the reaction by adding the kinase of interest.
-
If using N6-AHC-ADP as an inhibitor, add it to the reaction mixture before the kinase. If it is being tested as a substrate, it will replace ATP.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
Protocol 2: Affinity Chromatography of an ADP-Binding Protein
This protocol outlines the general steps for purifying an ADP-binding protein using N6-AHC-ADP immobilized on a chromatography resin.[1]
Materials:
-
N6-AHC-ADP coupled to CNBr-activated Sepharose (or similar matrix)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution Buffer (e.g., Binding Buffer + 10 mM ADP or ATP, or a buffer with a lower pH)
-
Clarified cell lysate containing the target protein
Procedure:
-
Pack the N6-AHC-ADP-Sepharose into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Load the clarified cell lysate onto the column at a flow rate that allows for sufficient binding.
-
Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the target protein from the column using the Elution Buffer.
-
Collect fractions and analyze them for the presence of the target protein using SDS-PAGE or a specific activity assay.
Mandatory Visualization
Caption: Experimental workflow for using this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving elution efficiency from N6-[(6-Aminohexyl)carbamoylmethyl]-ADP columns
Welcome to the technical support center for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP affinity chromatography columns. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your protein purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound affinity chromatography?
This affinity chromatography technique is designed for the purification of proteins that utilize adenosine (B11128) diphosphate (B83284) (ADP) as a cofactor or substrate. The column matrix consists of agarose (B213101) beads to which an ADP analog, this compound, is covalently attached via a spacer arm. This immobilized ADP analog acts as a specific ligand that binds to the ADP-binding site of target proteins, allowing for their selective capture from a complex mixture. Unbound proteins are washed away, and the purified ADP-binding protein is subsequently eluted.
Q2: My target protein is not binding to the column. What are the possible causes and solutions?
Failure to bind is a common issue that can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this problem.
Q3: How can I elute my target protein from the column?
There are two primary strategies for eluting your protein of interest:
-
Competitive Elution: This is the most common and gentle method. It involves introducing a soluble competitor molecule that also binds to the ADP-binding site of your protein. This competitor displaces the protein from the immobilized ligand. Common competitors include ADP, ATP, NAD+, or NADH.
-
Non-specific Elution: This method involves altering the buffer conditions to disrupt the interaction between the protein and the immobilized ligand. This can be achieved by changing the pH or increasing the ionic strength (salt concentration) of the elution buffer.
Q4: How do I regenerate the this compound column for reuse?
Proper regeneration is crucial for maintaining the column's performance over multiple purification cycles. A general regeneration protocol involves washing the column with high and low pH buffers to remove any precipitated or tightly bound proteins, followed by re-equilibration in the binding buffer.
Troubleshooting Guides
Problem 1: Low or No Elution of Target Protein
If you are experiencing low yield or are unable to elute your target protein, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Inefficient Competitive Elution | Increase the concentration of the competitive ligand (e.g., ADP, NAD+) in the elution buffer. Consider using a step or linear gradient of the competitor to determine the optimal concentration for elution. For example, a gradient of 0-20 mM NADP+ has been used for similar affinity matrices. |
| Strong Protein-Ligand Interaction | If competitive elution is ineffective, switch to a non-specific elution method. Try eluting with a buffer at a low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) or a high pH. Alternatively, increase the ionic strength of the elution buffer by adding NaCl (e.g., up to 2 M). |
| Slow Dissociation Kinetics | Decrease the flow rate during elution to allow more time for the protein to dissociate from the ligand. You can also try a stop-flow method where the flow is paused for a period after the elution buffer has entered the column. |
| Protein Precipitation on the Column | If the eluted protein appears aggregated or precipitated, the elution conditions may be too harsh. If using a low pH elution buffer, collect fractions into a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5). Consider adding stabilizing agents like glycerol (B35011) or ethylene (B1197577) glycol to the elution buffer. |
Problem 2: Broad Elution Peak
A broad elution peak can indicate several issues with the chromatography process.
| Potential Cause | Recommended Solution |
| Sub-optimal Elution Conditions | The concentration of the competitive eluent may be just at the threshold for elution, leading to a slow and drawn-out release of the protein. Optimize the concentration of the competitive ligand; a step elution with a slightly higher concentration might result in a sharper peak. |
| Non-specific Interactions | The target protein may have non-specific ionic or hydrophobic interactions with the agarose matrix. Try increasing the salt concentration in the binding and wash buffers (e.g., 150-500 mM NaCl) to minimize these interactions. |
| Column Overloading | Overloading the column with sample can lead to band broadening. Reduce the amount of protein loaded onto the column. |
| Poor Column Packing | An improperly packed column can lead to channeling and a broad elution profile. Ensure the column is packed evenly and there are no air bubbles. |
Experimental Protocols
Protocol 1: Competitive Elution with an ADP Gradient
This protocol is suitable for proteins with a moderate affinity for the immobilized ligand.
-
Equilibration: Equilibrate the this compound column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Sample Application: Load the clarified protein sample onto the column at a low flow rate.
-
Washing: Wash the column with 10-15 CV of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein using a linear gradient of ADP in the binding buffer. A common gradient is from 0 to 10 mM ADP over 10-20 CV.
-
Fraction Collection: Collect fractions and monitor the protein concentration using absorbance at 280 nm or a protein assay.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
Protocol 2: Column Regeneration
-
Wash with High Salt Buffer: Wash the column with 5 CV of a high salt buffer (e.g., binding buffer containing 1-2 M NaCl).
-
Wash with Low pH Buffer: Wash the column with 5 CV of a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0).
-
Wash with High pH Buffer: Wash the column with 5 CV of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).
-
Re-equilibration: Immediately re-equilibrate the column with 10 CV of binding buffer.
-
Storage: For long-term storage, wash the column with 2-3 CV of a storage buffer (e.g., binding buffer containing 20% ethanol) and store at 4°C.
Visualizations
Caption: Experimental workflow for affinity purification.
Caption: Troubleshooting logic for low elution efficiency.
Technical Support Center: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Photoaffinity Labeling
This technical support center provides a comprehensive guide for researchers and drug development professionals utilizing N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHA-ADP) as a photoaffinity probe to identify and characterize ADP/ATP binding proteins. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during photoaffinity labeling experiments with N6-AHA-ADP.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Specific Labeling | Inefficient UV Cross-linking: Inadequate UV energy is being delivered to the sample. | - Optimize UV Source: Ensure the UV lamp emits at an appropriate wavelength for the photoreactive group conjugated to N6-AHA-ADP (e.g., aryl azides are typically activated at < 300 nm, while benzophenones are activated at ~350 nm). - Calibrate UV Dose: Verify the lamp's output and optimize the irradiation time and distance. A common starting point is 10-30 minutes at a 5-10 cm distance.[1] - Sample Geometry: Ensure the entire sample is evenly illuminated. For larger volumes, consider using a petri dish on a chilled surface. |
| Low Abundance of Target Protein: The protein of interest is present at low concentrations in the sample. | - Enrich Target Protein: If possible, use subcellular fractionation or immunoprecipitation to concentrate the target protein before labeling. - Increase Sample Input: Increase the total protein concentration in the labeling reaction. | |
| Probe Degradation: N6-AHA-ADP may be hydrolyzed or degraded. | - Proper Storage: Store N6-AHA-ADP aliquots at -80°C and avoid repeated freeze-thaw cycles. - Fresh Working Solutions: Prepare fresh working solutions of the probe in an appropriate buffer immediately before use. ADP analogs in aqueous solutions are susceptible to hydrolysis. | |
| Suboptimal Binding Conditions: Buffer composition, pH, or incubation time may not be optimal for the probe-target interaction. | - Optimize Buffer: Ensure the buffer pH and ionic strength are suitable for the target protein's activity and binding. Avoid components that may quench the photoreactive group (e.g., high concentrations of thiols like DTT or β-mercaptoethanol). - Vary Incubation Time: Test different incubation times (e.g., 30-60 minutes) on ice or at 4°C to allow for sufficient binding before UV irradiation. | |
| High Background/Non-specific Labeling | Probe Concentration is Too High: Excess probe can lead to increased non-specific interactions. | - Titrate Probe Concentration: Perform a dose-response experiment to determine the lowest effective concentration of N6-AHA-ADP that provides a specific signal. |
| Non-specific Binding to Abundant Proteins: The probe may interact with highly abundant or "sticky" proteins. | - Competition Experiments: This is a critical control. Pre-incubate the sample with a 50-100 fold excess of unlabeled ADP or ATP before adding the N6-AHA-ADP probe. A true specific signal should be significantly reduced or eliminated in the presence of the competitor.[1] - Blocking Agents: Include blocking agents like bovine serum albumin (BSA) at 0.1-1% in the incubation buffer to saturate non-specific binding sites. - Optimize Washing Steps: Increase the number and stringency of wash steps after UV cross-linking to remove non-covalently bound probe. | |
| Multiple Non-specific Bands | Photoreactive Group Reactivity: The generated reactive intermediate (e.g., nitrene from an aryl azide) may be long-lived and diffuse to label neighboring proteins. | - Minimize UV Irradiation Time: Use the shortest possible UV exposure time that yields a specific signal to reduce the chance of non-specific labeling. - Scavengers: In some cases, scavengers can be added to the buffer to quench non-specifically diffused reactive intermediates, but this must be carefully optimized to not interfere with specific labeling. |
| Difficulty in Target Identification by Mass Spectrometry | Low Labeling Stoichiometry: The amount of labeled protein is insufficient for detection. | - Scale-Up Labeling Reaction: Increase the volume of the labeling reaction and the amount of starting material. - Enrich Labeled Peptides: After proteolytic digestion, use an affinity resin (e.g., avidin (B1170675) beads if a biotin (B1667282) tag is incorporated into the N6-AHA-ADP probe) to enrich for the cross-linked peptides. |
| Complex Mass Spectra: The cross-linked peptide-probe adduct can be difficult to identify in complex mixtures. | - Use Specialized Software: Employ mass spectrometry software designed for the identification of cross-linked peptides. - Multiple Proteases: Use a combination of proteases (e.g., trypsin and Glu-C) to generate different sets of peptides for analysis, increasing sequence coverage.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hexylcarbamoylmethyl linker on N6-AHA-ADP?
A1: The N6-position of the adenine (B156593) ring is often tolerant to substitutions without abolishing binding to many ADP/ATP-dependent proteins. The hexylcarbamoylmethyl linker serves as a spacer, extending a reactive or reporter group away from the core ADP structure. This minimizes steric hindrance and allows the photoreactive moiety to cross-link with amino acid residues within the binding pocket of the target protein.
Q2: What are the essential control experiments for a photoaffinity labeling study with N6-AHA-ADP?
A2: The following controls are crucial for validating the specificity of your labeling results:
-
No UV Control: A sample incubated with N6-AHA-ADP but not exposed to UV light. This control ensures that any observed labeling is UV-dependent.
-
Competition Control: A sample pre-incubated with an excess of a natural ligand (e.g., ADP or ATP) before the addition of the N6-AHA-ADP probe. A decrease in labeling intensity indicates a specific interaction at the ADP/ATP binding site.[1]
-
Probe-Only Control: A sample containing only the N6-AHA-ADP probe and buffer, irradiated with UV light. This helps to identify any probe-related artifacts, such as aggregation.
Q3: How should I choose the photoreactive group to conjugate to N6-AHA-ADP?
A3: The choice of photoreactive group depends on several factors:
-
Aryl Azides: These are relatively small and can be activated by UV light (typically < 300 nm). They form highly reactive nitrenes that can insert into a variety of chemical bonds.
-
Benzophenones: These are activated by longer wavelength UV light (~350 nm), which can reduce protein damage. They are generally more stable than aryl azides but are bulkier, which could interfere with binding.
-
Diazirines: These are small and can be activated by UV light (~350 nm) to form carbenes. They are often preferred for their small size and rapid reaction kinetics.
Q4: Can I use N6-AHA-ADP for in-cell labeling experiments?
A4: Yes, if the N6-AHA-ADP probe is cell-permeable, it can be used for labeling in living cells. However, you will need to optimize the probe concentration and incubation time to allow for cellular uptake. It is also important to consider the potential for the probe to be metabolized by the cells.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Protein Mixture
This protocol provides a general workflow for labeling a complex protein mixture (e.g., cell lysate) with a photoreactive N6-AHA-ADP probe.
-
Sample Preparation:
-
Prepare a cell lysate or protein mixture in a suitable non-quenching buffer (e.g., HEPES or phosphate (B84403) buffer).
-
Determine the total protein concentration of the mixture.
-
Include a protease inhibitor cocktail to prevent protein degradation.
-
-
Binding Reaction:
-
In separate microcentrifuge tubes, prepare the following reactions on ice (final volume of 50-100 µL):
-
Test Sample: Protein mixture (e.g., 50 µg total protein) and N6-AHA-ADP probe (e.g., 1-10 µM).
-
Competition Control: Protein mixture, excess competitor (e.g., 100-500 µM ADP or ATP), and N6-AHA-ADP probe.
-
No UV Control: Protein mixture and N6-AHA-ADP probe.
-
-
Incubate the reactions on ice for 30-60 minutes to allow for binding.
-
-
UV Cross-linking:
-
Place the open tubes on a chilled block directly under a UV lamp.
-
Irradiate the "Test Sample" and "Competition Control" with the appropriate wavelength and duration of UV light. Keep the "No UV Control" sample covered.
-
-
Analysis:
-
Add SDS-PAGE sample buffer to each reaction and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by autoradiography (if using a radiolabeled probe), fluorescence scanning (if using a fluorescently tagged probe), or Western blot (if the probe contains a tag like biotin).
-
Protocol 2: Competition Binding Assay
This protocol can be used to determine the binding affinity of a competitor for the target of N6-AHA-ADP.
-
Prepare a series of dilutions of the unlabeled competitor (e.g., a test compound or ADP).
-
Set up binding reactions as in Protocol 1, each with a fixed concentration of protein and N6-AHA-ADP, and varying concentrations of the competitor.
-
Perform UV cross-linking and analysis as described above.
-
Quantify the band intensity of the labeled protein at each competitor concentration.
-
Plot the percentage of labeling against the logarithm of the competitor concentration to determine the IC50 value.
Quantitative Data
The coenzymic activities of N6-substituted ADP/ATP analogs can vary depending on the enzyme. The following table provides reference values for N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotide analogs, which have a similar structure to N6-AHA-ADP.
| Enzyme | Analog | Relative Activity (%) vs. Natural Ligand |
| Acetate Kinase | N6-AHA-ADP analog | 82 |
| Pyruvate Kinase | N6-AHA-ADP analog | 20 |
| Hexokinase | N6-AHA-ATP analog | 63 |
| Glycerokinase | N6-AHA-ATP analog | 87 |
Data adapted from a study on N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides.[3]
Visualizations
Experimental Workflow for Target Identification
Caption: Workflow for identifying protein targets of N6-AHA-ADP.
Purinergic Signaling Pathway
Caption: N6-AHA-ADP probes purinergic signaling via P2Y receptors.
References
- 1. An 125I-labeled N6-substituted azido analog of NAD+ for the photoaffinity labeling of NAD(+)-linked enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing N6-Modified ADP for Target Protein Binding: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing N6-modified ADP as a molecular tool, optimizing its spacer length is a critical step to ensure effective target protein binding. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the experimental challenges and streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a spacer in N6-modified ADP?
A1: A spacer, or linker, is a chemical moiety that connects the N6 position of the adenine (B156593) ring of ADP to a functional group, such as a reactive group for covalent modification or a reporter tag like biotin (B1667282) or a fluorophore. The spacer provides spatial separation between the ADP core and the functional group, which can be crucial for several reasons:
-
Minimizing Steric Hindrance: The spacer extends the functional group away from the ADP molecule, preventing it from interfering with the binding of ADP to the nucleotide-binding pocket of the target protein.
-
Improving Accessibility: It allows the functional group to be more accessible for its intended interaction, for example, binding to an affinity matrix or reacting with a nearby amino acid residue.
-
Probing Binding Pockets: Varying the spacer length can provide insights into the topology and depth of the binding site.
Q2: How does spacer length influence binding affinity?
A2: The length of the spacer can significantly impact the binding affinity of the N6-modified ADP for its target protein. An optimal spacer length exists that maximizes favorable interactions and minimizes unfavorable ones.
-
Too short: A short spacer may not provide sufficient distance to prevent steric clash between the functional group (or the matrix it's attached to) and the protein surface, leading to reduced binding affinity.
-
Too long: An excessively long and flexible spacer might fold back and interact with the ADP molecule itself or non-specifically with the protein surface, which can also decrease binding affinity. In some cases, a longer spacer might be beneficial if the binding site is deep within the protein.[1]
-
Optimal length: The ideal spacer length positions the ADP moiety correctly within its binding pocket while allowing the functional group to be accessible without causing steric hindrance. For A1 adenosine (B11128) receptors, for instance, studies on N6-(omega-aminoalkyl)adenosines have shown that a nonyl (C9) spacer provides the highest affinity, suggesting an optimal length for that particular receptor family.[2]
Q3: What types of spacers are commonly used for N6-modified ADP?
A3: The most common spacers are flexible alkyl chains of varying lengths, often with a terminal functional group like an amine. Examples include:
-
Ethyl (C2)
-
Butyl (C4)
-
Hexyl (C6)
-
Octyl (C8)
-
Dodecyl (C12)
Polyethylene (B3416737) glycol (PEG) linkers are also used to improve solubility and reduce non-specific binding. The choice of spacer depends on the specific application and the target protein.
Q4: How can I determine the optimal spacer length for my target protein?
A4: The optimal spacer length is typically determined empirically by synthesizing a series of N6-modified ADP analogs with different spacer lengths and evaluating their binding to the target protein. Common techniques for this include:
-
Affinity Chromatography: Comparing the binding and elution profiles of the target protein on affinity resins functionalized with different N6-ADP analogs.
-
Isothermal Titration Calorimetry (ITC): Measuring the binding affinity (Kd) and thermodynamics of the interaction between the target protein and soluble N6-modified ADP analogs.
-
Radioligand Binding Assays: Using radiolabeled N6-modified ADP to determine binding affinities through saturation or competition assays.
-
Pull-down Assays followed by Western Blot or Mass Spectrometry: Assessing the efficiency of target protein capture from a complex mixture using immobilized N6-ADP analogs with varying spacers.
Troubleshooting Guides
Issue 1: Low or No Binding of Target Protein to N6-Modified ADP Affinity Resin
| Possible Cause | Recommended Solution |
| Incorrect Spacer Length | The spacer may be too short, causing steric hindrance, or too long, leading to unfavorable interactions. Synthesize and test a range of spacer lengths (e.g., C2, C6, C10) to identify the optimal one for your target. |
| Inaccessible N6-Modification | The N6-position of the bound ADP may be buried within the protein's binding pocket, making the spacer and its attachment point inaccessible. Consider modifying a different position on the ADP molecule that is more solvent-exposed. |
| Harsh Immobilization Chemistry | The chemistry used to couple the N6-modified ADP to the resin may have damaged the ADP molecule or the resin itself. Use a milder coupling chemistry and ensure all reaction steps are performed under appropriate conditions. |
| Low Ligand Density on Resin | Insufficient coupling of the N6-modified ADP to the resin will result in a low binding capacity. Quantify the ligand density after immobilization. |
| Inappropriate Binding Buffer Conditions | The pH, ionic strength, or presence of co-factors in the binding buffer may not be optimal for the protein-ligand interaction. Optimize the buffer composition by varying pH and salt concentration.[3] |
| Target Protein is Inactive or Misfolded | Ensure that the target protein is properly folded and active before performing the affinity purification. |
Issue 2: High Non-Specific Binding to the Affinity Resin
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions with Spacer or Matrix | Long alkyl spacers can introduce hydrophobicity, leading to non-specific binding of proteins.[1] |
| - Increase the salt concentration (e.g., 150-500 mM NaCl) in the wash buffer to disrupt ionic interactions. | |
| - Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the wash buffer to reduce hydrophobic interactions. | |
| - Consider using a more hydrophilic spacer, such as one based on polyethylene glycol (PEG). | |
| Ionic Interactions with the Resin Matrix | The resin itself may have charged groups that interact non-specifically with proteins. |
| - Include a blocking agent like bovine serum albumin (BSA) in the binding buffer. | |
| - Perform a pre-clearing step by incubating the cell lysate with an unfunctionalized control resin before applying it to the affinity column. | |
| Insufficient Washing | Not enough washing steps or an inappropriate wash buffer can leave non-specifically bound proteins. |
| - Increase the number of wash steps. | |
| - Optimize the wash buffer composition (see above). |
Issue 3: Difficulty Eluting the Target Protein
| Possible Cause | Recommended Solution |
| Very High Affinity Interaction | The interaction between the target protein and the immobilized N6-ADP is too strong for the chosen elution method. |
| - For competitive elution, increase the concentration of the competing ligand (e.g., free ADP or ATP) in the elution buffer.[4] | |
| - Use a harsher, denaturing elution buffer (e.g., containing SDS or urea), but be aware that this will likely denature the target protein. | |
| Non-Specific Interactions with Spacer/Matrix | The target protein may have secondary interactions with the spacer arm or the resin backbone. |
| - Include salt or a non-ionic detergent in the elution buffer to disrupt these interactions. | |
| Protein Precipitation on the Column | The eluted protein may be unstable and precipitate on the column, leading to poor recovery. |
| - Elute at a lower temperature (e.g., 4°C). | |
| - Immediately neutralize the pH if using a low-pH elution buffer.[3][4][5] | |
| - Add stabilizing agents (e.g., glycerol) to the elution buffer. |
Quantitative Data Summary
The optimal spacer length is highly dependent on the specific target protein. The following table provides an illustrative example of how binding affinity (Kd) might vary with spacer length for a hypothetical kinase. Note: This data is for illustrative purposes and the optimal length for your protein of interest must be determined experimentally.
| N6-Modified ADP Analog | Spacer Length (n) | Number of Atoms in Spacer | Illustrative Binding Affinity (Kd) |
| N6-(2-aminoethyl)-ADP | 2 | 4 | 500 nM |
| N6-(4-aminobutyl)-ADP | 4 | 6 | 150 nM |
| N6-(6-aminohexyl)-ADP | 6 | 8 | 50 nM |
| N6-(8-aminooctyl)-ADP | 8 | 10 | 200 nM |
| N6-(12-aminododecyl)-ADP | 12 | 14 | 800 nM |
This table illustrates a common trend where an intermediate spacer length (in this case, a hexyl chain) provides the optimal geometry for binding, minimizing steric hindrance without introducing excessive flexibility or non-specific interactions.
Experimental Protocols
Protocol 1: Synthesis of N6-(6-aminohexyl)-ADP
This protocol describes a general method for the synthesis of N6-substituted ADP analogs.
-
Reaction Setup: Dissolve ADP in an appropriate aqueous buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).
-
Addition of Alkylating Agent: Add a molar excess of 6-bromohexylamine hydrobromide.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80°C) for several hours to days, monitoring the reaction progress by HPLC.
-
Purification: Purify the desired N6-(6-aminohexyl)-ADP from the reaction mixture using anion-exchange chromatography followed by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
Protocol 2: Pull-Down Assay to Evaluate Spacer Length
This protocol allows for the semi-quantitative comparison of different spacer lengths.
-
Immobilization: Covalently couple the N6-(aminoalkyl)-ADP analogs with different spacer lengths to an activated resin (e.g., NHS-activated agarose) according to the manufacturer's instructions. Prepare a control resin with no coupled ligand.
-
Lysate Preparation: Prepare a cell or tissue lysate containing the target protein in a suitable lysis buffer containing protease inhibitors.
-
Binding: Incubate the lysate with equal amounts of each affinity resin (and the control resin) for 1-2 hours at 4°C with gentle rotation.[6][7]
-
Washing: Pellet the resin by centrifugation and wash it three to five times with a wash buffer (e.g., lysis buffer with 150-300 mM NaCl and 0.1% Tween-20) to remove non-specifically bound proteins.[6]
-
Elution: Elute the bound proteins from the resin using a competitive elution buffer (e.g., containing 10 mM ADP) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the target protein to compare the amount of protein captured by each affinity resin.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Dialyze the purified target protein and the synthesized N6-(aminoalkyl)-ADP analogs extensively against the same buffer to minimize heats of dilution.[8]
-
ITC Experiment Setup:
-
Fill the ITC sample cell with the target protein solution (e.g., 10-50 µM).
-
Fill the injection syringe with the N6-modified ADP solution (e.g., 100-500 µM).
-
-
Titration: Perform a series of small injections of the N6-modified ADP into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Comparison: Compare the Kd values obtained for the different spacer lengths to identify the one with the highest affinity.
Mandatory Visualizations
Caption: Workflow for optimizing N6-modified ADP spacer length.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the molecular structure of N6-(omega-aminoalkyl)adenosines on adenosine receptor affinity and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Coenzymic Activity Assays
Welcome to the technical support center for N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) coenzymic activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in coenzymic activity assays?
This compound is a chemically modified analog of adenosine (B11128) diphosphate (B83284) (ADP). The modification at the N6 position of the adenine (B156593) ring introduces a hexyl carbamoylmethyl linker, which can be used for various applications, including immobilization on a solid support or conjugation with a reporter molecule. In coenzymic activity assays, it can act as a substrate for certain kinases, allowing for the measurement of their enzymatic activity.
Q2: With which enzymes is N6-AHCM-ADP known to have coenzymic activity?
Published research has demonstrated the coenzymic activity of N6-[(6-Aminohexyl)carbamoyl]-ADP with specific kinases. For instance, its activity has been quantified relative to ADP for acetate (B1210297) kinase and pyruvate (B1213749) kinase.[1] It is important to note that the modification at the N6 position may affect its recognition by different enzymes, and its suitability as a substrate should be empirically determined for each kinase of interest.
Q3: What are the common detection methods for assays using N6-AHCM-ADP?
Similar to assays with unmodified ADP, the activity of enzymes using N6-AHCM-ADP can be monitored using various detection methods. The most common are luminescence-based and fluorescence-based assays.[2][3][4] These methods typically involve a coupled enzyme system where the production of N6-AHCM-ADP leads to a measurable signal (light or fluorescence).
Q4: How should N6-AHCM-ADP be stored to ensure its stability?
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your N6-AHCM-ADP coenzymic activity assays.
Issue 1: Low or No Signal
A weak or absent signal is a frequent issue in enzymatic assays. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no signal in N6-AHCM-ADP assays.
| Potential Cause | Troubleshooting Step |
| Degraded Reagents | Prepare fresh N6-AHCM-ADP, ATP, and other critical reagents. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Reagent Concentration | Double-check all calculations and ensure accurate pipetting. Verify the concentration of your N6-AHCM-ADP stock solution. |
| Inactive Enzyme | Use a fresh aliquot of the enzyme. Perform a positive control experiment with a known substrate to confirm enzyme activity. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Ensure the assay buffer has the correct pH and contains necessary cofactors (e.g., Mg2+). |
| Instrument Settings | Verify that the correct excitation and emission wavelengths (for fluorescence assays) or filters are being used. Optimize the gain settings and integration time on the plate reader. |
Issue 2: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio.
Caption: Troubleshooting workflow for high background signal.
| Potential Cause | Troubleshooting Step |
| ATP/ADP Contamination | Use fresh, high-purity reagents. Use dedicated pipette tips and reagent reservoirs to avoid cross-contamination. |
| Autofluorescence/Autoluminescence | Check for intrinsic fluorescence or luminescence of your test compounds or buffer components by running appropriate controls (e.g., compound alone, buffer alone). |
| Non-specific Binding to Plate | Use low-binding microplates. Some compounds or proteins may adhere to the plate surface, contributing to the background. |
| Spontaneous Substrate Breakdown | Incubate the substrate in the assay buffer without the enzyme to check for non-enzymatic degradation that might produce a signal. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Temperature Fluctuations | Ensure uniform temperature across the microplate during incubation. Avoid placing the plate on a cold surface before reading. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, which can concentrate reactants and alter reaction rates, consider not using the outermost wells for data collection or fill them with buffer. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in the wells. Avoid introducing bubbles. |
Data Presentation
Table 1: Coenzymic Activity of this compound with Selected Kinases
| Enzyme | Relative Coenzymic Activity (%) compared to ADP | Reference |
| Acetate Kinase | 82 | [1] |
| Pyruvate Kinase | 20 | [1] |
Table 2: Recommended Storage Conditions for N6-AHCM-ADP
| Form | Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or below | Long-term | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | -80°C | Short to medium-term | Aliquot into single-use volumes to avoid freeze-thaw cycles. Buffer pH should be neutral. |
Experimental Protocols
General Protocol for a Luminescence-Based Kinase Assay using N6-AHCM-ADP
This protocol is a general guideline and should be optimized for your specific kinase and experimental setup. It is based on a coupled-enzyme system where the N6-AHCM-ADP produced is converted to N6-AHCM-ATP, which is then used by a luciferase to generate a light signal (similar to the ADP-Glo™ assay principle).[5][6]
Materials:
-
Kinase of interest
-
Kinase substrate
-
This compound (for standard curve)
-
ATP (low ADP contamination)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP detection reagent 1 (to terminate the kinase reaction and deplete remaining ATP)
-
ADP detection reagent 2 (to convert N6-AHCM-ADP to N6-AHCM-ATP and generate a luminescent signal)
-
White, opaque 384-well plates
-
Luminometer
Experimental Workflow:
Caption: General experimental workflow for a luminescence-based kinase assay.
Procedure:
-
Prepare a Standard Curve:
-
Create a series of dilutions of N6-AHCM-ADP in the kinase assay buffer.
-
The concentration range should encompass the expected amount of product generated in your enzymatic reaction.
-
Add the standards to the plate.
-
-
Set up the Kinase Reaction:
-
Add the kinase assay buffer to the wells.
-
Add the test compounds (inhibitors or activators) or vehicle control.
-
Add the kinase to all wells except the "no-enzyme" control.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP. The final volume is typically 5-20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
-
First Detection Step:
-
Add an equal volume of ADP detection reagent 1 to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
Second Detection Step:
-
Add ADP detection reagent 2 to all wells. This reagent will convert the N6-AHCM-ADP to N6-AHCM-ATP and provide the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measure Luminescence:
-
Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of N6-AHCM-ADP produced.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no-enzyme" control) from all readings.
-
Use the standard curve to determine the concentration of N6-AHCM-ADP produced in each well.
-
Calculate the percent inhibition or activation relative to the vehicle control.
-
References
- 1. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to regenerate and reuse N6-[(6-Aminohexyl)carbamoylmethyl]-ADP affinity columns
This guide provides detailed protocols and troubleshooting advice for the regeneration and reuse of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP affinity columns.
Frequently Asked Questions (FAQs)
Q1: Can I reuse my this compound affinity column?
A1: Yes, these columns are designed for multiple uses. Proper regeneration and cleaning between purification runs are essential to maintain their binding capacity and ensure reproducible results.
Q2: How many times can I regenerate and reuse the column?
A2: The number of regeneration cycles depends on the nature of the sample applied to the column and the stringency of the cleaning protocol. With proper care, the column can typically be reused 5-10 times or more. Harshly treated samples containing high concentrations of proteases, nucleases, or lipids may reduce the column's lifespan.
Q3: What is the difference between regeneration and cleaning-in-place (CIP)?
A3: Regeneration refers to the process of stripping the bound protein and re-equilibrating the column for immediate reuse with a similar sample. Cleaning-in-place (CIP) is a more rigorous procedure designed to remove tightly bound or precipitated proteins, lipids, and other contaminants that are not removed by standard regeneration.
Q4: How should I store the column after use?
A4: For short-term storage (up to a week), the column can be stored in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) at 4°C. For long-term storage, it is recommended to clean the column thoroughly before storing it in 20% ethanol at 4°C. Do not freeze the column.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Binding Capacity | 1. Incomplete elution of the target protein. 2. Fouling of the resin by precipitated proteins or lipids. 3. Hydrolysis or degradation of the ADP ligand. 4. Incorrect binding buffer conditions (pH, ionic strength). | 1. Optimize elution conditions (e.g., increase competitor concentration, change pH). 2. Perform a Cleaning-in-Place (CIP) procedure (see Protocol 2). 3. This is less likely with the stable N6-linked ligand but can occur with extreme pH exposure. If suspected, the column may need replacement. 4. Verify the pH and composition of your binding buffer. |
| High Back Pressure | 1. Clogging of the column frit with particulate matter from the sample. 2. Compaction of the resin bed. 3. Precipitation of proteins on the column. | 1. Filter or centrifuge your sample before loading. Reverse the column flow at a low rate to dislodge particulates from the top frit. 2. Repack the column according to the manufacturer's instructions. 3. Perform a CIP procedure to dissolve precipitates. |
| Slow Flow Rate | 1. Clogged column or tubing. 2. Resin bed compaction. | 1. Check for blockages in the system and filter all buffers. 2. Repack the column. |
| Contamination of Eluted Protein | 1. Inadequate washing of the column after sample loading. 2. Non-specific binding of contaminants to the resin. 3. Co-elution of interacting proteins. | 1. Increase the wash volume and/or include a low concentration of a mild detergent (e.g., 0.1% Tween-20) or increase the salt concentration in the wash buffer. 2. Add a low concentration of a competitor ligand or salt to the sample and binding buffer to reduce non-specific interactions. 3. Optimize wash and elution conditions to disrupt protein-protein interactions. |
Experimental Protocols
Protocol 1: Standard Regeneration
This protocol is suitable for routine use between runs when purifying the same protein or when samples are relatively clean.
Solutions Required:
| Solution | Composition | Purpose |
| Wash Buffer | Binding buffer with increased salt concentration (e.g., 0.5 M - 1.0 M NaCl) | To remove non-specifically bound proteins. |
| Elution Buffer | Binding buffer containing a high concentration of a competitor (e.g., 5-10 mM ADP or ATP) or a buffer with a different pH to disrupt binding. | To elute the target protein. |
| High Salt Wash | Buffer with 1.5 M - 2.0 M NaCl. | To strip strongly, non-specifically bound proteins. |
| Re-equilibration Buffer | The standard binding buffer for your experiment. | To prepare the column for the next run. |
Procedure:
-
Wash: After the elution of your target protein, wash the column with 5-10 column volumes (CV) of Wash Buffer.
-
Strip: Wash the column with 5 CV of High Salt Wash.
-
Re-equilibrate: Wash the column with 10 CV of Re-equilibration Buffer until the pH and conductivity have returned to baseline. The column is now ready for the next purification run.
Protocol 2: Cleaning-in-Place (CIP)
This protocol is recommended when a significant loss in performance is observed, or when the column has been used with crude cell lysates.
Solutions Required:
| Solution | Composition | Purpose |
| Alternating pH Wash Buffers | High pH: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 Low pH: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5 | To remove ionically bound proteins. |
| Chaotropic Wash | 2 M Guanidine HCl or 4 M Urea in binding buffer | To unfold and remove denatured or tightly bound proteins. |
| Mild Alkaline Wash | 0.1 M NaOH | To remove precipitated proteins, lipids, and for sanitization. |
| Neutralization Buffer | 1 M Tris-HCl, pH 7.5 | To neutralize the alkaline wash. |
| Storage Solution | 20% Ethanol | For long-term storage. |
Procedure:
-
Initial Wash: Wash the column with 5 CV of high salt buffer (e.g., 1 M NaCl in your binding buffer).
-
Alternating pH Wash (Optional):
-
Wash with 3 CV of the High pH buffer.
-
Wash with 3 CV of the Low pH buffer.
-
Repeat this cycle 2-3 times.
-
-
Stringent Wash (Choose one):
-
For precipitated proteins: Wash with 2-4 CV of 0.1 M NaOH. Immediately follow with a wash of Neutralization Buffer until the eluate is at a neutral pH.
-
For strongly hydrophobic proteins: Wash with 3-4 CV of 30% isopropanol (B130326) or 70% ethanol.
-
-
Final Wash: Wash the column with 5 CV of sterile, filtered water.
-
Re-equilibration/Storage:
-
If reusing immediately, equilibrate with 10 CV of binding buffer.
-
For storage, wash with 5 CV of 20% Ethanol.
-
Visualizations
Caption: Decision workflow for regeneration and cleaning of affinity columns.
Caption: Step-by-step troubleshooting logic for column performance issues.
Validation & Comparative
A Comparative Guide to ADP Analogs for Affinity Purification: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP vs. Alternatives
For researchers, scientists, and drug development professionals seeking to purify ADP-binding proteins, the choice of affinity ligand is critical for achieving high yield and purity. This guide provides a detailed comparison of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP with other commonly used ADP analogs, supported by experimental data and protocols to inform your selection process.
The unique topology of the ADP-binding pocket in various enzymes, such as kinases and dehydrogenases, allows for the effective use of immobilized ADP analogs for affinity purification. Among these, this compound has emerged as a valuable tool. Its key feature is a six-carbon spacer arm attached to the N6 position of the adenine (B156593) ring, which facilitates its covalent attachment to a solid support like Sepharose or agarose (B213101) beads while minimizing steric hindrance for protein binding.
Performance Comparison of ADP Analogs
While direct head-to-head comparative studies exhaustively detailing the performance of various ADP analogs for the purification of the same protein under identical conditions are limited in publicly available literature, we can infer performance characteristics from existing studies on their synthesis and application.
A seminal study by Yamazaki et al. (1977) detailed the synthesis of this compound and demonstrated its utility in the affinity purification of a mixture of enzymes, including hexokinase and pyruvate (B1213749) kinase[1]. The coenzymic activity of this analog, a crucial factor for its interaction with the active site of enzymes, was found to be significant.
| ADP Analog | Target Enzyme | Relative Coenzymic Activity (%) | Reference |
| This compound | Acetate (B1210297) Kinase | 82 | [1] |
| This compound | Pyruvate Kinase | 20 | [1] |
This data suggests that the N6-substituted analog retains substantial biological activity, making it an effective ligand for capturing specific ADP-binding proteins.
Other ADP analogs, such as 8-Aza-ADP and 2'/3'-O-(2,4,6-Trinitrophenyl)-ADP (TNP-ADP), are also utilized in protein science, though often for different primary applications. 8-azido-ADP is frequently employed as a photoaffinity label to covalently modify and identify ADP-binding sites. TNP-ADP, a fluorescent analog, is primarily used in biophysical assays to study nucleotide binding and enzyme kinetics. While these analogs can be immobilized and used for affinity chromatography, their primary design purpose is not for preparative purification, which may influence their binding capacity and elution characteristics compared to analogs specifically designed with a spacer arm for this purpose.
Visualizing the Affinity Purification Workflow
The general workflow for affinity purification using an immobilized ADP analog is a multi-step process designed to isolate the target protein from a complex mixture.
Figure 1: General workflow for affinity purification of an ADP-binding protein.
Experimental Protocols
Below are detailed methodologies for key experiments related to the preparation and use of ADP analog affinity matrices.
Protocol 1: Synthesis and Immobilization of this compound
This protocol is adapted from the work of Yamazaki et al. (1977)[1].
Materials:
-
Adenosine 5'-diphosphate (ADP)
-
Hexamethylene diisocyanate
-
Hexamethylphosphoramide
-
CNBr-activated Sepharose 4B
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Sodium chloride
-
Wash buffers (e.g., low pH wash: 0.1 M acetate buffer, pH 4.0; high pH wash: 0.1 M Tris-HCl, pH 8.5)
Procedure:
-
Synthesis of the ADP analog: React ADP with hexamethylene diisocyanate in hexamethylphosphoramide. Follow with acidic treatment to yield this compound.
-
Preparation of the affinity resin: Swell the CNBr-activated Sepharose 4B in 1 mM HCl.
-
Coupling: Wash the swollen Sepharose with coupling buffer (0.1 M sodium bicarbonate, 0.5 M NaCl, pH 8.3). Immediately add the synthesized this compound dissolved in the coupling buffer.
-
Incubation: Gently mix the suspension overnight at 4°C.
-
Blocking: Block any remaining active groups on the Sepharose by incubating with 1 M ethanolamine (pH 8.0) for 2 hours at room temperature.
-
Washing: Wash the resin extensively with alternating low and high pH wash buffers to remove uncoupled ligand and blocking agent.
-
Storage: Store the prepared affinity resin in a suitable buffer (e.g., PBS with a bacteriostatic agent) at 4°C.
Protocol 2: Affinity Purification of Hexokinase
Materials:
-
Prepared this compound-Sepharose resin
-
Crude cell lysate containing hexokinase
-
Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2
-
Elution Buffer: Binding/Wash Buffer containing 10 mM ADP or ATP
-
Chromatography column
Procedure:
-
Column Packing: Pack a chromatography column with the N6-hexyl-ADP-Sepharose resin.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the crude cell lysate to the column at a flow rate that allows for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins.
-
Elution: Elute the bound hexokinase from the column using the Elution Buffer. Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analysis: Analyze the collected fractions for hexokinase activity and purity using SDS-PAGE.
Protocol 3: Regeneration of the Affinity Column
To ensure the longevity and cost-effectiveness of the affinity matrix, proper regeneration is crucial.
Procedure:
-
After elution, wash the column with 5-10 column volumes of a high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) to remove any remaining non-specifically bound proteins.
-
Wash with 5-10 column volumes of alternating low pH (e.g., 0.1 M acetate, pH 4.5) and high pH (e.g., 0.1 M Tris-HCl, pH 8.5) buffers.
-
Re-equilibrate the column with the Binding/Wash Buffer.
-
For long-term storage, wash the column with a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.
Logical Relationships in Affinity Chromatography
The success of affinity chromatography relies on a series of logical relationships between the components of the system.
Figure 2: Logical relationships in ADP analog affinity chromatography.
References
Validation of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP as a Coenzyme Mimic for Specific Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) as a coenzyme mimic for specific kinases, with a focus on Protein Kinase A (PKA) and Lactate Dehydrogenase (LDH). Due to the limited availability of direct quantitative comparisons in published literature for this specific analog with PKA and LDH, this guide synthesizes available data on closely related molecules and provides detailed experimental protocols for its validation.
Performance Comparison: N6-AHCM-ADP vs. Natural Coenzymes
N6-AHCM-ADP is a derivative of adenosine (B11128) diphosphate (B83284) modified at the N6 position of the adenine (B156593) ring. This modification provides a handle for immobilization or attachment of reporter molecules while aiming to retain its biological activity as a coenzyme.
Coenzymic Activity
| Kinase | Coenzyme | Relative Coenzymic Activity (%) |
| Acetate (B1210297) Kinase | ADP | 100 |
| N6-[N-(6-aminohexyl)carbamoyl]-ADP | 82[1] | |
| Pyruvate (B1213749) Kinase | ADP | 100 |
| N6-[N-(6-aminohexyl)carbamoyl]-ADP | 20[1] |
These findings suggest that the N6-modification is generally well-tolerated by some kinases, like acetate kinase, while significantly impacting the activity of others, such as pyruvate kinase[1]. The interaction with Lactate Dehydrogenase was demonstrated through the use of an immobilized form of the analog for affinity chromatography, which successfully separated LDH from a mixture of other enzymes, indicating a specific binding interaction[1].
Inferred Performance with Protein Kinase A
While direct data is absent, studies on other N6-modified ATP analogs with engineered kinases have shown that such modifications can be accommodated within the ATP-binding pocket, particularly when a "gatekeeper" residue is mutated to create a larger binding cavity[2]. For wild-type kinases like PKA, the bulky N6-substituent of N6-AHCM-ADP may lead to a lower binding affinity compared to ATP or ADP. However, the flexibility of the hexylcarbamoylmethyl linker might allow for positioning of the ADP moiety within the active site.
Inferred Performance with Lactate Dehydrogenase
Lactate Dehydrogenase utilizes the nicotinamide (B372718) adenine dinucleotide (NAD+) coenzyme, not ADP, for its catalytic activity. However, the adenine moiety of NAD+ binds in a specific pocket of the enzyme. The use of N6-[N-(6-aminohexyl)carbamoyl]-ADP in affinity chromatography for LDH purification implies a binding interaction at the adenine-binding subsite[1]. It is plausible that N6-AHCM-ADP could act as a competitive inhibitor with respect to NAD+ by occupying this site.
Experimental Protocols for Validation
To rigorously validate N6-AHCM-ADP as a coenzyme mimic for PKA and LDH, a series of biophysical and biochemical assays are required.
Kinase Activity Assay (Protein Kinase A)
Objective: To determine the kinetic parameters (Km and Vmax) of PKA using N6-AHCM-ADP as a substrate mimic in comparison to ATP.
Methodology: ADP-Glo™ Luminescence Assay
This assay measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Protein Kinase A (catalytic subunit)
-
PKA substrate peptide (e.g., LRRASLG)
-
ATP and N6-AHCM-ADP solutions of varying concentrations
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a 4x solution of the PKA substrate peptide.
-
Add 2.5 µL of a 4x solution of either the ATP or N6-AHCM-ADP standard to achieve a range of final concentrations.
-
To initiate the reaction, add 5 µL of a 2x PKA enzyme solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP-to-ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the coenzyme concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Lactate Dehydrogenase Activity Assay
Objective: To determine if N6-AHCM-ADP acts as an inhibitor of LDH and to determine its inhibition constant (Ki).
Methodology: Spectrophotometric Assay
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.
Materials:
-
Purified Lactate Dehydrogenase
-
Pyruvate solution
-
NADH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
N6-AHCM-ADP solutions of varying concentrations
-
UV-Vis spectrophotometer
Procedure:
-
Assay Setup:
-
In a cuvette, combine the assay buffer, NADH, and a fixed concentration of pyruvate.
-
Add varying concentrations of N6-AHCM-ADP to different cuvettes. A control cuvette will contain no N6-AHCM-ADP.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a small volume of a diluted LDH enzyme solution.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Plot the reaction velocities against the N6-AHCM-ADP concentration.
-
Use Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).
-
Thermal Shift Assay (TSA)
Objective: To assess the binding of N6-AHCM-ADP to PKA and LDH by measuring changes in their thermal stability.
Methodology: Differential Scanning Fluorimetry (DSF)
Materials:
-
Purified PKA or LDH
-
SYPRO Orange dye (5000x stock)
-
Assay Buffer
-
N6-AHCM-ADP and ATP/NAD+ solutions
-
Real-time PCR instrument with melt curve capability
Procedure:
-
Sample Preparation:
-
Prepare a master mix containing the kinase/dehydrogenase and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into PCR tubes or a 96-well plate.
-
Add N6-AHCM-ADP, ATP (for PKA), or NAD+ (for LDH) to the respective wells. Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the samples in the real-time PCR instrument.
-
Apply a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to obtain the melting curve.
-
The melting temperature (Tm) is the midpoint of the transition.
-
A significant increase in Tm (ΔTm) in the presence of N6-AHCM-ADP indicates ligand binding and stabilization of the protein.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) and kinetics (ka, kd) of N6-AHCM-ADP to PKA and LDH.
Methodology:
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified PKA or LDH
-
Running Buffer (e.g., HBS-EP+)
-
N6-AHCM-ADP solutions of varying concentrations
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified kinase or dehydrogenase to covalently immobilize it to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of N6-AHCM-ADP over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
References
- 1. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of ADP-Binding Proteins: A Comparative Guide to N6-Modified ADP Ligand Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of modified ligands is paramount for designing selective inhibitors and probes. This guide provides an objective comparison of the cross-reactivity profiles of various N6-modified Adenosine Diphosphate (ADP) ligands against key ADP-binding proteins, supported by experimental data and detailed protocols. The following analysis is based on a foundational study investigating the interaction of modified ADP analogues with members of the Heat Shock Protein 70 (Hsp70) family, offering insights into how subtle molecular changes can significantly alter binding affinity and protein inhibition.
The Hsp70 family of molecular chaperones, including mortalin (mtHsp70), Heat Shock Cognate 71 kDa protein (Hsc70), and the eponymous Hsp70, are crucial for cellular homeostasis and are increasingly recognized as therapeutic targets in oncology and other diseases. These proteins possess a highly conserved Nucleotide Binding Domain (NBD) that binds and hydrolyzes ATP, a process allosterically regulating their chaperone activity. Consequently, ADP and its analogues are key tools for studying and modulating their function. Modifications at the N6 position of the adenine (B156593) ring of ADP can dramatically influence the ligand's interaction with the NBD, leading to variations in binding affinity and selectivity across different Hsp70 family members.
Comparative Analysis of Ligand-Protein Interactions
To quantify the cross-reactivity of N6-modified ADP ligands, we will examine two key parameters: the dissociation constant (Kd), which measures binding affinity, and the apparent inhibition constant (Ki,app), which reflects the ligand's ability to inhibit the ATPase activity of the target protein. A lower Kd value indicates a tighter binding interaction, while a lower Ki,app suggests more potent inhibition.
The data presented below is derived from a study by Schax et al. (2019), which systematically evaluated a series of commercially available ADP analogues against the NBDs of mortalin, Hsc70, and Hsp70.
Binding Affinity (Kd) of N6-Modified ADP Ligands
Isothermal Titration Calorimetry (ITC) was employed to directly measure the binding affinity of each ligand to the respective protein's NBD. The results, summarized in Table 1, reveal significant variations in how different N6-substituents are accommodated by the nucleotide-binding pockets of the Hsp70 family members.
Table 1: Dissociation Constants (Kd, in µM) of N6-Modified ADP Ligands for Hsp70 Family Proteins
| Ligand | Modification | Mortalin-NBD | Hsc70-NBD | Hsp70-NBD |
| Unmodified ADP | - | 5.10 ± 0.58 | 0.23 ± 0.02 | 0.17 ± 0.01 |
| N6-Benzyl-ADP | Benzyl (B1604629) group | 3.52 ± 0.22 | 0.21 ± 0.02 | 0.19 ± 0.02 |
| N6-(2-Phenylethyl)-ADP | Phenylethyl group | 4.19 ± 1.06 | 0.44 ± 0.04 | 0.25 ± 0.02 |
| N6-Furfuryl-ADP | Furfuryl group | 11.2 ± 1.01 | 0.35 ± 0.03 | 0.20 ± 0.02 |
| N6-Propargyl-ADP | Propargyl group | 8.91 ± 0.88 | 0.31 ± 0.03 | 0.22 ± 0.02 |
Data sourced from Schax et al. (2019). Values are presented as mean ± standard deviation.
Notably, unmodified ADP binds significantly more tightly to Hsc70 and Hsp70 than to mortalin. The introduction of a benzyl group at the N6 position (N6-Benzyl-ADP) slightly improves the affinity for mortalin while having a minimal effect on binding to Hsc70 and Hsp70. In contrast, bulkier or differently shaped substituents like the furfuryl group in N6-Furfuryl-ADP decrease the binding affinity for mortalin.
ATPase Inhibition (Ki,app) by N6-Modified ADP Ligands
The ability of these ligands to act as competitive inhibitors of ATPase activity was also assessed. Table 2 presents the apparent inhibition constants, providing a functional measure of cross-reactivity.
Table 2: Apparent Inhibition Constants (Ki,app, in µM) of N6-Modified ADP Ligands against Hsp70 Family Proteins
| Ligand | Modification | Mortalin-NBD | Hsc70-NBD | Hsp70-NBD |
| Unmodified ADP | - | 143 ± 15.2 | 1.83 ± 0.18 | 1.34 ± 0.13 |
| N6-Benzyl-ADP | Benzyl group | 86.5 ± 8.65 | 2.95 ± 0.29 | 1.61 ± 0.16 |
| N6-(2-Phenylethyl)-ADP | Phenylethyl group | 107 ± 10.7 | 4.41 ± 0.44 | 2.53 ± 0.25 |
| N6-Furfuryl-ADP | Furfuryl group | 294 ± 29.4 | 3.51 ± 0.35 | 2.03 ± 0.20 |
Data sourced from Schax et al. (2019). Values are presented as mean ± standard deviation.
The inhibition data largely mirrors the binding affinity trends. N6-Benzyl-ADP stands out as a more effective inhibitor of mortalin's ATPase activity compared to unmodified ADP. Conversely, N6-Furfuryl-ADP is a significantly weaker inhibitor of mortalin. For the more closely related Hsc70 and Hsp70, the inhibitory potencies of the various N6-modified ligands are relatively similar to that of unmodified ADP.
Visualizing Key Concepts and Workflows
To better illustrate the principles and processes involved in these cross-reactivity studies, the following diagrams are provided.
Caption: A generic signaling pathway involving an ADP-binding protein.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Logical relationships in ligand-protein cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Schax et al. (2019).
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
This method directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy change (ΔH).
a. Protein and Ligand Preparation:
-
The Nucleotide Binding Domains (NBDs) of human mortalin, Hsc70, and Hsp70 are expressed and purified.
-
Proteins are dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES/NaOH pH 7.8, 50 mM NaCl, 5 mM KCl, 5 mM MgCl2, 5 mM Na2HPO4) to ensure buffer matching.
-
N6-modified ADP analogues and unmodified ADP are dissolved in the exact same ITC buffer.
-
Final concentrations are determined spectrophotometrically. A typical setup uses 50 µM protein in the sample cell and 500 µM ligand in the injection syringe.
b. ITC Experiment:
-
The experiment is performed at a constant temperature, typically 25 °C, using an isothermal titration calorimeter.
-
The protein solution (in the sample cell) is titrated with the ligand solution (from the syringe) through a series of small, timed injections (e.g., 20 injections of 2 µL each).
-
The heat change associated with each injection is measured relative to a reference cell containing buffer.
-
Control titrations (ligand into buffer) are performed to subtract the heat of dilution.
c. Data Analysis:
-
The integrated heat data from each injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software (e.g., NanoAnalyze).
-
This fitting process yields the thermodynamic parameters Kd, n, and ΔH.
ATPase Activity Assay for Inhibition Constant (Ki,app)
This assay measures the rate of ATP hydrolysis by the protein in the presence of varying concentrations of the inhibitor (the ADP analogue). An enzyme-coupled spectrophotometric assay is a common method.
a. Assay Principle:
-
The hydrolysis of ATP to ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
The reaction mixture contains pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). PK converts the produced ADP back to ATP using phosphoenolpyruvate (B93156) (PEP), generating pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.
-
The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
b. Experimental Setup:
-
Reactions are performed in a 96-well plate format in a suitable assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Each well contains a fixed concentration of the protein NBD (e.g., 2 µM), the coupling enzymes (PK/LDH), PEP, and NADH.
-
A range of concentrations of the ADP analogue (inhibitor) is added to the wells.
-
The reaction is initiated by the addition of a fixed concentration of ATP (typically at the Km value for the specific enzyme).
-
The absorbance at 340 nm is monitored kinetically over time at a constant temperature (e.g., 30 °C) using a plate reader.
c. Data Analysis:
-
The initial reaction velocities (rates of absorbance change) are calculated for each inhibitor concentration.
-
The data are fitted to the Morrison equation for tight-binding inhibitors or a standard competitive inhibition model to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The apparent inhibition constant (Ki,app) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Conclusion
The comparative data clearly demonstrates that N6-modifications to the ADP molecule can significantly and differentially alter its interaction with closely related proteins. N6-Benzyl-ADP, for instance, shows preferential inhibition of mortalin over Hsc70 and Hsp70, highlighting a potential avenue for developing selective mortalin inhibitors. Conversely, ligands like N6-Furfuryl-ADP are poorly tolerated by mortalin's binding pocket. These findings underscore the importance of empirical cross-reactivity studies in drug discovery and chemical biology to fully characterize the selectivity profile of modified ligands and to guide the rational design of next-generation probes and therapeutics.
Comparative analysis of binding affinity of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP to various kinases
Comparative Analysis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP Binding Affinity to Various Kinases
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the binding affinity of this compound (AHC-ADP), an analog of Adenosine 5'-diphosphate (ADP), to various kinases. While comprehensive, direct comparative binding data for AHC-ADP across a wide spectrum of kinases is limited in publicly available literature, this document summarizes the available data and presents standardized experimental protocols for researchers to generate their own comparative binding affinity profiles. The methodologies outlined herein are standard in kinase inhibitor profiling and can be adapted for the characterization of AHC-ADP or other nucleotide analogs.
Binding Affinity of AHC-ADP to Selected Kinases
The coenzymic activity of AHC-ADP has been evaluated for several kinases, providing an indirect measure of its interaction with the nucleotide-binding site. The following table summarizes the reported relative activities of AHC-ADP compared to ADP for two kinases. It is important to note that coenzymic activity is not a direct measure of binding affinity (like Kd or Ki) but can indicate the potential for interaction.
| Kinase | Organism | Relative Coenzymic Activity (%) vs. ADP | Reference |
| Acetate Kinase | Not Specified | 82% | [1] |
| Pyruvate Kinase | Not Specified | 20% | [1] |
This data is derived from a 1977 study and further, more direct binding affinity studies using modern techniques are recommended.
Experimental Protocols for Determining Kinase Binding Affinity
To generate robust, quantitative, and comparable binding affinity data (e.g., Kd, Ki, IC50) for AHC-ADP across a panel of kinases, several established biophysical and biochemical assays can be employed. Below are detailed protocols for commonly used methods.
LanthaScreen® Eu Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest. An Alexa Fluor® 647-labeled, ATP-competitive kinase tracer binds to the kinase's ATP-binding site. The proximity of the Eu-donor and the Alexa Fluor®-acceptor results in a high degree of Fluorescence Resonance Energy Transfer (FRET). A compound that competes with the tracer for the ATP-binding site, such as AHC-ADP, will displace the tracer, leading to a loss of the FRET signal.[1][2]
Materials:
-
Kinase of interest (with an appropriate tag, e.g., GST, His)
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Alexa Fluor® 647-labeled Kinase Tracer (appropriate for the kinase family)
-
AHC-ADP (or other test compounds)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of AHC-ADP in DMSO. Further dilute these into the kinase buffer to create 4X final concentration stocks.
-
Kinase/Antibody Mixture: Prepare a 2X working solution of the kinase and the Eu-labeled antibody in the kinase buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.
-
Tracer Solution: Prepare a 4X working solution of the appropriate Alexa Fluor® 647-labeled tracer in the kinase buffer. The optimal concentration is typically near the Kd of the tracer for the kinase.
-
Assay Assembly:
-
Add 4 µL of the 4X AHC-ADP dilution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor® acceptor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the AHC-ADP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of ATP and a suitable substrate. After the reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, and this newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.[3][4]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (ultrapure)
-
AHC-ADP (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well, white, opaque microplates
-
Luminometer plate reader
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in the microplate wells containing the reaction buffer, kinase, substrate, ATP, and varying concentrations of AHC-ADP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the AHC-ADP concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for determining the binding affinity of a compound like AHC-ADP to a target kinase using a competition binding assay.
Caption: Workflow for Kinase Binding Affinity Assay.
Relevant Signaling Pathway: PKA Signaling
Many kinases are components of complex signaling pathways. AHC-ADP, as an ADP analog, would interact with the ATP-binding site of kinases, thereby modulating their activity. Protein Kinase A (PKA) is a key kinase regulated by cAMP. Understanding its signaling context is crucial for interpreting binding data.
Caption: Simplified PKA Signaling Pathway.
References
- 1. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition and Activation of Kinases by Reaction Products: A Reporter-Free Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Evaluating the performance of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP-sepharose vs. other affinity matrices
For researchers, scientists, and drug development professionals, the efficient isolation of ADP-binding proteins and those modified by ADP-ribosylation is crucial for unraveling complex cellular processes and identifying novel therapeutic targets. The choice of affinity chromatography matrix is a critical determinant of success in these endeavors. This guide provides an objective comparison of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP-sepharose against two prominent alternatives: macrodomain-based affinity resins and boronate affinity matrices. We present available performance data, detailed experimental protocols, and visual guides to assist in selecting the optimal tool for your research needs.
Executive Summary
The purification of proteins that interact with adenosine (B11128) diphosphate (B83284) (ADP) or are post-translationally modified by it is a key technique in studying cellular signaling, DNA repair, and metabolism. This compound-sepharose is a widely utilized affinity matrix that leverages the specific interaction between the immobilized ADP analogue and the ADP-binding pockets of target proteins. However, alternative methods, such as those employing the high affinity of macrodomains for ADP-ribose and the unique chemistry of boronate resins for cis-diol-containing molecules, offer distinct advantages in terms of specificity and application range. This guide will delve into a comparative analysis of these three affinity chromatography approaches.
Performance Comparison of Affinity Matrices
The selection of an appropriate affinity matrix hinges on factors such as binding capacity, specificity, and the nature of the target molecule. Below is a summary of available quantitative data for each matrix type. It is important to note that a direct comparison is challenging as the reported values are often determined using different proteins and under varied experimental conditions.
| Affinity Matrix | Ligand | Target Molecules | Reported Binding Capacity | Key Advantages | Key Disadvantages |
| This compound-sepharose | N6-substituted ADP analogue | ADP-binding proteins (e.g., ADP-ribosyltransferases, dehydrogenases, kinases) | ~0.4 mg of glucose-6-phosphate dehydrogenase per mL of medium | Broad applicability for various ADP-binding proteins. | Potential for non-specific binding of other nucleotide-binding proteins. |
| Macrodomain Affinity Resin (e.g., Af1521-GST) | Recombinant macrodomain (e.g., Af1521) | Mono- and Poly-ADP-ribosylated proteins | Not explicitly quantified in terms of mg/mL, but high affinity (nanomolar range) allows for efficient pulldown.[1] An engineered Af1521 shows a ~1000-fold increase in affinity.[2] | High specificity for ADP-ribosylated proteins.[3][4] Can distinguish between mono- and poly-ADP-ribosylation. | Primarily targets the modification, not the protein's ADP-binding pocket. Requires the protein to be ADP-ribosylated. |
| Boronate Affinity Chromatography | Boronic acid derivatives | Molecules with cis-diol groups (including ADP-ribose) | High capacity, e.g., 130 µmol sorbitol/ml gel.[5] | Broad specificity for glycoproteins and other cis-diol containing molecules.[6][7] Can be used to purify ADP-ribosylated peptides and proteins.[8] | Binding is pH-dependent and may require optimization.[5] Can bind other cellular components with cis-diols. |
Signaling Pathway: PARP1 in DNA Damage Response
ADP-ribosylation, particularly poly-ADP-ribosylation (PARylation) catalyzed by Poly(ADP-ribose) polymerase 1 (PARP1), is a critical signaling event in the DNA damage response. Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.
Experimental Protocols
Purification of an ADP-Binding Protein using this compound-sepharose
This protocol is adapted from methods for purifying NADP+-dependent dehydrogenases using a similar affinity matrix.[9]
1. Materials:
-
This compound-sepharose
-
Binding Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM β-mercaptoethanol
-
Wash Buffer: Binding Buffer with 0.5 M NaCl
-
Elution Buffer: Binding Buffer with 10 mM ADP (or NAD+)
-
Cell lysate containing the target ADP-binding protein
2. Column Preparation:
-
Swell the required amount of ADP-sepharose resin in Binding Buffer.
-
Pack the slurry into a chromatography column and equilibrate with 5-10 column volumes of Binding Buffer.
3. Sample Application and Washing:
-
Clarify the cell lysate by centrifugation.
-
Apply the clarified lysate to the equilibrated column at a flow rate of approximately 1 mL/min.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove unbound proteins.
4. Elution:
-
Elute the bound protein with 3-5 column volumes of Elution Buffer.
-
Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).
5. Analysis:
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Perform a functional assay to confirm the activity of the purified protein.
Enrichment of ADP-Ribosylated Proteins using Macrodomain (Af1521) Affinity Resin
This protocol is based on the method described for the enrichment of ADP-ribosylated peptides for mass spectrometry analysis.[4][10]
1. Materials:
-
GST-Af1521 macrodomain fusion protein bound to glutathione (B108866) beads[11]
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors
-
Wash Buffer: Lysis Buffer with 500 mM NaCl
-
Elution Buffer: SDS-PAGE sample buffer
-
Cell lysate from cells treated with a DNA damaging agent (e.g., H2O2) to induce ADP-ribosylation.
2. Lysate Preparation:
-
Lyse cells in Lysis Buffer and clarify by centrifugation.
-
Determine protein concentration of the supernatant.
3. Affinity Pulldown:
-
Incubate the clarified lysate with the Af1521 macrodomain affinity resin for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
4. Washing and Elution:
-
Wash the beads three times with ice-cold Wash Buffer.
-
After the final wash, aspirate all remaining buffer.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
5. Analysis:
-
Analyze the eluate by Western blotting using an anti-PAR antibody or antibodies against specific target proteins.
-
For proteomic studies, the eluted proteins can be subjected to in-gel digestion and mass spectrometry.
Separation of ADP-Ribosylated Molecules using Boronate Affinity Chromatography
This protocol provides a general framework for the separation of cis-diol-containing molecules.[5][8]
1. Materials:
-
Boronate affinity gel (e.g., Affi-Gel Boronate)
-
Binding Buffer: 0.1 M HEPES, pH 8.5
-
Elution Buffer: 0.1 M Sodium Phosphate, pH 6.0 (or a buffer containing sorbitol)
-
Sample containing ADP-ribosylated molecules
2. Column Preparation:
-
Hydrate the boronate gel in Binding Buffer.
-
Pack a column with the hydrated gel and equilibrate with 5-10 column volumes of Binding Buffer.
3. Sample Application and Elution:
-
Dissolve the sample in Binding Buffer and apply to the column.
-
Wash the column with Binding Buffer to remove unbound molecules.
-
Elute the bound cis-diol-containing molecules with Elution Buffer. The lower pH or the presence of a competing diol (sorbitol) will disrupt the interaction with the boronate groups.
-
Collect and analyze the fractions.
Conclusion
The choice between this compound-sepharose, macrodomain affinity resins, and boronate affinity chromatography depends heavily on the specific research question and the nature of the target protein.
-
This compound-sepharose remains a versatile and effective tool for the general purification of proteins with ADP-binding domains.
-
Macrodomain-based affinity purification offers unparalleled specificity for the enrichment of ADP-ribosylated proteins and is the method of choice for studying this post-translational modification.
-
Boronate affinity chromatography provides a broader tool for the separation of molecules containing cis-diols, including ADP-ribosylated species, and can be particularly useful in contexts where glycoprotein (B1211001) contamination is not a concern or when targeting the ribose moiety is desired.
By carefully considering the principles, performance characteristics, and experimental protocols outlined in this guide, researchers can make an informed decision to optimize their protein purification strategies and advance their scientific discoveries.
References
- 1. The macro domain is an ADP‐ribose binding module | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Techniques for ADP-Ribosylated Substrate Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Characterizing ADP-Ribosylation Sites Using Af1521 Enrichment Coupled to ETD-Based Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Side-by-side comparison of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP and ATP analogs in binding assays
For Immediate Publication
Shanghai, China – December 6, 2025 – In the intricate world of cellular signaling and enzyme kinetics, adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) analogs are indispensable tools for researchers. This guide provides a detailed comparison of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, a functionalized ADP analog, with commonly used ATP analogs in the context of binding assays. This publication is intended for researchers, scientists, and drug development professionals seeking to select the appropriate analog for their experimental needs.
This guide presents available quantitative data, detailed experimental protocols for common binding assays, and visual diagrams to elucidate experimental workflows and conceptual relationships.
Performance Comparison of Nucleotide Analogs
A 1977 study reported the coenzymic activity of this compound with specific kinases, offering a measure of its functional performance.[1] This data is presented below, alongside a summary of binding characteristics for well-studied ATP analogs to provide a broader context for comparison.
Table 1: Coenzymic Activity of this compound [1]
| Enzyme | Relative Coenzymic Activity (% of ADP) |
| Acetate (B1210297) Kinase | 82% |
| Pyruvate (B1213749) Kinase | 20% |
This data indicates that the N6-modification is well-tolerated by acetate kinase but significantly hinders its interaction with pyruvate kinase.
Table 2: General Binding Characteristics of Common ATP Analogs
| ATP Analog | Key Feature | Typical Application | Binding Affinity (Kd/Ki) Range |
| ATP | Natural Ligand | Baseline/Control | Varies by protein (nM to mM) |
| ATPγS | Slowly hydrolyzable | Structural studies, kinase assays | Often similar to or slightly lower than ATP |
| AMP-PNP | Non-hydrolyzable | Structural studies (pre-hydrolysis state) | Typically in the same order of magnitude as ATP |
| TNP-ATP | Fluorescent | Fluorescence-based binding assays | Varies; can be a high-affinity probe |
| 8-Azido-ATP | Photoreactive | Photoaffinity labeling, target identification | Affinity can be lower than ATP; covalent binding upon UV activation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for three common binding assays used to characterize the interaction of nucleotide analogs with target proteins.
Fluorescence Polarization (FP) Binding Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled nucleotide analog upon binding to a protein.
Objective: To determine the binding affinity (Kd) of a fluorescently labeled ATP analog or to measure the displacement of a fluorescent probe by a competitive ligand like this compound.
Materials:
-
Target protein of interest
-
Fluorescently labeled ATP analog (e.g., TNP-ATP)
-
Unlabeled competitor (e.g., this compound, ATP, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)
-
Black, low-volume 384-well microplate
-
Plate reader with fluorescence polarization optics
Procedure:
-
Probe Characterization: Determine the optimal concentration of the fluorescent ATP analog. This is typically the concentration that gives a stable and robust fluorescence signal without saturation.
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled competitor (e.g., this compound) in the assay buffer.
-
In the microplate, add a fixed concentration of the target protein and the fluorescent probe to each well.
-
Add the serially diluted competitor to the wells. Include control wells with no competitor (maximum polarization) and wells with no protein (minimum polarization). .
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the competitor concentration. Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor chip.
Objective: To determine the association (kₐ), dissociation (kd), and equilibrium dissociation constant (KD) of nucleotide analogs.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Target protein (ligand)
-
Nucleotide analogs (analytes)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations for each nucleotide analog (e.g., this compound, ATP) in the running buffer.
-
Binding Measurement: Inject the different concentrations of each analyte over the immobilized ligand surface and a reference surface (for background subtraction). Monitor the change in response units (RU) over time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kₐ, kd, and calculate the KD (kd/kₐ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Objective: To provide a complete thermodynamic profile of the binding interaction between a nucleotide analog and a target protein.
Materials:
-
Isothermal titration calorimeter
-
Target protein in the sample cell
-
Nucleotide analog in the injection syringe
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the protein and the nucleotide analog against the same buffer to minimize heats of dilution.
-
Loading: Load the protein solution into the sample cell and the nucleotide analog solution into the injection syringe.
-
Titration: Perform a series of small injections of the nucleotide analog into the protein solution while monitoring the heat released or absorbed.
-
Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the protein becomes saturated.
-
Data Analysis: Integrate the heat spikes and plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Visualizing Experimental Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for comparing nucleotide analog binding.
Caption: Conceptual signaling pathway interaction.
Caption: Logical relationship of binding affinity.
References
A Researcher's Guide to N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: Applications and Alternatives in Affinity Purification
For researchers, scientists, and drug development professionals, the purification of ADP-binding proteins is a critical step in understanding cellular signaling, enzyme kinetics, and for drug discovery. N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) has emerged as a valuable tool for the affinity purification of these proteins. This guide provides a comprehensive overview of its applications, limitations, and compares its performance with alternative methods, supported by experimental principles.
Principles of N6-AHCM-ADP in Affinity Chromatography
N6-AHCM-ADP is an analog of adenosine (B11128) diphosphate (B83284) (ADP) that has been chemically modified at the N6 position of the adenine (B156593) ring. This modification introduces a six-carbon spacer arm terminating in an amino group. This terminal amino group is the key to its utility in affinity chromatography, as it allows for the covalent immobilization of the ADP analog to a solid support matrix, such as Sepharose or agarose (B213101) beads.
The underlying principle of this technique is the specific and reversible interaction between the immobilized N6-AHCM-ADP ligand and the ADP-binding site of the target protein. When a crude cell lysate containing a mixture of proteins is passed through a column packed with N6-AHCM-ADP-matrix, only proteins with a significant affinity for ADP will bind to the immobilized ligand. Other proteins will pass through the column, allowing for a significant purification in a single step. The bound proteins can then be eluted by changing the buffer conditions to disrupt the protein-ligand interaction.
Applications of this compound
The primary application of N6-AHCM-ADP is in the affinity purification of a wide range of ADP-binding proteins. Its effectiveness has been demonstrated in the separation of various kinases from a mixture, including hexokinase, pyruvate (B1213749) kinase, and phosphoglycerate kinase.[1] The retention of significant coenzymic activity with enzymes like acetate (B1210297) kinase (82% relative to ADP) and pyruvate kinase (20% relative to ADP) underscores its ability to effectively interact with the ADP-binding sites of these enzymes.[1]
Beyond purification, N6-AHCM-ADP has been utilized in:
-
Immobilized Enzyme Systems: The ability to link the ADP analog to a solid support has been exploited to create immobilized coenzymes for use in bioreactors for continuous synthesis processes.[1]
-
Photoaffinity Probes: After further modification with a biotin (B1667282) tag and a photoreactive group, N6-AHCM-ADP has been used as a photoaffinity probe to identify and study the structure of ATPase sites on enzymes.
Limitations of N6-AHCM-ADP
While a powerful tool, N6-AHCM-ADP is not without its limitations:
-
Altered Binding Affinity: The chemical modification at the N6 position, while essential for immobilization, can alter the binding affinity of the ligand for some ADP-binding proteins. This can lead to weaker binding and potentially lower purification yields for certain targets.
-
Non-Specific Binding: As with all affinity chromatography techniques, non-specific binding of proteins to the matrix can be an issue. This can be influenced by hydrophobic and ionic interactions between proteins and the spacer arm or the matrix itself. Careful optimization of buffer conditions, such as ionic strength and the inclusion of non-ionic detergents, is often necessary to minimize this effect.
-
Leaching of the Ligand: Although the covalent linkage is generally stable, some leaching of the immobilized ligand can occur over time, especially with harsh regeneration conditions. This can lead to a decrease in the column's binding capacity.
Comparison with Alternative Purification Strategies
N6-AHCM-ADP is one of several tools available for the purification of ADP-binding proteins. The choice of method often depends on the specific protein of interest, the required purity, and the available resources.
| Method | Principle | Advantages | Disadvantages |
| N6-AHCM-ADP Affinity Chromatography | Specific interaction with the ADP binding site. | High specificity for many ADP-binding proteins. Elution with the natural ligand (ADP/ATP) or a change in ionic strength is generally mild. | Modification at N6 can alter affinity for some proteins. Potential for non-specific binding. |
| C8-Substituted ADP Analogs | Similar to N6-substituted analogs, but the spacer arm is attached to the C8 position of the adenine ring. | May provide a different binding profile compared to N6 analogs, potentially offering better binding for some proteins. | Can also suffer from altered binding affinities. Limited direct comparative data with N6 analogs. |
| N6-Alkylthiomethyl-Adenine Nucleotides | Another class of N6-substituted adenine nucleotide analogs. | Can be effective for the purification of kinases.[2] | Similar potential limitations as other N6-substituted analogs regarding altered affinity. |
| Dye-Ligand Affinity Chromatography (e.g., Cibacron Blue) | Certain textile dyes mimic the structure of nucleotide cofactors and can bind to the nucleotide-binding sites of proteins. | Inexpensive and robust ligands. Can bind a broad range of nucleotide-dependent enzymes. | Lower specificity compared to nucleotide analogs, leading to more non-specific binding. Elution may require harsher conditions. |
| Recombinant Protein Tagging (e.g., His-tag, GST-tag) | A tag with a known affinity for a specific ligand is genetically fused to the protein of interest. | Generic purification method applicable to any protein. High binding capacity and well-established protocols.[3][4] | The tag can sometimes interfere with protein folding and function. Requires genetic modification of the target protein. The tag may need to be cleaved off after purification. |
Experimental Protocols
While a single, universally optimized protocol does not exist, the following sections provide a representative methodology based on established principles of affinity chromatography.
Synthesis of N6-AHCM-ADP-Sepharose
-
Activation of Sepharose: Swell Sepharose 4B beads in distilled water and then wash with a coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Activate the Sepharose by reacting with cyanogen (B1215507) bromide (CNBr). Caution: CNBr is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Coupling of N6-AHCM-ADP: Immediately after activation, wash the Sepharose with ice-cold coupling buffer. Dissolve N6-AHCM-ADP in the coupling buffer and add it to the activated Sepharose slurry. Allow the coupling reaction to proceed overnight at 4°C with gentle mixing.
-
Blocking of Unreacted Groups: To block any remaining active groups on the Sepharose, add a blocking agent such as 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0, and incubate for 2-4 hours at room temperature.
-
Washing and Storage: Wash the resin extensively with alternating high pH (e.g., coupling buffer) and low pH (e.g., 0.1 M acetate buffer, pH 4.0) buffers to remove non-covalently bound ligand. Finally, wash with a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.
Affinity Purification of an ADP-Binding Protein
-
Column Preparation: Pack the synthesized N6-AHCM-ADP-Sepharose into a chromatography column and equilibrate with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Sample Preparation: Prepare the cell lysate in the binding buffer. It is crucial to clarify the lysate by centrifugation and filtration to prevent clogging of the column.
-
Sample Application: Load the clarified lysate onto the equilibrated column at a low flow rate to allow for sufficient interaction time between the target protein and the immobilized ligand.
-
Washing: Wash the column with 10-20 column volumes of binding buffer to remove unbound and weakly bound proteins. The absorbance at 280 nm of the flow-through should return to baseline.
-
Elution: Elute the bound protein using one of the following strategies:
-
Competitive Elution: Apply a gradient or a step of a competing ligand, such as 0-10 mM ATP or ADP in the binding buffer.
-
Ionic Strength Elution: Apply a gradient or a step of high salt concentration, for example, 0.1-1.0 M NaCl in the binding buffer.
-
-
Analysis of Fractions: Collect fractions during the elution step and analyze them for protein content (e.g., Bradford assay or A280) and for the presence of the target protein (e.g., SDS-PAGE, Western blot, or activity assay).
Signaling Pathway Context: Kinase Purification
Many ADP-binding proteins are kinases, which play a central role in cellular signaling pathways. The purification of a specific kinase is often the first step in characterizing its function, identifying its substrates, and screening for potential inhibitors.
References
- 1. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of N 6 -hydroxymethyl-adenine nucleotides to N 6 -alkylthiomethyl-derivatives and its application to preparing new adsorbents for affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Enzyme Purification: N6-[(6-Aminohexyl)carbamoylmethyl]-ADP vs. Alternative Affinity Chromatography Media
For researchers, scientists, and drug development professionals, the efficient purification of enzymes is a critical step in understanding their function and developing novel therapeutics. Affinity chromatography stands out as a powerful technique due to its high selectivity. This guide provides a comparative analysis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP (N6-AHCM-ADP) as an affinity ligand for enzyme purification, alongside other commonly used alternatives. While the foundational work by Yamazaki et al. demonstrated the synthesis and application of N6-AHCM-ADP for the group separation of various kinases and dehydrogenases, detailed quantitative data for the purification of individual enzymes using this specific resin is limited in readily available literature[1]. Therefore, this guide will present the available information on N6-AHCM-ADP and provide a detailed, data-driven comparison with established alternative methods, such as Cibacron Blue and other nucleotide-based affinity supports.
This compound: A Versatile Ligand for Kinases and Dehydrogenases
This compound is a synthetic analog of adenosine (B11128) diphosphate (B83284) (ADP) designed for affinity chromatography. The ADP moiety serves as a general ligand for a broad range of enzymes that utilize adenine (B156593) nucleotides as substrates or cofactors, including kinases and dehydrogenases. The N6-linked hexyl spacer arm positions the ADP molecule away from the matrix backbone, minimizing steric hindrance and facilitating effective binding of target enzymes[1].
A key study demonstrated the successful use of N6-AHCM-ADP-Sepharose to separate a mixture of several enzymes, including hexokinase, pyruvate (B1213749) kinase, phosphoglycerate kinase, lactate (B86563) dehydrogenase, and alcohol dehydrogenase[1]. The separation was achieved by eluting the bound enzymes with a gradient of their respective cofactors or substrates, highlighting the principle of specific elution[1].
Signaling Pathway of Enzyme-Ligand Interaction
Caption: Enzyme-ligand binding on N6-AHCM-ADP-Sepharose.
Comparative Performance with Alternative Affinity Media
While N6-AHCM-ADP shows promise as a general ligand, other affinity media are well-established for the purification of kinases and dehydrogenases. This section compares the performance of N6-AHCM-ADP with two common alternatives: Cibacron Blue F3GA and other nucleotide-based resins, using available experimental data.
Case Study 1: Purification of Dehydrogenases
Dehydrogenases are a major class of enzymes that are routinely purified using affinity chromatography. Here, we compare the purification of a representative dehydrogenase using different affinity matrices.
Table 1: Comparison of Dehydrogenase Purification
| Parameter | N6-AHCM-ADP-Sepharose (Qualitative) | Cibacron Blue F3GA-Agarose[2] | Immobilized Metal Ion Affinity Chromatography (IMAC)[3] |
| Enzyme | Lactate Dehydrogenase, Alcohol Dehydrogenase | NAD(P)H:quinone reductase | Alcohol Dehydrogenase (from baker's yeast) |
| Source | Mixture of commercial enzymes[1] | Rat liver cytosol | Baker's yeast homogenate |
| Purification Fold | Not Reported | >90% purity in one step | 30-fold |
| Yield | Not Reported | ~80% | 80-100% |
| Specific Activity | Not Reported | Not explicitly stated | Not explicitly stated |
| Elution Method | Cofactor gradient (e.g., NADH)[1] | Substrate/cofactor gradient or salt gradient | EDTA gradient |
Experimental Workflow for Dehydrogenase Purification
Caption: Comparative workflow for dehydrogenase purification.
Case Study 2: Purification of Kinases
Kinases represent another important class of enzymes that can be purified using nucleotide-based affinity chromatography.
Table 2: Comparison of Kinase Purification
| Parameter | N6-AHCM-ADP-Sepharose (Qualitative) | N-(6-Aminohexyl)-ATP-Sepharose[4] | Immobilized Metal Ion Affinity Chromatography (IMAC)[5] |
| Enzyme | Hexokinase, Pyruvate Kinase, Phosphoglycerate Kinase | Phosphoglycerate Kinase | Human Hexokinase II |
| Source | Mixture of commercial enzymes[1] | Various (spinach, erythrocytes, muscle) | Recombinant E. coli |
| Purification Fold | Not Reported | Not explicitly stated, but homogeneous product | Not explicitly stated |
| Yield | Not Reported | 85-100% | 10.50% |
| Specific Activity | Not Reported | Not explicitly stated | 80.90 U/mg |
| Elution Method | Cofactor/substrate gradient (e.g., ATP)[1] | ATP, ADP, or 3-phosphoglycerate | Imidazole gradient |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting purification strategies. Below are representative protocols for affinity chromatography using N6-AHCM-ADP and a common alternative.
Protocol 1: General Enzyme Purification using this compound-Sepharose
This protocol is based on the principles described by Yamazaki et al. (1977)[1].
-
Preparation of the Affinity Column:
-
Swell the N6-AHCM-ADP-Sepharose resin in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0).
-
Pack the resin into a chromatography column and equilibrate with 5-10 column volumes of the binding buffer.
-
-
Sample Preparation and Application:
-
Prepare the crude enzyme extract and clarify by centrifugation or filtration.
-
Dialyze the sample against the binding buffer to ensure proper ionic strength and pH for binding.
-
Apply the prepared sample to the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 5-10 column volumes of the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound enzyme using a linear gradient of a specific competitor. For dehydrogenases, a gradient of 0-10 mM NADH in the binding buffer can be used. For kinases, a gradient of 0-20 mM ATP or ADP in the binding buffer containing MgCl2 is typically effective.
-
Alternatively, a step gradient or a pulse of a high concentration of the eluting ligand can be used.
-
-
Analysis:
-
Collect fractions and assay for enzyme activity and protein concentration to determine the purification profile.
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Protocol 2: Purification of NAD(P)H:quinone reductase using Cibacron Blue F3GA-Agarose
This protocol is adapted from Prochaska and Talalay (1989)[2].
-
Column Preparation:
-
Equilibrate a Cibacron Blue F3GA-Agarose column with 10 mM Tris-HCl, pH 7.8, containing 1 mM EDTA.
-
-
Sample Application:
-
Load the cytosolic fraction onto the column.
-
-
Washing:
-
Wash the column extensively with the equilibration buffer until the A280 of the eluate is negligible.
-
-
Elution:
-
Elute the bound NAD(P)H:quinone reductase with a linear gradient of 0 to 0.5 M KCl in the equilibration buffer.
-
-
Further Purification (Optional):
-
Pool the active fractions and concentrate.
-
Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-100) equilibrated with 10 mM Tris-HCl, pH 7.8, containing 0.25 M NaCl and 1 mM EDTA for further purification.
-
Conclusion
This compound is a promising affinity ligand for the group-specific purification of ADP-binding enzymes like kinases and dehydrogenases. Its rational design allows for the effective binding and subsequent specific elution of target proteins. However, the lack of extensive, publicly available quantitative data for the purification of individual enzymes makes direct performance comparisons challenging.
In contrast, alternative affinity media such as Cibacron Blue and other nucleotide analogs have been extensively documented, with numerous case studies providing detailed purification tables and protocols. For researchers developing purification strategies, N6-AHCM-ADP-Sepharose presents a viable option, particularly for initial group separations. For achieving high purity of a specific enzyme, a multi-step purification strategy, potentially incorporating N6-AHCM-ADP affinity chromatography followed by other chromatographic techniques, is often necessary. The choice of the optimal affinity resin will ultimately depend on the specific enzyme, the required purity, and the available resources. Further studies detailing the quantitative performance of N6-AHCM-ADP in purifying a wider range of enzymes would be highly beneficial to the scientific community.
References
- 1. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification by cibacron blue F3GA dye affinity chromatography and comparison of NAD(P)H:quinone reductase (E.C.1.6.99.2) from rat liver cytosol and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilised metal ion affinity chromatography purification of alcohol dehydrogenase from baker's yeast using an expanded bed adsorption system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of phosphoglycerate kinases by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojs.jmolekul.com [ojs.jmolekul.com]
Unveiling the Impact of N6-Modification on ADP's Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular modifications on biological activity is paramount. This guide provides a comprehensive comparison of adenosine (B11128) diphosphate (B83284) (ADP) and its N6-modified analogs, focusing on their interaction with P2Y purinergic receptors and the subsequent impact on intracellular signaling pathways. Experimental data is presented to offer a clear, quantitative assessment of these effects.
Adenosine diphosphate (ADP) is a critical signaling molecule that mediates a wide array of physiological processes, most notably platelet aggregation, through its interaction with P2Y G-protein coupled receptors (GPCRs). Modifications to the N6 position of the adenine (B156593) base can significantly alter the affinity and efficacy of ADP for its receptors, leading to the development of potent and selective agonists and antagonists. This guide explores these differences through quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Comparative Analysis of Receptor Affinity and Functional Potency
The biological activity of ADP and its N6-modified analogs is primarily dictated by their affinity for and activation of P2Y receptors, particularly the P2Y1, P2Y12, and P2Y13 subtypes. The following tables summarize key quantitative data from various studies, providing a basis for comparing the impact of N6-substitutions.
| Compound | Receptor Subtype | Assay Type | Value (nM) | Reference |
| ADP | P2Y1 | Agonist Activity (EC50) | 8,000 | [1] |
| P2Y12 | Agonist Activity (EC50) | 5 | [2] | |
| P2Y13 | Agonist Activity (EC50) | - | - | |
| N6-Methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) | P2Y1 | Antagonist Affinity (pKB) | 6.99 ± 0.13 | [3] |
| (N)-Methanocarba-2MeSADP | P2Y1 | Agonist Activity (EC50) | 1.2 ± 0.2 | [4] |
| P2Y12 | Agonist Activity | No activity | [4] | |
| P2Y13 | Agonist Activity | Very low activity | [4] | |
| 2-Methylthio-ADP (2MeSADP) | P2Y1 | Agonist Activity (EC50) | 6 | [1] |
| P2Y12 | Agonist Activity (EC50) | 1 | [5] | |
| P2Y13 | Agonist Activity (EC50) | 1 | [5] |
Table 1: Comparative Receptor Binding and Functional Potency of ADP and N6-Modified Analogs. This table highlights the significant impact of N6-modifications on receptor interaction. For instance, the conformational constraint in (N)-Methanocarba-2MeSADP results in a highly potent and selective P2Y1 receptor agonist, while N6-methylation in MRS2179 confers potent antagonist activity at the same receptor.[1][3][4][5]
Signaling Pathways of ADP and its N6-Modified Analogs
ADP binding to P2Y receptors triggers distinct downstream signaling cascades. The P2Y1 receptor is coupled to Gq, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration. In contrast, the P2Y12 and P2Y13 receptors are coupled to Gi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing N6-[(6-Aminohexyl)carbamoylmethyl]-ADP, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this adenosine (B11128) 5'-diphosphate analog.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to adhere to standard laboratory safety protocols when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any chemical reagent, must comply with local, state, and federal regulations. The following steps provide a general guideline; however, always consult your institution's specific protocols and the Safety Data Sheet (SDS) provided by the manufacturer.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific details on physical and chemical properties, hazards, and appropriate disposal methods. An SDS for this compound is available from suppliers such as Cayman Chemical.
-
Chemical Inactivation (if necessary): Depending on the nature of the waste and institutional guidelines, chemical inactivation may be required. However, for small quantities of this compound typically used in research, direct disposal as chemical waste is the more common and recommended practice.
-
Segregation of Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed waste container. The label should clearly identify the contents as "this compound waste" and include any relevant hazard symbols as indicated in the SDS.
-
Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Documentation: Maintain a detailed record of the disposed chemical, including its name, quantity, and the date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁N₇O₁₁P₂ | [1] |
| Molecular Weight | 583.4 g/mol | [1] |
| CAS Number | 100826-95-7 | [1][2] |
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This content is intended for informational purposes only and does not substitute for professional safety advice or institutional protocols. Always consult the official Safety Data Sheet and your organization's EHS guidelines before handling or disposing of any chemical.
References
Essential Safety and Operational Guide for Handling N6-[(6-Aminohexyl)carbamoylmethyl]-ADP
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent exposure to hazardous materials in a laboratory setting.[1] The recommended PPE for handling N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is based on the guidance for the closely related compound, Adenosine (B11128) diphosphate (B83284) (ADP), which is classified as an irritant.[2]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects eyes from potential chemical splashes. |
| Skin Protection | Disposable Gloves | Nitrile or latex gloves.[1][3] | Prevents direct skin contact with the compound. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from spills.[1] | |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. | Under normal handling conditions with adequate ventilation, respiratory protection is not necessary.[2] If significant dust is generated, a NIOSH-approved particulate respirator is recommended. |
| Footwear | Closed-toe shoes | --- | Protects feet from spills and falling objects.[1] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at -20°C is recommended.[4][5] |
| Handling | Avoid generating dust.[2] Handle in accordance with good industrial hygiene and safety practices.[2] |
| Accidental Release | In case of a spill, ensure adequate ventilation and avoid dust formation.[2] Wearing appropriate PPE, sweep up the solid material and collect it in a designated waste container. |
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Collection and Labeling | Final Disposal |
| Solid Waste | Collect dry powder and contaminated disposables (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.[2] | Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. |
| Liquid Waste | If dissolved in a solvent, collect in a designated liquid chemical waste container compatible with the solvent.[2] | Arrange for disposal through your institution's EHS department. |
| Container Labeling | Clearly label all waste containers with "Hazardous Waste" and list all contents, including the chemical name and approximate amounts.[2] | --- |
Experimental Workflow: Handling and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. N6-(6-Aminohexyl)-ADP-ATTO-643, N6-(6-Amino)hexyl-ADP - Jena Bioscience [jenabioscience.com]
- 5. N6-(6-Aminohexyl)-dATP-ATTO-612Q, N6-(6-Amino)hexyl-dATP - Jena Bioscience [jenabioscience.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
